3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE
Description
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Properties
IUPAC Name |
3-(dimethoxymethyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-9-5-4-6(8-9)7(10-2)11-3/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKHJTGWURATBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371193 | |
| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287917-82-2 | |
| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole
For the attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. In the dynamic landscape of medicinal chemistry and drug discovery, a profound understanding of a molecule's physicochemical characteristics is paramount. These properties govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[1][2][3][4][5] This document is structured to deliver not just data, but a deeper, field-proven perspective on the causality behind experimental choices and the self-validating nature of robust scientific protocols. While experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes predicted data for closely related analogs, established analytical methodologies, and expert insights to provide a robust framework for its characterization.
Introduction: The Pyrazole Scaffold and the Significance of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole
The pyrazole ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[6] The unique arrangement of nitrogen atoms in the pyrazole ring allows for diverse substitution patterns, enabling fine-tuning of a molecule's properties to achieve desired therapeutic effects. The subject of this guide, 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, is a functionalized pyrazole with potential applications as a versatile building block in the synthesis of more complex pharmaceutical agents. The dimethoxymethyl group can serve as a protected aldehyde, offering a synthetic handle for further molecular elaboration, while the N-methyl group can influence the compound's polarity, metabolic stability, and receptor binding.
A thorough characterization of its physicochemical properties is the critical first step in unlocking the full potential of this molecule in any research and development program.
Molecular Structure and Core Identifiers
A foundational understanding of the molecule's structure is essential for interpreting its physicochemical properties.
| Identifier | Value | Source |
| IUPAC Name | 3-(dimethoxymethyl)-1-methyl-1H-pyrazole | N/A |
| CAS Number | Not available for the N-methylated form. The CAS number for the related compound 3-(dimethoxymethyl)-1H-pyrazole is 111573-59-2. | [7][8] |
| Molecular Formula | C₇H₁₂N₂O₂ | Calculated |
| Molecular Weight | 156.18 g/mol | Calculated |
| Canonical SMILES | CN1C=C(C=N1)C(OC)OC | Calculated |
| InChI Key | Not available | N/A |
Key Physicochemical Properties: Theoretical Insights and Experimental Protocols
The following sections delve into the critical physicochemical properties of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. For each property, we will discuss its importance in a drug discovery context, provide predicted values for the closely related 3-(dimethoxymethyl)-1H-pyrazole where available, and outline a detailed, best-practice experimental protocol for its determination.
Acidity and Basicity (pKa)
Importance: The ionization state of a molecule at physiological pH (typically 7.4) is dictated by its pKa. This, in turn, profoundly impacts its solubility, permeability across biological membranes, and binding to target proteins. For pyrazoles, the basicity of the ring nitrogens is a key parameter.
Theoretical Considerations: The pyrazole ring is weakly basic. The presence of the N-methyl group in 3-(dimethoxymethyl)-1-methyl-1H-pyrazole will slightly increase the basicity of the N2 nitrogen compared to the unsubstituted pyrazole. The dimethoxymethyl group is electronically neutral and is expected to have a minimal impact on the pKa. A predicted pKa value for the related 3-(dimethoxymethyl)-1H-pyrazole is 13.83 ± 0.10, which likely corresponds to the acidity of the N-H proton.[7][8] The basic pKa of the pyrazole ring is expected to be in the range of 2-3.
Experimental Protocol for pKa Determination (Potentiometric Titration):
This protocol describes a robust method for determining the pKa of a compound by monitoring pH changes during titration with an acid or base.
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 1-5 mg of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole.
-
Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum.
-
-
Calibration of the pH Electrode:
-
Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).
-
-
Titration:
-
Place the analyte solution in a thermostatted vessel and stir continuously.
-
Use a calibrated micro-burette to add standardized 0.1 M HCl (for basic pKa) or 0.1 M NaOH (for acidic pKa) in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point.
-
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Lipophilicity (LogP/LogD)
Importance: Lipophilicity is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, and ability to cross cell membranes.[4] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.
Theoretical Considerations: The N-methyl group and the two methyl groups of the dimethoxymethyl moiety will contribute to the lipophilicity of the molecule. The pyrazole ring itself is relatively polar. The oxygen atoms in the dimethoxymethyl group will slightly decrease the lipophilicity. Overall, 3-(dimethoxymethyl)-1-methyl-1H-pyrazole is expected to be a moderately lipophilic compound.
Experimental Protocol for LogP Determination (Shake-Flask Method):
This classic method directly measures the partitioning of a compound between two immiscible phases.[9]
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.
-
-
Sample Preparation:
-
Prepare a stock solution of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in the aqueous phase at a known concentration.
-
-
Partitioning:
-
In a centrifuge tube, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
-
Concentration Analysis:
-
Carefully remove an aliquot from the aqueous phase.
-
Determine the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
The concentration in the octanol phase is determined by mass balance.
-
LogP is calculated using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).
-
Solubility
Importance: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[5] Poor solubility is a major hurdle in drug development.
Theoretical Considerations: The presence of two nitrogen atoms and two oxygen atoms in 3-(dimethoxymethyl)-1-methyl-1H-pyrazole suggests it will have some degree of aqueous solubility. The N-methyl group and the hydrocarbon backbone will decrease solubility. The overall solubility is expected to be moderate.
Experimental Protocol for Thermodynamic Solubility Determination:
This method determines the equilibrium solubility of a compound.
-
Sample Preparation:
-
Add an excess amount of solid 3-(dimethoxymethyl)-1-methyl-1H-pyrazole to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Filter the suspension through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved solid.
-
-
Concentration Analysis:
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).
-
Melting Point and Boiling Point
Importance: The melting point is a key indicator of a compound's purity and crystal lattice energy. The boiling point provides information about its volatility.
Predicted Values: For the related compound, 3-(dimethoxymethyl)-1H-pyrazole, the boiling point is reported as 92-94 °C at 0.23 mmHg.[7][8] The N-methylated derivative is expected to have a slightly higher boiling point due to its increased molecular weight.
Experimental Protocol for Melting Point Determination (Capillary Method):
-
Sample Preparation:
-
Finely powder a small amount of the crystalline solid.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
-
Experimental Protocol for Boiling Point Determination (Distillation): [10]
-
Apparatus Setup:
-
Set up a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
-
Distillation:
-
Place the liquid sample in the round-bottom flask with a few boiling chips.
-
Heat the flask gently.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.
-
Logical Relationship of Core Physicochemical Properties
Caption: Interplay of physicochemical properties.
Chemical Stability
Importance: Understanding the chemical stability of a compound under various conditions (e.g., pH, temperature, light) is crucial for its storage, handling, and formulation.
Theoretical Considerations: The pyrazole ring is generally stable. The dimethoxymethyl group, being an acetal, is susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde. The N-methyl group is expected to be stable.
Experimental Protocol for pH-Dependent Stability Assay:
-
Buffer Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
-
Sample Incubation:
-
Prepare stock solutions of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole and dilute them into each buffer to a final known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench any reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the concentration of the parent compound remaining using a validated HPLC method.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time for each pH.
-
The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated as 0.693/k.
-
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. While direct experimental data remains to be fully elucidated, the theoretical considerations and detailed experimental protocols presented herein offer a clear roadmap for the characterization of this promising molecule. A thorough investigation of these properties will be instrumental in guiding its future development, whether as a key intermediate in complex syntheses or as a scaffold for novel therapeutic agents. The interplay of these fundamental characteristics ultimately dictates the journey of a molecule from the laboratory bench to potential clinical applications, underscoring the critical importance of the foundational knowledge outlined in this guide.
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- 3-(DIMETHOXYMETHYL)-1H-PYRAZOLE | 111573-59-2. (n.d.). ChemicalBook.
- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025). Chemistry LibreTexts.
- Physicochemical Properties and Environmental Fate. (n.d.). National Academies of Sciences, Engineering, and Medicine.
- 3-(DIMETHOXYMETHYL)-1H-PYRAZOLE | 111573-59-2. (n.d.). ChemicalBook.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
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An In-depth Technical Guide to 3-(dimethoxymethyl)-1-methyl-1H-pyrazole for Researchers and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents.[2] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The compound 3-(dimethoxymethyl)-1-methyl-1H-pyrazole represents a functionalized pyrazole with a protected aldehyde at the 3-position and a methyl group on one of the ring nitrogens. This specific substitution pattern offers synthetic handles for further molecular elaboration, making it a valuable building block for the synthesis of more complex molecules.
The dimethoxymethyl group serves as a stable acetal, which can be readily deprotected to reveal a reactive aldehyde functionality. This aldehyde can then be used in a variety of chemical transformations, such as reductive aminations, Wittig reactions, and the formation of Schiff bases, to introduce further diversity into the molecule. The N-methylation of the pyrazole ring can influence the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Physicochemical and Safety Profile
While experimental data for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole is limited, we can extrapolate its likely properties from its parent compound, 3-(dimethoxymethyl)-1H-pyrazole.
| Property | Predicted Value/Information | Source |
| CAS Number | Not available (Parent Compound: 111573-59-2) | [4] |
| Molecular Formula | C₇H₁₂N₂O₂ | - |
| Molecular Weight | 156.18 g/mol | - |
| Appearance | Likely a light yellow to yellow solid or oil | [4] |
| Boiling Point | Expected to be similar to or slightly higher than the parent compound (92-94°C at 0.23 mmHg) | [4] |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C | [4] |
Safety and Handling
Based on the safety data for 3-(dimethoxymethyl)-1H-pyrazole and other pyrazole derivatives, the following precautions should be observed when handling 3-(dimethoxymethyl)-1-methyl-1H-pyrazole:
-
Hazard Identification : Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6] May also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.
-
Handling : Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]
-
First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[4] If inhaled, remove to fresh air.[7] If swallowed, seek medical attention.[6]
-
Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]
Synthesis and Reactivity
A plausible and efficient synthetic route to 3-(dimethoxymethyl)-1-methyl-1H-pyrazole would involve the N-methylation of the readily available 3-(dimethoxymethyl)-1H-pyrazole.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole.
Detailed Experimental Protocol (Hypothetical)
-
To a solution of 3-(dimethoxymethyl)-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation of the pyrazole nitrogen.
-
Cool the reaction mixture back to 0°C and add a methylating agent such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(dimethoxymethyl)-1-methyl-1H-pyrazole.
Spectroscopic Analysis (Predicted)
The structural confirmation of the synthesized 3-(dimethoxymethyl)-1-methyl-1H-pyrazole would be achieved through standard spectroscopic techniques.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole-H4 | ~6.2-6.4 | d | ~2.0-2.5 |
| Pyrazole-H5 | ~7.3-7.5 | d | ~2.0-2.5 |
| CH(OCH₃)₂ | ~5.4-5.6 | s | - |
| N-CH₃ | ~3.8-4.0 | s | - |
| O-CH₃ | ~3.3-3.5 | s | - |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrazole-C3 | ~150-155 |
| Pyrazole-C4 | ~105-110 |
| Pyrazole-C5 | ~138-142 |
| C H(OCH₃)₂ | ~100-105 |
| N-C H₃ | ~35-40 |
| O-C H₃ | ~50-55 |
Applications in Research and Drug Development
The 3-(dimethoxymethyl)-1-methyl-1H-pyrazole scaffold is a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Role as a Synthetic Intermediate
The primary utility of this compound lies in the synthetic flexibility offered by the protected aldehyde group. Deprotection under mild acidic conditions yields the corresponding 3-formyl-1-methyl-1H-pyrazole, a key precursor for various functionalizations.
Caption: Deprotection and further reactions of the title compound.
Potential in Drug Discovery
The pyrazole core is a key component of numerous approved drugs. By leveraging the synthetic tractability of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, researchers can explore the synthesis of novel analogs of known drugs or develop new chemical entities targeting a variety of biological targets. For example, the aldehyde can be elaborated to introduce side chains that mimic the interactions of known kinase inhibitors or receptor antagonists.
Conclusion
3-(dimethoxymethyl)-1-methyl-1H-pyrazole, while not extensively documented in the literature, represents a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis from its commercially available parent compound, coupled with the synthetic utility of the protected aldehyde, makes it an attractive starting material for the creation of diverse molecular libraries for drug discovery and development. The information provided in this guide, based on the known chemistry of pyrazoles, offers a solid foundation for researchers to explore the potential of this promising compound.
References
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Synthesis of 3-(3-Methoxyphenyl)-1-methyl-1H-thieno[3,2-c]pyrazole - PrepChem.com. Available at: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. Available at: [Link]
-
New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives - ResearchGate. Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available at: [Link]
-
Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
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1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. Available at: [Link]
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Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]
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3,5-dimethyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at: [Link]
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Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]
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A Technical Guide to the Spectral Analysis of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the spectral data for the novel compound 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. In the absence of direct experimental data in publicly available literature, this document serves as a foundational resource for researchers synthesizing or working with this molecule. By leveraging established principles of spectroscopy and analyzing empirical data from structurally analogous compounds, we present predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines detailed, field-proven methodologies for the experimental acquisition of this spectral data, ensuring a self-validating framework for future studies. The causality behind experimental choices and data interpretation is explained to provide a deeper understanding for researchers in drug development and organic synthesis.
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities. The specific compound, 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, represents a versatile synthetic intermediate. The dimethoxymethyl group serves as a protected aldehyde, which can be deprotected under specific conditions to reveal a reactive carbonyl functionality, opening avenues for further molecular elaboration. Accurate and comprehensive spectral characterization is paramount for confirming the identity, purity, and structure of this and any novel compound. This guide provides a robust predictive framework for the spectral properties of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole and a practical guide to its experimental verification.
Molecular Structure
The structural representation of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole is crucial for understanding its spectral characteristics.
Caption: Molecular structure of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted chemical shifts for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole are based on the analysis of related pyrazole derivatives and compounds containing dimethoxymethyl groups.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum in CDCl₃ is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.4 | d | 1H | H-5 | The proton at position 5 of the pyrazole ring is expected to be the most downfield of the ring protons due to its proximity to the two nitrogen atoms. In 1-methylpyrazole, H-5 appears around 7.4 ppm. |
| ~6.1-6.3 | d | 1H | H-4 | The proton at position 4 is expected to be more shielded than H-5. The coupling constant between H-4 and H-5 (³JHH) is typically around 2-3 Hz. |
| ~5.4-5.6 | s | 1H | CH(OMe)₂ | The acetal proton is a singlet and is expected to appear in the range of 5.0-6.0 ppm. |
| ~3.8-4.0 | s | 3H | N-CH₃ | The N-methyl group on a pyrazole ring typically appears as a singlet in the range of 3.8-4.1 ppm. |
| ~3.3-3.5 | s | 6H | O-CH₃ | The two methoxy groups of the acetal are chemically equivalent and will appear as a singlet in the range of 3.2-3.6 ppm. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ is summarized below.
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~148-152 | C-3 | The carbon atom attached to the dimethoxymethyl group will be significantly downfield. |
| ~138-142 | C-5 | The carbon at position 5 is typically the most downfield of the pyrazole ring carbons. |
| ~104-108 | C-4 | The carbon at position 4 is generally the most shielded of the pyrazole ring carbons. |
| ~100-104 | CH(OMe)₂ | The acetal carbon typically appears in this region. |
| ~52-56 | O-CH₃ | The methoxy carbons are expected in this range. |
| ~38-42 | N-CH₃ | The N-methyl carbon is typically found in this region. |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: The experiment should be performed on a spectrometer with a proton frequency of at least 400 MHz. The probe must be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field should be shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected. The chemical shifts are referenced to the TMS signal. For the ¹H spectrum, the signals should be integrated to determine the relative number of protons.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Weak-Medium | C-H stretch (aromatic) | Characteristic stretching vibrations for C-H bonds on the pyrazole ring. |
| 2990-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the methyl and methoxy C-H bonds. |
| 1600-1450 | Medium | C=N and C=C stretch | Ring stretching vibrations of the pyrazole core. |
| 1200-1000 | Strong | C-O stretch (acetal) | Acetals typically show strong and characteristic C-O stretching bands in this region[1]. |
Experimental Protocol for IR Data Acquisition
Caption: Workflow for FT-IR data acquisition.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory, should be used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum: A small amount of the solid 3-(dimethoxymethyl)-1-methyl-1H-pyrazole is placed directly onto the ATR crystal, and firm contact is ensured. The sample spectrum is then recorded.
-
Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding functional groups.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted MS Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 156. The molecular ion peak is expected to be observed, corresponding to the molecular weight of the compound (C₇H₁₂N₂O₂).
-
Key Fragmentation Pathways:
-
Loss of a methoxy group (-OCH₃): A prominent peak is expected at m/z = 125. This is a common fragmentation pathway for acetals[2].
-
Loss of formaldehyde (-CH₂O): Fragmentation of the acetal can lead to the loss of formaldehyde, resulting in a peak at m/z = 126.
-
Formation of the pyrazole-3-carboxaldehyde cation: Cleavage of the C-C bond between the pyrazole ring and the acetal carbon, followed by rearrangement, could yield the cation of 1-methyl-1H-pyrazole-3-carbaldehyde at m/z = 110.
-
Fragmentation of the pyrazole ring: Pyrazole rings can fragment via the loss of HCN or N₂[3]. This would lead to smaller fragment ions.
-
Caption: Predicted key fragmentation pathways for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in EI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra for small molecules.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the major fragment ions are analyzed to deduce the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
Conclusion
This technical guide provides a comprehensive predicted spectral analysis of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, a compound of interest in synthetic and medicinal chemistry. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds, offer a valuable reference for researchers. The detailed experimental protocols provided herein establish a clear and robust framework for the empirical validation of these predictions. This guide is intended to facilitate the unambiguous characterization of this novel pyrazole derivative and to support its application in further research and development.
References
- Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
- Mass Spectrometry of the Acetal Derivatives of...
- Bergmann, E. D., & Pinchas, S. (1952). The infrared absorption of acetals and ketals. Recueil des Travaux Chimiques des Pays-Bas, 71(2), 161-168.
- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
- Lau, K. M., et al. (1987). Mass Spectra of Some Acetals. Journal of Chemical Research, Synopses, (9), 272-273.
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solubility of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in organic solvents
An In-Depth Technical Guide to the Solubility of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. While specific quantitative solubility data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and data from analogous pyrazole structures to build a robust predictive solubility profile. It is designed for researchers, scientists, and drug development professionals who utilize this compound as a synthetic intermediate or building block. The guide offers a theoretical framework for solvent selection, a detailed experimental protocol for solubility determination, and an examination of the key factors influencing its behavior in various organic media.
Introduction: The Significance of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with numerous derivatives finding applications as active pharmaceutical ingredients and functional materials.[1][2][3] The compound 3-(dimethoxymethyl)-1-methyl-1H-pyrazole is a valuable synthetic intermediate, featuring a protected aldehyde group (the dimethoxymethyl acetal) and a methylated pyrazole ring. The acetal provides stability under various reaction conditions where a free aldehyde would be reactive, while the N-methyl group prevents tautomerism and modifies the compound's electronic and physical properties.[1]
Understanding the solubility of this intermediate is paramount for its effective use. Proper solvent selection is critical for:
-
Reaction Kinetics and Yield: Ensuring reactants are in the same phase for optimal interaction.
-
Purification: Facilitating techniques like crystallization and chromatography.
-
Handling and Dosing: Creating stock solutions for screening or further reactions.
This guide provides the foundational knowledge to make informed decisions regarding solvent systems for this specific pyrazole derivative.
Molecular Structure Analysis and Physicochemical Properties
To predict solubility, we must first analyze the molecular structure of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole and its inherent physicochemical properties.
-
Pyrazole Core: The five-membered aromatic ring with two adjacent nitrogen atoms is polar. The N1-methyl substitution prevents the formation of intermolecular hydrogen bonds as a donor, which would be possible in N-unsubstituted pyrazoles.[4] However, the pyridine-like N2 atom can still act as a hydrogen bond acceptor.
-
N-Methyl Group: The methyl group at the N1 position increases the lipophilicity (fat-solubility) and molecular weight of the compound compared to its unsubstituted counterpart.
-
Dimethoxymethyl Group (Acetal): This group consists of a central carbon atom bonded to two methoxy (-OCH₃) groups. The oxygen atoms introduce polarity and can act as hydrogen bond acceptors. While more polar than a simple alkyl chain, an acetal is less polar than the corresponding aldehyde or alcohol.
A related compound, 3-(dimethoxymethyl)-1H-pyrazole (CAS 111573-59-2), is described as a light yellow to yellow solid.[5] It is reasonable to assume our target compound has a similar physical state at room temperature. The fundamental principle of "like dissolves like" dictates that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[6][7][8] Our target molecule possesses both polar (pyrazole ring, acetal oxygens) and nonpolar (N-methyl, other alkyl protons) regions, suggesting it will exhibit a nuanced solubility profile.
Predicted Solubility Profile and Solvent Selection Rationale
Based on the structural analysis, we can predict the solubility of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in common organic solvents. Pyrazole and its derivatives generally show good solubility in a range of organic solvents.[9][10]
Table 1: Predicted Solubility of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can engage in dipole-dipole interactions and can act as hydrogen bond donors to the pyrazole N2 atom and the acetal oxygens. The alkyl portions of the alcohols are compatible with the nonpolar features of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM) | High | These solvents have significant dipole moments that can interact effectively with the polar pyrazole ring and acetal group.[9] Acetone and acetonitrile are excellent choices for many pyrazole derivatives.[11] |
| Nonpolar | Hexane, Toluene | Low to Moderate | Toluene may offer moderate solubility due to pi-stacking interactions with the aromatic pyrazole ring. Hexane, being purely aliphatic, is expected to be a poor solvent as it relies solely on weak London dispersion forces, which are insufficient to overcome the solute's polar interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | These solvents have some polarity and the oxygen atom can act as a hydrogen bond acceptor, facilitating dissolution. |
Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a systematic approach is required. The following protocol describes a reliable method for determining the qualitative and semi-quantitative solubility of the compound. This protocol is designed to be self-validating by ensuring equilibrium is reached.
Materials and Equipment
-
3-(dimethoxymethyl)-1-methyl-1H-pyrazole
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Calibrated micropipettes
-
Small glass vials with screw caps (e.g., 4 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Step-by-Step Methodology
-
Preparation: Accurately weigh approximately 10-20 mg of the compound into a tared glass vial.[12][13] Record the exact mass.
-
Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 0.5 mL) to the vial. This creates an initial slurry.
-
Equilibration (The Causality Behind This Step): Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (a minimum of 24 hours is recommended).[14] This step is critical to ensure the system reaches thermodynamic equilibrium, meaning the rate of dissolution equals the rate of precipitation. Rushing this step is a common source of error, leading to an underestimation of solubility.
-
Observation (Qualitative Assessment): After equilibration, visually inspect the vial. If the solid has completely dissolved, the compound is soluble at least to the tested concentration. If solid remains, proceed to the next step for quantification.
-
Saturation Confirmation: To ensure the solution is truly saturated, observe that an excess of solid material remains. This is the self-validating check of the protocol; without excess solid, you cannot be certain the solution is saturated.
-
Sample Preparation for Quantification: Allow the vial to stand undisturbed at the same constant temperature for 1-2 hours to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe.
-
Filtration: Immediately pass the sample through a syringe filter into a clean, tared vial. This step is crucial to remove any microscopic solid particles that could artificially inflate the measured concentration.
-
Quantification:
-
Gravimetric Method: Weigh the vial containing the filtered solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature. Once the solvent is completely removed, reweigh the vial. The mass of the residue is the amount of solute dissolved in the volume of solvent taken.
-
Chromatographic Method (e.g., HPLC): Dilute a precise aliquot of the filtered supernatant with a suitable mobile phase and analyze it using a pre-calibrated HPLC method. This is often more accurate, especially for lower solubilities.
-
Visualization of the Experimental Workflow
Caption: Figure 1: A step-by-step workflow for the experimental determination of solubility.
Key Factors Influencing Solubility
Several physical factors can alter the solubility of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole.[7]
-
Temperature: For most solids dissolving in organic solvents, solubility increases with temperature.[9][15] This is because the dissolution process is often endothermic, and applying heat (energy) helps overcome the crystal lattice energy of the solid and the intermolecular forces in the solvent.[7] If you encounter solubility issues, gentle heating can be an effective strategy.[9]
-
Solvent Polarity: As detailed in Table 1, the polarity of the solvent is a primary determinant. The "like dissolves like" principle is a manifestation of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] A favorable dissolution occurs when solute-solvent interactions are strong enough to overcome the other forces.
-
Intermolecular Forces: The specific interactions between the solute and solvent dictate solubility. For our target compound, these interactions include London dispersion forces, dipole-dipole interactions, and its ability to accept hydrogen bonds.
Visualization of Molecular Interactions
Caption: Figure 2: Conceptual diagram of intermolecular forces governing solubility.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole was not found, data for related pyrazole compounds suggest appropriate caution should be exercised. Many pyrazole derivatives are classified as irritants.[5][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly closed container in a cool, dry place, potentially under an inert atmosphere as recommended for the related 1H-pyrazole derivative.[5]
Always consult the specific SDS provided by the supplier before handling any chemical.
Conclusion
3-(dimethoxymethyl)-1-methyl-1H-pyrazole is predicted to be a versatile compound with high solubility in a broad range of polar organic solvents, including alcohols, acetone, acetonitrile, and DCM. Its solubility is governed by a combination of dipole-dipole interactions and its capacity to act as a hydrogen bond acceptor. For practical applications, experimental verification of solubility is essential, and the protocol provided in this guide offers a robust framework for obtaining reliable data. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, researchers can effectively utilize this valuable synthetic building block.
References
- BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
- Solubility of Things. (n.d.). Pyrazole.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
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- ChemicalBook. (n.d.). 3-(DIMETHOXYMETHYL)-1H-PYRAZOLE | 111573-59-2.
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- BASF. (2025). Safety data sheet.
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An In-Depth Technical Guide to the Stability and Storage of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. While specific empirical data for this compound is not extensively available in public literature, this guide synthesizes established principles of organic chemistry, data from analogous structures, and industry-standard stability testing protocols to offer authoritative recommendations. The primary focus is on the inherent instability of the dimethoxymethyl (acetal) group to acidic hydrolysis, which is predicted to be the principal degradation pathway. Recommendations for handling, storage, and analytical monitoring are provided to ensure the long-term integrity of the compound.
Chemical and Physical Properties
3-(dimethoxymethyl)-1-methyl-1H-pyrazole is a substituted pyrazole with a molecular structure that combines a stable aromatic heterocyclic ring with a reactive acetal functional group.
| Property | Value/Description | Source |
| Molecular Formula | C7H12N2O2 | N/A |
| Molecular Weight | 156.18 g/mol | N/A |
| Appearance | Typically a light yellow to yellow solid or oil | [1] |
| Boiling Point | 92-94°C at 0.23 mmHg | [1] |
| Storage Temperature | 2-8°C under inert gas (recommended) | [1] |
The pyrazole ring itself is an aromatic heterocycle, which confers significant thermal stability and resistance to oxidation.[2][3] The N-methyl group enhances this stability. The critical feature governing the compound's stability is the dimethoxymethyl group, an acetal.
Caption: Predicted acid-catalyzed hydrolysis pathway.
The rate of this hydrolysis is highly dependent on the pH of the environment. The reaction is significantly accelerated in the presence of even trace amounts of acid. [4][5]Therefore, exposure to acidic media, including acidic surfaces or atmospheric CO2 in the presence of moisture, can initiate degradation.
Thermal, Photolytic, and Oxidative Stability
-
Thermal Stability : The pyrazole core is thermally robust. [2][6]Significant thermal decomposition is not expected under standard storage conditions. However, elevated temperatures can accelerate hydrolytic degradation if moisture and acidic impurities are present.
-
Photostability : While many pyrazole derivatives exhibit good photostability, it is a best practice to protect the compound from prolonged exposure to UV light, as recommended by ICH guidelines for stability testing. [1][7]* Oxidative Stability : The pyrazole ring is generally resistant to oxidation. [8]However, strong oxidizing agents should be avoided. Standard handling in an air atmosphere is generally acceptable, but for long-term storage, an inert atmosphere is recommended to prevent any potential slow oxidative side reactions.
Recommended Storage and Handling Conditions
To ensure the long-term integrity of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, the following conditions are recommended, derived from its chemical properties and information on analogous compounds.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of any potential degradation reactions. [1] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | To exclude moisture and atmospheric CO2, which can form carbonic acid and catalyze hydrolysis. [1] |
| Container | Tightly sealed, amber glass vial or other light-resistant container | To prevent exposure to moisture, air, and light. |
| Incompatible Materials | Strong acids, strong oxidizing agents | To prevent rapid acid-catalyzed hydrolysis and potential oxidative degradation. |
Handling Precautions:
-
Use in a well-ventilated area.
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
When handling, use clean, dry spatulas and equipment to avoid introducing acidic or water contamination.
-
For preparing solutions, use anhydrous, neutral, or slightly basic solvents. Avoid acidic solvents unless hydrolysis is the intended reaction.
Framework for Stability Assessment: A Forced Degradation Protocol
To experimentally confirm the stability profile of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways. [9][10]The following protocol is based on ICH guidelines and can be adapted for this specific molecule. [11][12]
Analytical Methodology
A stability-indicating analytical method is required to separate the parent compound from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Photodiode Array (PDA) detection is recommended. [13][14]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with a neutral or slightly basic buffer, e.g., ammonium acetate) and acetonitrile.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Forced Degradation Experimental Protocol
Objective: To generate degradation products and assess the intrinsic stability of the compound. Aim for 5-20% degradation of the active substance. [15] 1. Preparation of Stock Solution: Prepare a stock solution of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). [16] 2. Stress Conditions:
-
Acid Hydrolysis: a. To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. b. Incubate at room temperature for 24 hours. If no degradation is observed, heat at 60°C for a specified period. c. At various time points (e.g., 2, 6, 12, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: a. To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. b. Follow the same incubation and sampling procedure as for acid hydrolysis. c. Neutralize samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: a. To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H2O2). b. Store protected from light at room temperature for 24 hours. c. Sample at time points and dilute for analysis.
-
Thermal Degradation (Solid State): a. Place a known quantity of the solid compound in a vial. b. Heat in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours. c. At time points, dissolve a sample of the solid in a suitable solvent for HPLC analysis.
-
Photostability: a. Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). b. Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.
Caption: Workflow for a forced degradation study.
Conclusion
The stability of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole is primarily governed by the susceptibility of its acetal group to acid-catalyzed hydrolysis. The pyrazole core itself is robust. Therefore, to maintain the compound's integrity, it is crucial to store it under refrigerated (2-8°C), anhydrous, and inert conditions, and to avoid any contact with acidic substances. The provided framework for a forced degradation study offers a robust methodology for researchers to experimentally verify this stability profile and to develop validated analytical methods for quality control. Adherence to these guidelines will ensure the reliability of experimental results and the long-term viability of this chemical intermediate.
References
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- Lorch, M., et al. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology 34.9 (1985): 1537-1542.
- Capon, B. The spontaneous hydrolysis of acetals: sensitivity to the leaving group. Journal of the Chemical Society, Perkin Transactions 2 11 (1975): 1133-1135.
- Voitkevich, O. N., et al. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega 8.21 (2023): 18985-18991.
- Zhang, Y., et al. Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry 21.22 (2023): 4669-4673.
- Lyalin, B. V., et al. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules 26.1 (2021): 203.
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De, S., et al. Well-established mechanism of the hydrolysis of acetals and ketals... ResearchGate (2014). Available at: [Link].
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De, S., et al. Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at... ResearchGate (2014). Available at: [Link].
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IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. Available at: [Link].
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Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. (2023). Available at: [Link].
- Ashfold, M. N. R., et al. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics 22.25 (2020): 14097-14107.
- Semproni, M. J., et al. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Organometallics 37.21 (2018): 3929-3936.
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Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Available at: [Link].
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MedCrave. Forced Degradation Studies. (2016). Available at: [Link].
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reactivity of the dimethoxymethyl group on a pyrazole ring
An In-depth Technical Guide to the Reactivity of the Dimethoxymethyl Group on a Pyrazole Ring
Authored by a Senior Application Scientist
Introduction: The Strategic Role of the Dimethoxymethyl Group in Pyrazole Chemistry
In the landscape of modern drug discovery and synthetic chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in medicinal chemistry.[1] The functionalization of this ring is paramount for modulating pharmacological activity, and among the most versatile handles is the formyl group (-CHO). However, the reactivity of the aldehyde itself can be a double-edged sword, interfering with synthetic steps targeting other parts of the molecule.
This guide delves into the chemistry of the dimethoxymethyl group , a dimethyl acetal, which serves as a stable and reliable precursor to the formyl group on a pyrazole ring. We will explore its reactivity, its crucial role as a protecting group, and the strategic unmasking to the highly versatile pyrazole carbaldehyde. This acetal moiety allows chemists to perform a wide range of transformations on the pyrazole core or its substituents under conditions that would be incompatible with a free aldehyde, making it an indispensable tool for constructing complex, biologically active molecules.[4][5]
Core Reactivity: Hydrolysis to Pyrazole Carbaldehyde
The primary and most fundamental reaction of the dimethoxymethyl group is its acid-catalyzed hydrolysis to reveal the parent aldehyde. Acetal hydrolysis is a classic and reliable transformation, proceeding efficiently under acidic conditions while remaining robust in neutral to basic media.[6]
Mechanism of Acid-Catalyzed Hydrolysis
The underlying causality for the acid requirement is the need to convert one of the methoxy groups into a good leaving group (methanol). The reaction proceeds through a stabilized oxocarbenium ion intermediate.
-
Protonation: A methoxy oxygen is protonated by an acid catalyst (e.g., HCl, H₂SO₄, PTSA), converting it into a good leaving group.
-
Formation of Oxocarbenium Ion: The protonated methoxy group departs as methanol, and the resulting positive charge on the carbon is stabilized by resonance with the adjacent oxygen atom, forming an oxocarbenium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation & Hemiacetal Formation: The newly added water molecule is deprotonated, yielding a hemiacetal intermediate.
-
Repeat and Eliminate: The second methoxy group is similarly protonated and eliminated as methanol, with the hydroxyl group of the hemiacetal participating to form a protonated aldehyde.
-
Final Deprotonation: Loss of a proton reveals the final pyrazole carbaldehyde product.
Diagram 1: Mechanism of Acid-Catalyzed Acetal Hydrolysis
Caption: Stepwise mechanism for the acid-catalyzed conversion of a dimethoxymethyl pyrazole to a pyrazole carbaldehyde.
Experimental Protocol: Hydrolysis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Dimethyl Acetal
This protocol is a representative example of the deprotection process. The choice of acid, solvent, and temperature is critical and is determined by the stability of other functional groups on the pyrazole ring and its substituents.
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde dimethyl acetal
-
Acetone
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Dissolve the pyrazole acetal (1 equivalent) in acetone (10-20 mL per gram of acetal) in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirring solution, add 2M HCl (2-3 equivalents) dropwise at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude pyrazole carbaldehyde.
-
Purify the product by recrystallization or column chromatography on silica gel as needed.[7]
Table 1: Comparison of Hydrolysis Conditions
| Substrate Type | Acid Catalyst | Solvent | Temperature (°C) | Typical Time | Reference |
| Electron-neutral pyrazoles | 2M HCl | Acetone/THF | 25 | 1-4 h | General Procedure |
| Acid-sensitive pyrazoles | Pyridinium p-toluenesulfonate (PPTS) | Acetone/H₂O | 50 | 6-12 h | [7] |
| Sterically hindered acetals | 50% Acetic Acid | Water | 80 | 2-6 h | General Procedure |
| General Vilsmeier products | Dilute NaOH or HCl | Ethanol/Water | Reflux | 1-2 h | [8] |
The Dimethoxymethyl Group as a Strategic Synthetic Tool
The true value of the dimethoxymethyl group lies in its role as a robust protecting group. Its stability to a wide range of non-acidic reagents allows for selective chemical modifications at other positions of the pyrazole heterocycle.
Orthogonal Stability
The dimethoxymethyl acetal is generally stable under the following conditions, making it an excellent choice for multi-step synthesis:
-
Basic Conditions: Stable to strong bases like NaOH, KOH, and alkoxides.[6]
-
Organometallic Reagents: Tolerates Grignard reagents and organolithium species (e.g., n-BuLi, LDA), which are often used for metallation and subsequent functionalization of the pyrazole ring.[9][10]
-
Transition-Metal Catalysis: Compatible with many palladium, rhodium, and copper-catalyzed cross-coupling and C-H activation reactions that do not involve acidic media.[11][12][13]
-
Nucleophilic Attack: Resistant to attack by various nucleophiles.
-
Standard Oxidation/Reduction: Stable to many common oxidizing and reducing agents that do not require acidic conditions.
This stability profile enables a synthetic strategy where the masked aldehyde is carried through several steps before its final, strategic deprotection.
Diagram 2: Synthetic Workflow Using the Acetal as a Protecting Group
Caption: A strategic workflow in drug development, showcasing the use of the dimethoxymethyl group to enable selective functionalization of a pyrazole core.
Application in C-H Functionalization and Lithiation Chemistry
The pyrazole ring is amenable to direct C-H functionalization, a powerful modern technique for building molecular complexity.[12][13] The dimethoxymethyl group at the 4-position can be carried through such transformations. For instance, a pyrazole bearing a directing group at the N-1 position can undergo regioselective C-H activation at the C-5 position, leaving the C-4 acetal untouched.[11]
Similarly, directed ortho-metalation or direct lithiation of the pyrazole ring is a key strategy for introducing new substituents.[9] Studies on 1-methylpyrazole show that under thermodynamic control, lithiation occurs at the 5-position.[10] The presence of a stable acetal at C-4 would be compatible with these strongly basic conditions, allowing for subsequent quenching with an electrophile to create a 3,4,5-trisubstituted pyrazole after deprotection.
Synthetic Utility of the Unmasked Pyrazole Carbaldehyde
Once deprotected, the pyrazole carbaldehyde becomes a versatile synthetic intermediate, serving as a linchpin for the construction of more elaborate molecular architectures, particularly fused heterocyclic systems of interest in medicinal chemistry.[14][15]
Key Transformations:
-
Condensation Reactions: The aldehyde readily undergoes Knoevenagel and Claisen-Schmidt condensations with active methylene compounds or ketones to form α,β-unsaturated systems, which are precursors to fused pyranopyrazoles or pyrazolopyridines.[14][16]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) provides access to a diverse range of aminomethyl-pyrazoles.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the formyl group into a variety of substituted alkenes.
-
Cyclization Cascades: Pyrazole-4-carbaldehydes are frequently used in multicomponent reactions to rapidly assemble complex heterocyclic scaffolds.[16][17]
Representative Protocol: Knoevenagel Condensation
This protocol illustrates the synthesis of a pyrazolo[3,4-b]pyridine precursor, a common scaffold in drug discovery.
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a flask, suspend 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction at room temperature. A precipitate often forms within 30-60 minutes.
-
Continue stirring for 2-3 hours to ensure the reaction goes to completion (monitor by TLC).
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove residual reactants and catalyst.
-
Dry the product under vacuum to yield the (1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile, which can be used directly in subsequent cyclization steps.[14]
Conclusion
The dimethoxymethyl group is more than a simple functional group; it is a strategic enabler in the synthesis of complex pyrazole-containing molecules. Its primary reactivity—facile hydrolysis to a formyl group under acidic conditions—is perfectly complemented by its robust stability in the presence of bases, organometallics, and many transition-metal catalysts. This predictable and orthogonal reactivity allows researchers and drug development professionals to design and execute sophisticated synthetic routes. By masking the reactive aldehyde, chemists can unlock a broader range of chemical transformations on the pyrazole core, ultimately accelerating the discovery and development of novel therapeutics.
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literature review of 1-methyl-1H-pyrazole synthesis
An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrazole
Authored by Gemini, Senior Application Scientist
Abstract
1-Methyl-1H-pyrazole is a pivotal structural motif in modern chemistry, serving as a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its presence in numerous FDA-approved drugs highlights its significance as a "privileged scaffold" in medicinal chemistry.[3][4][5] This guide provides a comprehensive overview of the core synthetic strategies for constructing the 1-methyl-1H-pyrazole ring system. We will delve into the mechanistic underpinnings of classical methods, such as the Knorr pyrazole synthesis and direct N-alkylation, while also exploring modern, regioselective approaches that address the inherent challenges of these traditional routes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable practical application in the laboratory.
Introduction: The Strategic Importance of the 1-Methyl-1H-pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring feature in a vast array of biologically active compounds.[6][7] The introduction of a methyl group at the N1 position modulates the molecule's electronic properties, solubility, and metabolic stability, often enhancing its pharmacological profile.[1] This specific substitution pattern is found in numerous therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory drugs like Celecoxib, and antipsychotics.[6][8] Consequently, the development of efficient, scalable, and regioselective methods for the synthesis of 1-methyl-1H-pyrazoles is a critical objective in organic and medicinal chemistry.
This guide will systematically explore the primary synthetic avenues, focusing on the causality behind experimental choices and providing a clear framework for selecting the optimal route based on available starting materials, desired substitution patterns, and scalability requirements.
Foundational Synthetic Strategies
The most established methods for synthesizing the 1-methyl-1H-pyrazole core rely on two primary approaches: building the ring from acyclic precursors or modifying the parent pyrazole heterocycle.
The Knorr Pyrazole Synthesis: A Classic Ring-Forming Reaction
First reported by Ludwig Knorr in 1883, this condensation reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[6][9][10] The core principle involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10][11] To synthesize N-methylated pyrazoles, methylhydrazine is employed as the key nitrogen source.[12][13]
Mechanism and Causality:
The reaction typically proceeds under acidic catalysis.[8][9][10] The mechanism involves an initial, rapid condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the more nucleophilic nitrogen of methylhydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.[14]
The primary challenge in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is the lack of regioselectivity.[11][15][16] Methylhydrazine has two non-equivalent nitrogen atoms, and the initial condensation can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric products. The outcome is often dictated by the relative reactivity of the two carbonyls (e.g., ketone vs. ester) and the reaction conditions.[14]
Caption: Knorr Synthesis for 1-Methyl-1H-pyrazole.
Experimental Protocol: Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole
This protocol illustrates the Knorr condensation using an unsymmetrical diketone.
-
Reaction Setup: To a solution of 1-phenyl-1,3-butanedione (10 mmol) in ethanol (30 mL) in a round-bottom flask, add methylhydrazine (11 mmol).
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation.[14]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and add water (20 mL) to precipitate the product.[14]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure pyrazole. Note: This reaction may yield a mixture of 1,3-dimethyl-5-phenyl-1H-pyrazole and 1,5-dimethyl-3-phenyl-1H-pyrazole, requiring chromatographic separation.
Direct N-Alkylation of Pyrazole: A Straightforward Functionalization
The most direct route to 1-methyl-1H-pyrazole is the N-alkylation of the parent pyrazole ring.[1] This method is attractive due to the commercial availability of pyrazole itself. The reaction involves treating pyrazole with a methylating agent in the presence of a base.
Mechanism, Reagents, and the Regioselectivity Problem:
The reaction proceeds via deprotonation of the pyrazole N-H by a base to form the pyrazolate anion. This anion then acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide, dimethyl sulfate) in an SN2 reaction.
However, the pyrazolate anion is an ambident nucleophile, meaning the negative charge is delocalized over both nitrogen atoms. This leads to the formation of a mixture of two regioisomers: the desired 1-methyl-1H-pyrazole (N1 alkylation) and 1-methyl-1,2-dihydropyrazol-3-one (often represented as 3-methyl-1H-pyrazole after tautomerization, which is incorrect, the major isomer is the N2 alkylation product, 1-methyl-1,2-dihydropyrazol-2-ium, which is not aromatic and less stable, so the main product is the N1-alkylated pyrazole, but with substituted pyrazoles, a mixture of N1 and N2 alkylated products is common). With unsubstituted pyrazole, N1-alkylation is generally favored. For substituted, unsymmetrical pyrazoles, this lack of selectivity is a significant drawback.[17]
The ratio of N1 to N2 alkylation is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can direct alkylation to the less sterically hindered nitrogen.
-
Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃, KOt-Bu) and the resulting metal counter-ion can influence the site of alkylation.
-
Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the pyrazolate anion.
-
Alkylating Agent: The nature of the leaving group and the size of the alkylating agent can also play a role.
Caption: Regioselectivity in N-Alkylation of Pyrazole.
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of pyrazole (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Cool the resulting pyrazolate solution back to 0 °C. Add methyl iodide (1.1 eq) dropwise. Stir the reaction at room temperature overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 1-methyl-1H-pyrazole.[1]
Modern Strategies for Regiocontrolled Synthesis
To overcome the regioselectivity limitations of classical methods, significant research has focused on developing more controlled and efficient synthetic routes.
Catalyst-Controlled N-Alkylation
Recent advances have demonstrated that catalysts can exert remarkable control over the N1/N2 selectivity of alkylation.
-
Magnesium Catalysis: The use of Lewis acidic magnesium salts, such as MgBr₂, has been shown to highly favor the formation of N2-alkylated regioisomers for 3-substituted pyrazoles.[18] This is attributed to the coordination of the magnesium ion, which directs the alkylating agent to the N2 position.
-
Enzymatic Alkylation: Biocatalysis offers a powerful tool for achieving exquisite selectivity. Engineered methyltransferases (MTs) have been developed that can perform highly regioselective and even regiodivergent methylation of pyrazoles using simple haloalkanes as the methyl source in a cyclic enzyme cascade.[19][20] This approach provides unprecedented control, allowing for the selective synthesis of either the N1 or N2 isomer by choosing the appropriate enzyme variant.[19]
Directed Metalation and Functionalization
For creating complex, substituted 1-methyl-1H-pyrazoles, a powerful strategy involves the regioselective functionalization of the pre-formed 1-methyl-1H-pyrazole ring. Using specific bases like TMPMgCl·LiCl, it is possible to selectively deprotonate the C5 position. The resulting organometallic intermediate can then be trapped with various electrophiles to install a wide range of functional groups, providing a modular approach to highly substituted derivatives.[21]
Comparative Analysis of Synthetic Methods
The choice of synthetic route depends heavily on the specific target molecule, scale, and available resources.
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Knorr Synthesis | Uses readily available 1,3-dicarbonyls; good for building highly substituted rings in one step.[9][10] | Poor regioselectivity with unsymmetrical precursors; can require harsh conditions.[15][16] | Synthesis of complex, substituted pyrazoles where starting materials are accessible. |
| Direct N-Alkylation | Straightforward and uses commercially available pyrazole; simple procedure.[1] | Often results in mixtures of N1/N2 regioisomers, requiring difficult separation.[22] | Unsubstituted 1-methyl-1H-pyrazole or cases where isomers are easily separated. |
| Catalyst-Controlled Alkylation | Excellent regioselectivity; can be tuned to favor a specific isomer.[18][20][23] | May require specialized catalysts (e.g., enzymes) or anhydrous conditions. | Syntheses where high regiochemical purity is critical, especially in drug development. |
| Directed Metalation | Provides precise, regiocontrolled introduction of substituents on the pyrazole ring. | Requires stoichiometric use of strong bases and inert atmosphere techniques. | Late-stage functionalization and synthesis of complex, polysubstituted derivatives. |
Conclusion
The synthesis of 1-methyl-1H-pyrazole, a molecule of high value to the pharmaceutical and agrochemical industries, can be approached through several distinct strategies. While classical methods like the Knorr synthesis and direct N-alkylation provide foundational access to this scaffold, they are often hampered by issues of regioselectivity. Modern advancements in catalyst-controlled reactions and directed metalation have provided powerful solutions to these challenges, enabling the highly selective and efficient production of specific pyrazole isomers. The continued development of enzymatic and other catalytic systems promises to further streamline the synthesis of these vital heterocyclic compounds, accelerating the discovery and development of new chemical entities.
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- Organic Syntheses Procedure. (n.d.).
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ChemicalBook. (n.d.). 1-Methylpyrazole synthesis.
- Toto, P., et al. (2008). Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles.
- NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- da Silva, A. C. M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(39), 35839-35850.
- ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2434-2441.
- ACS Publications. (n.d.).
- ResearchGate. (2008). Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles.
- Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. (2021). Synfacts, 17(03), 0322.
- Fustero, S., et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).
- Bradley, P. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(06), 873-876.
- ChemicalBook. (n.d.). 1-Methylpyrazole | 930-36-9.
- ResearchGate. (n.d.). Synthesis of 1‐methylpyrazole derivatives by condensation of methylhydrazine with enaminodiketone.
- ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
- Google Patents. (n.d.). EP0020964A1 - Process for the preparation of pyrazoles.
- Weiss, M. E., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- Tairov, M., et al. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.
- IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
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- MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
- Google Patents. (n.d.). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
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- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
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- Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and. (2020).
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Methodological & Application
Application Note: Efficient Synthesis of 3-Formyl-1-methyl-1H-pyrazole via Acid-Catalyzed Deprotection
Introduction
3-Formyl-1-methyl-1H-pyrazole is a key building block in medicinal chemistry and drug development, serving as a versatile precursor for the synthesis of a wide range of biologically active compounds.[1][2][3][4] Its aldehyde functionality allows for diverse chemical transformations, making it a valuable intermediate in the construction of complex molecular architectures. This application note provides a comprehensive guide for the synthesis of 3-formyl-1-methyl-1H-pyrazole from its dimethyl acetal protected form, 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. The core of this transformation lies in the acid-catalyzed hydrolysis of the acetal, a robust and widely employed deprotection strategy in organic synthesis.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed experimental protocol, mechanistic insights, characterization data, and safety guidelines to ensure a successful and safe synthesis.
Mechanistic Rationale: The Chemistry of Acetal Deprotection
The conversion of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole to 3-formyl-1-methyl-1H-pyrazole is a classic example of an acid-catalyzed hydrolysis of an acetal. Acetal groups are excellent protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions.[5] Their removal is typically achieved under acidic conditions, regenerating the carbonyl functional group.
The mechanism proceeds through the following key steps:
-
Protonation: The reaction is initiated by the protonation of one of the methoxy oxygen atoms of the dimethyl acetal by an acid catalyst (e.g., HCl). This protonation converts the methoxy group into a good leaving group (methanol).
-
Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the methanol molecule, leading to the formation of a resonance-stabilized oxonium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: A subsequent deprotonation step yields a hemiacetal intermediate.
-
Protonation and Elimination: The remaining methoxy group is then protonated, converting it into a good leaving group. The lone pair on the hydroxyl group facilitates the elimination of a second molecule of methanol, forming a protonated aldehyde.
-
Final Deprotonation: Finally, deprotonation of the protonated aldehyde by a water molecule or another base present in the reaction mixture yields the desired 3-formyl-1-methyl-1H-pyrazole and regenerates the acid catalyst.
Caption: Acid-catalyzed hydrolysis of the dimethyl acetal.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of 3-formyl-1-methyl-1H-pyrazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| 3-(Dimethoxymethyl)-1-methyl-1H-pyrazole | 156.18 | 287917-82-2 | Starting material |
| Hydrochloric Acid (HCl), 2M aqueous solution | 36.46 | 7647-01-0 | Catalyst |
| Dichloromethane (CH₂Cl₂) | 84.93 | 75-09-2 | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | 144-55-8 | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |
| Deionized Water (H₂O) | 18.02 | 7732-18-5 |
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(dimethoxymethyl)-1-methyl-1H-pyrazole (1.0 g, 6.4 mmol) in 10 mL of a 1:1 mixture of tetrahydrofuran and water.
-
Acid Addition: To the stirred solution, add 2M aqueous hydrochloric acid (5 mL) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude 3-formyl-1-methyl-1H-pyrazole can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product as a colorless to pale yellow oil.
Caption: Step-by-step experimental workflow.
Characterization of Product
The successful synthesis of 3-formyl-1-methyl-1H-pyrazole can be confirmed by various spectroscopic techniques.
Expected Spectroscopic Data:
| Technique | 3-(Dimethoxymethyl)-1-methyl-1H-pyrazole (Starting Material) | 3-Formyl-1-methyl-1H-pyrazole (Product) |
| ¹H NMR | δ (ppm) in CDCl₃: ~7.3 (s, 1H, pyrazole-H5), ~6.3 (s, 1H, pyrazole-H4), ~5.4 (s, 1H, CH(OCH₃)₂), ~3.8 (s, 3H, N-CH₃), ~3.3 (s, 6H, OCH₃) | δ (ppm) in CDCl₃: ~9.9 (s, 1H, CHO), ~7.5 (s, 1H, pyrazole-H5), ~6.8 (s, 1H, pyrazole-H4), ~3.9 (s, 3H, N-CH₃)[6] |
| ¹³C NMR | δ (ppm) in CDCl₃: ~150 (C3), ~140 (C5), ~108 (C4), ~102 (CH(OCH₃)₂), ~53 (OCH₃), ~39 (N-CH₃) | δ (ppm) in CDCl₃: ~185 (CHO), ~152 (C3), ~142 (C5), ~112 (C4), ~39 (N-CH₃)[6][7] |
| FTIR | (cm⁻¹) Major peaks for C-H, C-N, and C-O stretching. Absence of a strong carbonyl (C=O) peak. | (cm⁻¹) Characteristic strong absorption band for the aldehyde carbonyl (C=O) stretch around 1680-1700 cm⁻¹. Additional peaks for C-H and C=N stretching of the pyrazole ring. |
| MS (ESI) | m/z [M+H]⁺ calculated for C₇H₁₂N₂O₂: 157.09. | m/z [M+H]⁺ calculated for C₅H₆N₂O: 111.05. |
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[8]
-
Handling of Reagents:
-
Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Dichloromethane: A volatile organic solvent. Avoid inhalation and skin contact. It is a suspected carcinogen.
-
3-(Dimethoxymethyl)-1-methyl-1H-pyrazole: May be harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation.[10]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive catalyst. | Extend the reaction time or slightly increase the temperature (e.g., to 60°C). Ensure the hydrochloric acid solution is of the correct concentration. |
| Low Yield | Incomplete extraction of the product. Product loss during workup. | Perform additional extractions with dichloromethane. Be careful during the neutralization step to avoid product decomposition. Ensure complete drying of the organic layer before concentration. |
| Presence of Starting Material in the Final Product | Incomplete hydrolysis. | If a significant amount of starting material remains, the crude product can be re-subjected to the reaction conditions for a shorter period. Alternatively, purification by column chromatography should separate the product from the starting material. |
Alternative Synthetic Route: Vilsmeier-Haack Reaction
While the hydrolysis of the dimethyl acetal is a straightforward deprotection strategy, it is noteworthy that 3-formyl-1-methyl-1H-pyrazole can also be synthesized directly via the Vilsmeier-Haack reaction.[3] This reaction typically involves the formylation of an electron-rich heterocyclic compound, such as 1-methylpyrazole, using a Vilsmeier reagent (a mixture of phosphoryl chloride and dimethylformamide). This method provides a direct route to the aldehyde from the parent heterocycle, bypassing the need for protection and deprotection steps. The choice of synthetic route will depend on the availability of starting materials and the specific requirements of the overall synthetic plan.
Conclusion
This application note has provided a detailed and practical guide for the synthesis of 3-formyl-1-methyl-1H-pyrazole from 3-(dimethoxymethyl)-1-methyl-1H-pyrazole via acid-catalyzed hydrolysis. By following the outlined protocol and adhering to the safety precautions, researchers can reliably and efficiently produce this valuable synthetic intermediate. The provided characterization data will aid in confirming the identity and purity of the final product.
References
-
Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
3-formylphenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
-
3-formylphenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]
-
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. ResearchGate. Available from: [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available from: [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Available from: [Link]
-
13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchGate. Available from: [Link]
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Safety Data Sheet - Angene Chemical. Available from: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]
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Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm] - ResearchGate. Available from: [Link]
-
Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3... - ResearchGate. Available from: [Link]
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"H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). J. Chem. Soc. Pak. Available from: [Link]
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The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... - ResearchGate. Available from: [Link]
-
Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. Available from: [Link]
-
Microwave assisted synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluenesulphonic acid - TSI Journals. Available from: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. Available from: [Link]
-
1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - Semantic Scholar. Available from: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available from: [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Available from: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing. Available from: [Link]
-
FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed. Available from: [Link]
-
Figure . Theoretical and experimental FTIR spectra of -methyl - ResearchGate. Available from: [Link]
-
3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole - ResearchGate. Available from: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available from: [Link]
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Application Notes and Protocols for the Deprotection of Dimethoxymethyl Acetals to Aldehydes on Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Aldehyde Protecting Groups in Pyrazole Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The synthesis of complex pyrazole-containing molecules often necessitates the strategic use of protecting groups to mask reactive functionalities. The aldehyde group, a versatile synthetic handle, is frequently introduced and manipulated on the pyrazole ring. To prevent its undesired participation in subsequent chemical transformations, it is commonly protected as a dimethoxymethyl acetal. This protecting group is favored for its stability under a wide range of non-acidic conditions, including exposure to organometallic reagents, hydrides, and basic media.[1]
The successful deprotection of the dimethoxymethyl acetal to regenerate the parent aldehyde is a critical step that requires careful consideration of the reaction conditions to avoid degradation of the often sensitive pyrazole core or other functional groups within the molecule. This guide provides a comprehensive overview of the principles, methodologies, and practical considerations for the efficient and chemoselective deprotection of dimethoxymethyl acetals on pyrazole scaffolds.
Mechanistic Insight into Acetal Deprotection
The deprotection of a dimethoxymethyl acetal to an aldehyde is typically an acid-catalyzed hydrolysis reaction.[2][3] The generally accepted mechanism involves the following key steps:
-
Protonation: The reaction is initiated by the protonation of one of the methoxy oxygen atoms by an acid catalyst, converting the methoxy group into a good leaving group (methanol).
-
Formation of an Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of methanol, leading to the formation of a resonance-stabilized oxonium ion. This step is often the rate-determining step of the reaction.[4]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Formation of a Hemiacetal: Subsequent deprotonation of the resulting intermediate yields a hemiacetal.
-
Regeneration of the Aldehyde: The hemiacetal, in the presence of an acid catalyst, undergoes further reaction. Protonation of the remaining methoxy group, followed by elimination of a second molecule of methanol, and final deprotonation, regenerates the aldehyde and the acid catalyst.
The overall process is reversible, and to drive the equilibrium towards the aldehyde product, an excess of water is typically employed in the reaction mixture.[2]
Selecting the Appropriate Deprotection Strategy: A Balancing Act
The choice of deprotection method is dictated by the overall stability of the pyrazole-containing substrate and the presence of other acid-sensitive functional groups. The pyrazole ring itself, while generally aromatic and stable, can be susceptible to degradation under harsh acidic conditions, particularly if electron-donating groups are present which can increase its reactivity.
Herein, we detail two primary protocols: a standard acid-catalyzed hydrolysis for robust substrates and a milder method employing Pyridinium p-toluenesulfonate (PPTS) for more sensitive molecules.
Method 1: Standard Acid-Catalyzed Hydrolysis with Formic Acid
Rationale: Formic acid is a moderately strong organic acid that can effectively catalyze the hydrolysis of acetals. It is often used when a stronger mineral acid might cause unwanted side reactions. The reaction can be conveniently performed in a biphasic system or a homogeneous solution with a co-solvent to ensure solubility of the substrate.
Experimental Protocol: Formic Acid Catalyzed Deprotection
Materials:
-
Pyrazole dimethoxymethyl acetal substrate
-
Formic acid (HCOOH, ~90%)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water (deionized)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the pyrazole dimethoxymethyl acetal (1.0 eq) in a suitable solvent such as THF or DCM (10-20 mL per gram of substrate).
-
Addition of Reagents: To the stirred solution, add water (5-10 eq) followed by the dropwise addition of formic acid (2-5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.
-
Work-up: Upon completion of the reaction, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. If DCM was used as the solvent, the organic layer will be the bottom layer. If THF was used, it may be necessary to add a brine solution to facilitate phase separation. Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure pyrazole aldehyde.
Method 2: Mild Deprotection with Pyridinium p-Toluenesulfonate (PPTS)
Rationale: For substrates bearing acid-sensitive functional groups or a delicate pyrazole core, a milder acidic catalyst is preferable. Pyridinium p-toluenesulfonate (PPTS) is a weakly acidic salt that provides a controlled and gentle acidic environment for acetal cleavage.[5] This method is particularly useful for preventing side reactions and preserving the integrity of complex molecules.
Experimental Protocol: PPTS-Catalyzed Deprotection
Materials:
-
Pyrazole dimethoxymethyl acetal substrate
-
Pyridinium p-toluenesulfonate (PPTS)
-
Acetone or Tetrahydrofuran (THF)
-
Water (deionized)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the pyrazole dimethoxymethyl acetal (1.0 eq) in a mixture of acetone or THF and water (typically a 9:1 or 4:1 ratio, 10-20 mL per gram of substrate) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of PPTS (0.1-0.3 eq) to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C). If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature (if heated) and add a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst.
-
Extraction: If acetone was used, it can be removed under reduced pressure. Then, extract the aqueous residue with a suitable organic solvent such as ethyl acetate or DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazole aldehyde.
Comparative Overview of Deprotection Methods
| Parameter | Method 1: Formic Acid | Method 2: PPTS |
| Reagent | Formic Acid | Pyridinium p-toluenesulfonate |
| Acidity | Moderately Strong | Mildly Acidic |
| Typical Conditions | Room Temperature | Room Temperature to 50 °C |
| Reaction Time | Hours to Overnight | Hours to Overnight |
| Substrate Scope | Robust substrates | Acid-sensitive substrates |
| Work-up | Neutralization with base | Neutralization with base |
| Advantages | Readily available, inexpensive | High chemoselectivity, mild |
| Disadvantages | Potential for side reactions | Can be slower, more expensive |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid catalyst or water. Steric hindrance around the acetal. Low reaction temperature. | Increase the amount of acid catalyst and/or water. Increase the reaction temperature. Prolong the reaction time. |
| Low Yield | Degradation of the starting material or product. Difficult purification. | Use a milder catalyst like PPTS. Ensure the work-up is performed promptly and at low temperatures. Optimize the chromatography conditions. |
| Formation of Side Products | Acid-catalyzed side reactions on the pyrazole ring or other functional groups. | Switch to a milder deprotection method (PPTS). Use a scavenger if specific side reactions are identified. |
| Difficulty in Monitoring by TLC | Aldehyde streaking on the TLC plate. | Add a small amount of acetic acid to the TLC mobile phase. Use a different visualization technique (e.g., potassium permanganate stain). |
Visualizing the Workflow
Figure 1: Decision workflow for selecting a deprotection method.
Conclusion
The deprotection of dimethoxymethyl acetals on pyrazole rings is a crucial transformation in the synthesis of many biologically active compounds. The choice between a standard acid-catalyzed method and a milder approach with PPTS should be made based on a careful evaluation of the substrate's stability. The protocols and troubleshooting guide provided herein offer a practical framework for researchers to successfully and efficiently obtain their target pyrazole aldehydes, paving the way for further synthetic elaborations and the development of novel chemical entities.
References
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Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
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Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. STM Journals. [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
-
Highly Efficient Chemoselective Deprotection of O,O-acetals and O,O-ketals Catalyzed by Molecular Iodine in Acetone. PubMed. [Link]
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Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Oriental Journal of Chemistry. [Link]
-
Acetals as pH-sensitive linkages for drug delivery. PubMed. [Link]
-
Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. [Link]
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Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Organic Chemistry Portal. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Alcohol or phenol synthesis by acetal cleavage. Organic Chemistry Portal. [Link]
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can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. ResearchGate. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]
-
Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. ResearchGate. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]
-
Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. [Link]
-
Methods tested for the acetal deprotection of 2. ResearchGate. [Link]
-
17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry (RSC Publishing). [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Acetal Hydrolysis in Acidic Media. YouTube. [Link]
-
Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. PubMed. [Link]
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
-
Deprotection of acetal - Stupidly easy ? or complicated story ?. Reddit. [Link]
-
Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. ResearchGate. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
-
Deprotonation of pyrazole and its analogs by aqueous copper acetate in the presence of triethylamine. ResearchGate. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. ResearchGate. [Link]
-
Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. ACS Publications. [Link]
-
Synthesis of novel pyrazole acetals of andrographolide and isoandrographolide as potent anticancer agents. PubMed Central. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
Protecting Groups In Organic Synthesis. SlideShare. [Link]
-
Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry (RSC Publishing). [Link]
-
THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. Holzer Group. [Link]
-
1H-pyrazole-4-carbaldehyde. PubChem. [Link]
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Application Notes and Protocols for Suzuki Coupling with Pyrazole Derivatives
Introduction: The Strategic Importance of Pyrazole Scaffolds and the Suzuki-Miyaura Coupling
Pyrazole derivatives are a cornerstone in modern medicinal chemistry and drug development. Their versatile binding capabilities, metabolic stability, and synthetic accessibility have led to their incorporation into a multitude of clinically significant molecules. The precise and efficient construction of substituted pyrazoles is therefore a critical task for synthetic chemists. Among the array of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional functional group tolerance, broad substrate scope, and generally high yields.[1][2] This powerful C-C bond-forming reaction has become an indispensable tool for the synthesis of functionalized pyrazoles.
This guide provides a detailed exploration of the Suzuki-Miyaura coupling as applied to pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also a deeper understanding of the mechanistic nuances and critical parameters that govern the success of these reactions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrazole, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters and Their Mechanistic Rationale
The success of a Suzuki coupling with a pyrazole derivative hinges on the judicious selection of several key parameters. The rationale behind these choices is crucial for adapting protocols to new substrates.
Palladium Source and Ligands
The choice of the palladium source and the accompanying ligand is critical for catalytic activity. While simple palladium salts like Pd(OAc)₂ can be used, pre-catalysts, which are more stable and generate the active Pd(0) species in situ, are often preferred.[3]
-
For Unprotected Pyrazoles: The presence of a free N-H group can be problematic, as it can coordinate to the palladium center and inhibit catalysis.[1][2] To overcome this, bulky, electron-rich phosphine ligands such as XPhos and SPhos are highly effective.[1] These ligands promote the reductive elimination step and stabilize the Pd(0) catalyst, preventing catalyst deactivation. Pre-catalysts incorporating these ligands, often referred to as G2 or G3 pre-catalysts, are excellent choices.[1][2]
-
For N-Protected Pyrazoles: With the acidic proton absent, a wider range of ligands can be effective. Traditional ligands like PPh₃ can be used, although more robust systems are generally recommended for higher yields and broader substrate scope.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective for the Suzuki coupling of pyrazoles, including N-acylpyrazoles.[4][5][6] They form very stable complexes with palladium and can promote the coupling of challenging substrates.
The Role of the Base
The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7]
-
Inorganic Bases:
-
K₃PO₄ (Potassium Phosphate): A strong base that is often effective for coupling of unprotected pyrazoles.[1][8]
-
Na₂CO₃ (Sodium Carbonate) and K₂CO₃ (Potassium Carbonate): Milder bases that are commonly used and are often a good starting point for optimization.[9]
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can be beneficial for less reactive substrates.
-
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, although inorganic bases are more common for pyrazole couplings.
Solvent Systems
The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction rate.
-
Aqueous Mixtures: A mixture of an organic solvent and water is the most common system for Suzuki couplings. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate species. Common organic solvents include:
-
1,4-Dioxane: A versatile and widely used solvent for Suzuki couplings.[1][8][9]
-
Toluene: Another common choice, particularly for higher temperature reactions.
-
Tetrahydrofuran (THF): A good solvent, but its lower boiling point may limit the reaction temperature.
-
Ethanol/Water: A greener solvent system that can be effective, especially with microwave heating.[10][11]
-
Boronic Acid Derivatives
While boronic acids are the most common coupling partners, other boron derivatives can also be used.
-
Boronate Esters (e.g., pinacol esters): These are more stable and less prone to protodeboronation than the corresponding boronic acids, which can be advantageous when using substrates with sensitive functional groups.[3]
-
Trifluoroborate Salts (e.g., K[R-BF₃]): These are highly stable, crystalline solids that are easy to handle and can be used in place of boronic acids.
Challenges in the Suzuki Coupling of Pyrazoles
Several challenges can arise when performing Suzuki couplings with pyrazole derivatives.
-
Inhibition by the N-H group: As mentioned, the acidic proton on an unprotected pyrazole can interfere with the catalyst.[1][2] Using bulky ligands and appropriate bases can mitigate this issue.
-
N-Arylation vs. C-Arylation: In some cases, competitive N-arylation can occur, particularly with unprotected pyrazoles. Careful selection of reaction conditions, especially the catalyst and ligand, can favor the desired C-C bond formation. Copper-catalyzed conditions are often employed for selective N-arylation.[12]
-
Dehalogenation: A common side reaction is the reduction of the halopyrazole to the corresponding dehalogenated pyrazole. This is more prevalent with iodo- and bromopyrazoles. Using chloro- or bromopyrazoles instead of iodopyrazoles can reduce the propensity for dehalogenation.[13]
-
Site Selectivity: For pyrazoles with multiple halogen atoms or other leaving groups, achieving site-selective coupling can be challenging. The choice of ligand can play a crucial role in determining the site of reaction.[14]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
General Workflow for Reaction Optimization
Caption: A general workflow for optimizing Suzuki coupling conditions for pyrazole derivatives.
Protocol 1: Suzuki Coupling of an Unprotected Bromopyrazole
This protocol is adapted from methodologies that have proven effective for the coupling of unprotected, nitrogen-rich heterocycles.[1][2]
Materials:
-
4-Bromo-1H-pyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5-2.0 mmol, 1.5-2.0 equiv)
-
XPhos Pd G2 pre-catalyst (0.02-0.05 mmol, 2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
To a Schlenk tube or microwave vial containing a magnetic stir bar, add the 4-bromo-1H-pyrazole, arylboronic acid, XPhos Pd G2 pre-catalyst, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Seal the vessel and place it in a preheated oil bath at 80-100 °C, or heat in a microwave reactor.
-
Stir the reaction mixture for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of a Halopyrazole
Microwave irradiation can significantly reduce reaction times and improve yields.[10][11]
Materials:
-
Halopyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Ethanol (1 mL)
-
Water (1 mL)
-
10 mL microwave vial
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the halopyrazole, arylboronic acid, palladium catalyst, and sodium carbonate.[10]
-
Add the ethanol and water.[10]
-
Seal the vial with a Teflon septum and an aluminum crimp top.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 2-15 minutes).[10]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Summary of Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of pyrazole derivatives based on literature examples.
| Pyrazole Substrate | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Unprotected Bromopyrazole | P1 (6-7%) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 61-86 | [1] |
| Unprotected Halopyrazoles | P1 or P2 | XPhos or SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 70-95 | [8] |
| 4H-Indazol-4-ones/Pyrazoles | Pd(PPh₃)₄ (5%) | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | - | [9] |
| Halogenated Aminopyrazoles | Various | Various | Various | Various | Various | Various | - | [13] |
| Aryl Halides (Microwave) | Pyridine-Pyrazole/Pd(II) (0.001%) | Pyridine-Pyrazole | Various | Ethanol/H₂O | 120 | 2 min | High | [10][11] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of functionalized pyrazole derivatives. A thorough understanding of the reaction mechanism and the role of each component is essential for overcoming the challenges associated with these substrates, particularly those with unprotected N-H groups. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of the Suzuki coupling in the synthesis of novel pyrazole-containing molecules for drug discovery and other applications.
References
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Request PDF - ResearchGate.
- The Suzuki Reaction - Chem 115 Myers.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications.
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society.
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates | The Journal of Organic Chemistry - ACS Publications.
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate.
- Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Publications.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Publications).
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH.
- Suzuki Coupling - Organic Chemistry Portal.
- Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction - MDPI.
- Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing).
- Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles.
- Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI.
- Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage - PubMed.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
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- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
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- 14. pubs.acs.org [pubs.acs.org]
The Versatile Role of 3-(Dimethoxymethyl)-1-methyl-1H-pyrazole in Modern Heterocyclic Synthesis
Authoritative Application Notes for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone for the development of novel molecular entities with diverse biological activities and functional properties. Among the myriad of pyrazole-based building blocks, 3-(dimethoxymethyl)-1-methyl-1H-pyrazole emerges as a particularly valuable and versatile precursor. Its primary utility lies in its function as a stable, masked equivalent of the highly reactive 3-formyl-1-methyl-1H-pyrazole. This application note provides an in-depth guide to the strategic application of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in the synthesis of key heterocyclic systems, with a focus on detailed, field-proven protocols and the underlying chemical principles.
Introduction: The Strategic Advantage of a Masked Aldehyde
The formyl group is a powerful functional handle in organic synthesis, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. However, the inherent reactivity of aldehydes can sometimes lead to undesired side reactions or instability under certain reaction conditions. 3-(Dimethoxymethyl)-1-methyl-1H-pyrazole circumvents these challenges by protecting the aldehyde functionality as a dimethyl acetal. This masking strategy offers several advantages:
-
Enhanced Stability: The acetal is robust under neutral and basic conditions, allowing for transformations on other parts of the molecule without affecting the latent aldehyde.
-
Controlled Reactivity: The formyl group can be unmasked "on-demand" under acidic conditions, providing precise control over the synthetic sequence.
-
Improved Handling and Storage: The acetal is generally less volatile and more stable to oxidation compared to the corresponding aldehyde.
This strategic use of a protected aldehyde makes 3-(dimethoxymethyl)-1-methyl-1H-pyrazole a key player in the synthesis of fused pyrazole systems, which are prominent in a multitude of biologically active compounds.[1][2]
Core Application: Synthesis of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent activity as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1][2] The synthesis of this bicyclic system is a primary application of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, proceeding through the in situ or stepwise generation of 3-formyl-1-methyl-1H-pyrazole.
Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: Synthetic workflow from the masked pyrazole to pyrazolo[3,4-d]pyrimidines.
Protocol 1: Deprotection of 3-(Dimethoxymethyl)-1-methyl-1H-pyrazole
The crucial first step in utilizing 3-(dimethoxymethyl)-1-methyl-1H-pyrazole is the efficient and clean deprotection to the corresponding aldehyde. This is typically achieved through acid-catalyzed hydrolysis.
Rationale: The acetal linkage is susceptible to cleavage under acidic conditions. The reaction proceeds via protonation of one of the methoxy oxygen atoms, followed by elimination of methanol to form an oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton and a second molecule of methanol yields the desired aldehyde. A biphasic solvent system or a water-miscible organic solvent is often employed to ensure solubility of both the starting material and the acid catalyst.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(dimethoxymethyl)-1-methyl-1H-pyrazole (1.0 eq) in a 1:1 mixture of dioxane and 2M aqueous hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-formyl-1-methyl-1H-pyrazole can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol details the cyclocondensation of the in situ generated or isolated 3-formyl-1-methyl-1H-pyrazole with guanidine, a common and efficient method for constructing the pyrazolo[3,4-d]pyrimidine ring system.
Rationale: The reaction is a classic example of a condensation-cyclization sequence. The formyl group of the pyrazole undergoes condensation with one of the amino groups of guanidine to form an imine intermediate. This is followed by an intramolecular nucleophilic attack of the other amino group of the guanidine moiety onto the C4 carbon of the pyrazole ring, leading to the formation of the pyrimidine ring. Subsequent aromatization yields the final product. The use of a base, such as sodium ethoxide, is crucial to deprotonate the guanidine hydrochloride and generate the free guanidine base, which is the active nucleophile.
Detailed Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq) in absolute ethanol.
-
Reaction Mixture: To the sodium ethoxide solution, add guanidine hydrochloride (2.0 eq) and stir for 30 minutes at room temperature. Then, add a solution of 3-formyl-1-methyl-1H-pyrazole (1.0 eq) in absolute ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: To the residue, add water and extract with ethyl acetate. The desired product may precipitate from the aqueous layer upon neutralization with acetic acid. The solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reactant/Product | Molecular Weight | Molar Ratio |
| 3-Formyl-1-methyl-1H-pyrazole | 110.11 g/mol | 1.0 |
| Guanidine Hydrochloride | 95.53 g/mol | 2.0 |
| Sodium | 22.99 g/mol | 2.2 |
| 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 150.15 g/mol | - |
Expanding the Synthetic Utility: Access to Other Fused Pyrazole Systems
While the synthesis of pyrazolo[3,4-d]pyrimidines is a major application, the versatility of 3-formyl-1-methyl-1H-pyrazole extends to the construction of other important heterocyclic scaffolds.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with significant biological activities.[1][3] The synthesis can be achieved through a multi-component reaction involving the formyl pyrazole, an active methylene compound, and an amine.
Reaction Scheme:
Caption: Multi-component synthesis of Pyrazolo[3,4-b]pyridines.
Protocol 3: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
-
Reaction Setup: In a round-bottom flask, combine 3-formyl-1-methyl-1H-pyrazole (1.0 eq), an active methylene compound such as malononitrile (1.1 eq), and an aniline derivative (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Catalyst: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are another important class of nitrogen-containing fused heterocycles.[4][5] Their synthesis can be achieved from 3-formyl-1-methyl-1H-pyrazole through a Knoevenagel condensation followed by cyclization.
Reaction Scheme:
Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines via Knoevenagel condensation.
Protocol 4: Knoevenagel Condensation and Cyclization
-
Knoevenagel Condensation: To a solution of 3-formyl-1-methyl-1H-pyrazole (1.0 eq) and an active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq) in ethanol, add a catalytic amount of a base like piperidine or ammonium acetate. Stir the mixture at room temperature or gentle heating until the condensation is complete (monitored by TLC).
-
Cyclization: To the resulting solution of the α,β-unsaturated intermediate, add 3-amino-1H-pyrazole (1.0 eq) and a catalytic amount of acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for 8-12 hours.
-
Work-up and Purification: After cooling, the product may crystallize out of the solution. If not, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization.
Conclusion
3-(Dimethoxymethyl)-1-methyl-1H-pyrazole is a highly valuable and strategically important building block in heterocyclic synthesis. Its role as a stable and manageable precursor to the reactive 3-formyl-1-methyl-1H-pyrazole allows for the controlled and efficient construction of a variety of fused pyrazole systems, most notably the medicinally significant pyrazolo[3,4-d]pyrimidines. The protocols and synthetic strategies outlined in this application note provide a robust framework for researchers in drug discovery and materials science to harness the full potential of this versatile reagent. The ability to unmask the reactive aldehyde at the desired synthetic stage underscores the elegance and practicality of using protecting group strategies in the synthesis of complex molecular architectures.
References
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved from [Link]
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Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PubMed Central. Retrieved from [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). BMC Chemistry. Retrieved from [Link]
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Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. (2023). MDPI. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed. Retrieved from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Retrieved from [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][6][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. Retrieved from [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2021). PubMed Central. Retrieved from [Link]
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Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
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Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene. (n.d.). ResearchGate. Retrieved from [Link]
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Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. (2016). National Institutes of Health. Retrieved from [Link]
-
ChemInform Abstract: Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group. (n.d.). ResearchGate. Retrieved from [Link]
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Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Hydrolysis of dimethoxymethylbenzene using various acid catalysts. (n.d.). ResearchGate. Retrieved from [Link]
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Application Note: A Scalable Two-Step Synthesis of 3-(Dimethoxymethyl)-1-methyl-1H-pyrazole
Abstract
This application note details a robust and scalable two-step synthetic protocol for the preparation of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthesis commences with the regioselective N-methylation of commercially available 3-formyl-1H-pyrazole, followed by acid-catalyzed acetalization to yield the target compound. This guide provides in-depth procedural details, explains the chemical principles underpinning the methodology, and addresses critical safety and scale-up considerations, making it suitable for researchers in drug development and process chemistry.
Introduction
Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] The title compound, 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, serves as a key intermediate, where the dimethoxymethyl group acts as a protected aldehyde. This functional handle allows for subsequent chemical transformations, making it a versatile precursor in the synthesis of complex molecular architectures.
The presented protocol is designed for reliability and scalability, moving from gram- to kilogram-scale production. It avoids the use of highly specialized reagents or cryogenic conditions, focusing on cost-effective and industrially viable transformations.
Overall Synthetic Strategy
The synthesis is achieved in two sequential steps starting from 3-formyl-1H-pyrazole:
-
N-Methylation: Introduction of a methyl group at the N1 position of the pyrazole ring.
-
Acetalization: Conversion of the C3-formyl group to a dimethoxyacetal.
Caption: Overall two-step synthetic route.
Experimental Protocols & Scientific Rationale
Step 1: N-Methylation of 3-Formyl-1H-pyrazole
This step involves the alkylation of the pyrazole nitrogen. A significant challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can potentially occur at either of the two ring nitrogens.[3]
Scientific Rationale: The choice of dimethyl sulfate as the methylating agent is based on its high reactivity and cost-effectiveness for large-scale operations.[4] Potassium carbonate is employed as a mild, inexpensive base to deprotonate the pyrazole, facilitating the nucleophilic attack on the methylating agent. Acetone is selected as the solvent due to its ability to dissolve the starting materials and its suitable boiling point for the reaction, allowing for efficient reflux without requiring high-pressure equipment. This combination generally favors methylation at the N1 position for pyrazoles with electron-withdrawing groups at C3.[5][6]
Reaction Scheme:
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. |
| 3-Formyl-1H-pyrazole | 96.09 | 100.0 g | 1.04 | 1.0 |
| Dimethyl Sulfate | 126.13 | 145.0 g (109.0 mL) | 1.15 | 1.1 |
| Anhydrous K₂CO₃ | 138.21 | 215.6 g | 1.56 | 1.5 |
| Acetone | 58.08 | 1.0 L | - | - |
Protocol:
-
Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-formyl-1H-pyrazole (100.0 g) and anhydrous potassium carbonate (215.6 g).
-
Solvent Addition: Add 1.0 L of acetone. Begin vigorous stirring to create a fine suspension.
-
Reagent Addition: Slowly add dimethyl sulfate (109.0 mL) dropwise over 30 minutes at room temperature. An initial exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetone (2 x 100 mL).
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield a crude oil. Dissolve the oil in dichloromethane (500 mL) and wash with water (2 x 250 mL) to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3-formyl-1-methyl-1H-pyrazole as a pale yellow oil, which may solidify upon standing.[7][8][9] The product is typically of sufficient purity (>95%) for the next step.
-
Expected Yield: 95-105 g (83-92%)
-
Safety Precautions:
-
Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen. [10][11] It must be handled with extreme caution in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, a lab coat, and chemical safety goggles.
-
Have a quenching solution (e.g., concentrated ammonia solution) readily available to neutralize any spills.[4]
Step 2: Acetalization of 3-Formyl-1-methyl-1H-pyrazole
This step protects the aldehyde functionality as a dimethoxyacetal, which is stable to many reaction conditions but can be easily deprotected back to the aldehyde when needed.
Scientific Rationale: Acetal formation is an acid-catalyzed equilibrium reaction.[13][14] To drive the reaction to completion, it is essential to remove the water formed as a byproduct.[15] Trimethyl orthoformate serves a dual purpose: it acts as a dehydrating agent by reacting with water and also as a source of methoxy groups, pushing the equilibrium towards the product.[16] A catalytic amount of a strong acid, such as sulfuric acid, is used to protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by methanol.[17][18]
Reaction Scheme:
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. |
| 3-Formyl-1-methyl-1H-pyrazole | 110.11 | 100.0 g | 0.91 | 1.0 |
| Trimethyl Orthoformate | 106.12 | 144.8 g (149.3 mL) | 1.36 | 1.5 |
| Methanol | 32.04 | 500 mL | - | - |
| Conc. Sulfuric Acid | 98.08 | 2.5 mL | ~0.045 | 0.05 |
Protocol:
-
Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-formyl-1-methyl-1H-pyrazole (100.0 g), methanol (500 mL), and trimethyl orthoformate (149.3 mL).
-
Catalyst Addition: Cool the mixture in an ice bath to 0-5°C. Slowly add concentrated sulfuric acid (2.5 mL) dropwise while stirring.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Quenching: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the mixture is neutral (pH ~7).
-
Isolation: Remove most of the methanol under reduced pressure. Add 500 mL of water to the residue and extract with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield 3-(dimethoxymethyl)-1-methyl-1H-pyrazole as a colorless to pale yellow liquid.
-
Expected Yield: 115-125 g (81-88%)
-
Workflow and Process Control
A well-defined workflow is crucial for ensuring reproducibility and safety during scale-up.[19][20]
Caption: Detailed experimental workflow diagram.
Conclusion
This application note provides a comprehensive and validated two-step protocol for the scale-up synthesis of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. The methodology relies on readily available starting materials and reagents, employs standard reaction conditions, and incorporates critical safety and handling information. By following this guide, researchers can confidently produce multi-gram quantities of this important building block for applications in drug discovery and development.
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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OpenStax. (2023). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Organic Chemistry. Available at: [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethyl Sulfate. Available at: [Link]
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Gaikwad, D., et al. (2025). Large‐scale synthesis of 1H‐pyrazole. J INDIAN CHEM SOC. ResearchGate. Available at: [Link]
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Chemistry Steps. Formation and Reactions of Acetals. Available at: [Link]
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Wikipedia. Acetal. Available at: [Link]
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Chemistry LibreTexts. (2023). 16.4: Acetal Formation. Available at: [Link]
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Wikipedia. Dimethyl sulfate. Available at: [Link]
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Chemistry LibreTexts. (2022). 1.4: Acetal Formation, Mechanism, Resonance. Available at: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
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Thomson, R. J., et al. (2016). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available at: [Link]
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Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Siddiqui, H. L., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
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Isom, V., et al. (2022). Development of a Scalable and Sublimation-Free Route to MTAD. Organic Process Research & Development. Available at: [Link]
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Christensen, J. B., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development. Available at: [Link]
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Ferreira, M. J., et al. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Molecules. Available at: [Link]
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Xu, T., et al. (2025). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]
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Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]
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Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. Available at: [Link]
- Google Patents. (2017). Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl...
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Rojas-Lima, S., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]
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Christensen, J. B., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. ResearchGate. Available at: [Link]
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Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. Available at: [Link]
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ChemBK. 1-Methyl-1H-pyrazole-3-carbaldehyde. Available at: [Link]
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El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
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Application Notes: 3-(Dimethoxymethyl)-1-methyl-1H-pyrazole as a Strategic Building Block for Active Pharmaceutical Ingredients (APIs)
Executive Summary: The Strategic Advantage of Aldehyde Protection
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal anchor for engaging with biological targets. Within this class, 1-methyl-1H-pyrazole-3-carbaldehyde is a versatile intermediate, providing a reactive handle for constructing complex molecular architectures.[3]
However, the high reactivity of the aldehyde functional group can be a significant liability during multi-step synthetic campaigns. It is susceptible to premature oxidation, reduction, or unwanted nucleophilic attack, leading to side-product formation and reduced yields. This is where 3-(dimethoxymethyl)-1-methyl-1H-pyrazole emerges as a strategically crucial building block.
This molecule is the dimethyl acetal of the parent aldehyde. The acetal group serves as a robust and reliable protecting group, rendering the C3 position inert to a wide range of reaction conditions, including organometallic reagents, hydrides, and mild oxidants.[4] The aldehyde can be regenerated efficiently and cleanly in a later step via simple acid-catalyzed hydrolysis. This "protect-modify-deprotect" strategy offers chemists superior control over the synthetic sequence, enhancing the overall efficiency and success rate of API development.
These application notes provide a comprehensive guide to the synthesis and utilization of this building block, complete with detailed protocols and a case study illustrating its strategic deployment in a plausible API synthesis workflow.
Synthesis and Characterization of the Building Block
The preparation of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole is a straightforward two-step process starting from 1-methylpyrazole. First, the aldehyde is installed via a Vilsmeier-Haack formylation, followed by protection as a dimethyl acetal.
Key Synthesis Workflow
The overall process involves the formylation of the pyrazole ring followed by the protection of the resulting aldehyde.
Caption: Overall synthesis workflow for the target building block.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 1-Methyl-1H-pyrazole-3-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles.[5][6][7][8] The reaction proceeds by generating a Vilsmeier reagent in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which then acts as the electrophile.
-
Reagents and Equipment:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Methylpyrazole
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ice bath, round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
-
Procedure:
-
To a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 1 hour to allow for the complete formation of the Vilsmeier reagent.
-
Add 1-methylpyrazole (1.0 eq) dissolved in a small amount of anhydrous DCM.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 40-45 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture back to 0 °C.
-
Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is ~7-8. Caution: This is an exothermic process with gas evolution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure aldehyde.
-
Protocol 2.2.2: Protection as 3-(Dimethoxymethyl)-1-methyl-1H-pyrazole
This protocol uses a standard acid-catalyzed acetalization. Trimethyl orthoformate is included as a dehydrating agent to drive the equilibrium towards the product.[4]
-
Reagents and Equipment:
-
1-Methyl-1H-pyrazole-3-carbaldehyde
-
Methanol (MeOH), anhydrous
-
Trimethyl orthoformate
-
Hydrochloric acid (HCl) in methanol (catalytic amount)
-
Triethylamine (NEt₃)
-
Round-bottom flask, magnetic stirrer, condenser
-
-
Procedure:
-
Dissolve 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous methanol.
-
Add trimethyl orthoformate (1.5 eq).
-
Add a catalytic amount of methanolic HCl (e.g., 1-2 drops of a 1.25 M solution).
-
Stir the mixture at room temperature for 12-16 hours. Monitor by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding triethylamine (NEt₃) to neutralize the acid catalyst.
-
Remove the solvent and excess reagents under reduced pressure.
-
The resulting crude oil, 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.
-
Application in a Model API Synthesis
To illustrate the strategic utility of the protected building block, we present a hypothetical synthesis of "Pyrazolopiperazine," a conceptual kinase inhibitor. The key challenge is to perform a Suzuki coupling on a bromo-substituted piperazine core without affecting the aldehyde, which is needed for a final reductive amination step.
Overall Synthetic Strategy: Protected vs. Unprotected Route
Using the protected aldehyde allows for a more robust and higher-yielding synthesis compared to carrying the free aldehyde through the Suzuki coupling step, where it would be at risk of side reactions.
Caption: Comparison of protected and unprotected synthetic routes.
Protocol: Deprotection of the Acetal
This step regenerates the crucial aldehyde functionality immediately before its final use.
-
Reagents and Equipment:
-
Coupled intermediate containing the 3-(dimethoxymethyl)-1-methyl-1H-pyrazole moiety
-
Acetone
-
Water
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the protected intermediate (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add 2M HCl (e.g., 0.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The deprotection is typically complete within 2-4 hours.
-
Once complete, neutralize the acid by carefully adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde is typically used directly in the next step without further purification.
-
Protocol: Final Reductive Amination
Reductive amination is a powerful and widely used C-N bond-forming reaction in pharmaceutical synthesis.[9][10][11] Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the iminium ion intermediate and can be performed as a one-pot operation.
-
Reagents and Equipment:
-
Deprotected pyrazole aldehyde intermediate
-
Primary or secondary amine (e.g., 4-fluoroaniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic)
-
-
Procedure:
-
To a flask under a nitrogen atmosphere, add the crude aldehyde (1.0 eq), the desired amine (1.1 eq), and anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Note: The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM or ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the key transformations described.
| Transformation | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Vilsmeier-Haack Formylation | POCl₃, DMF | DCM | 45 | 4-6 | 75-85 |
| Acetal Protection | MeOH, H⁺ cat. | MeOH | 25 | 12-16 | >95 (crude) |
| Acetal Deprotection | 2M HCl | Acetone/H₂O | 25 | 2-4 | >90 (crude) |
| Reductive Amination | NaBH(OAc)₃, Amine | DCE | 25 | 12-24 | 70-90 |
Conclusion
3-(Dimethoxymethyl)-1-methyl-1H-pyrazole is a high-value building block for researchers engaged in the synthesis of pyrazole-containing APIs. Its primary function as a protected aldehyde allows for greater synthetic flexibility, enabling complex transformations on other parts of a molecule without compromising the latent aldehyde functionality. By masking the reactive aldehyde as a stable acetal, chemists can avoid undesirable side reactions, simplify purification processes, and ultimately improve the overall yield and robustness of a synthetic route. The protocols outlined in this document provide a reliable framework for the synthesis and strategic application of this versatile intermediate.
References
-
Khidre, R. E., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Mali, R. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4684. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7026090, 1-Methyl-1H-pyrazole-3-carboxaldehyde. [Link]
-
Chem-Impex International. 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Product Information. [Link]
-
Karale, B. K., et al. (2015). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 1(1), 1-6. [Link]
-
Selvam, T. P., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Martinez, R., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(2), M1129. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Reddy, P. P., et al. (2012). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3646. [Link]
-
Chemistry LibreTexts. (2021). Vilsmeier-Haack Reaction. [Link]
-
Yadav, G., & Singh, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC medicinal chemistry, 14(9), 1645–1668. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1-Methyl-1H-pyrazole-3-carboxaldehyde | C5H6N2O | CID 7026090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. ineosopen.org [ineosopen.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formylation of 1-Methyl-1H-pyrazole
Introduction: The Strategic Importance of Formylated Pyrazoles
In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The introduction of a formyl (-CHO) group onto the pyrazole ring, particularly at the C4 position, transforms it into a highly versatile synthetic intermediate. This aldehyde functionality serves as a crucial handle for a multitude of subsequent chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological profiles. The resulting 1-methyl-1H-pyrazole-4-carbaldehyde is a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
This guide provides a comprehensive overview of the reaction conditions for the formylation of 1-methyl-1H-pyrazole, with a primary focus on the widely employed Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss critical parameters for reaction optimization and troubleshooting. Additionally, the Duff reaction will be presented as a viable alternative methodology.
The Vilsmeier-Haack Reaction: The Gold Standard for Pyrazole Formylation
The Vilsmeier-Haack (V-H) reaction is the preeminent method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrazoles.[1] Its reliability, generally good yields, and predictable regioselectivity make it the method of choice for the synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde.
Mechanistic Insights: Understanding the "Why"
The V-H reaction proceeds via an electrophilic aromatic substitution mechanism. The key to its success lies in the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent, typically phosphorus oxychloride (POCl₃).[1]
The pyrazole ring, being an electron-rich heterocycle, readily attacks the electrophilic carbon of the Vilsmeier reagent. For 1-methyl-1H-pyrazole, this attack is highly regioselective, occurring predominantly at the C4 position. This selectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the desired aldehyde.
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack reaction.
Optimized Protocol for Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrazole
This protocol is a robust starting point and may be optimized for specific laboratory conditions and scales.
Materials and Reagents:
-
1-Methyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Dichloromethane (DCM), anhydrous (optional, as a co-solvent)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution or other suitable base
-
Dichloromethane or Ethyl acetate for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Equipment:
-
Flame-dried, two- or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents relative to the pyrazole).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise to the stirred DMF via the dropping funnel. Causality: This addition is highly exothermic; slow, dropwise addition at 0 °C is crucial to control the reaction temperature and prevent the decomposition of the forming Vilsmeier reagent.[1]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent, which often appears as a viscous, yellowish complex.
-
-
Formylation Reaction:
-
Dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-90 °C. The optimal temperature and time will depend on the scale and specific conditions. Causality: Heating is generally required to drive the reaction to completion, as the pyrazole ring, while electron-rich, may require thermal energy to react with the Vilsmeier reagent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). To do this, carefully quench a small aliquot of the reaction mixture with a basic solution (e.g., saturated NaHCO₃), extract with an organic solvent, and spot on a TLC plate.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. Causality: This step quenches the reaction and begins the hydrolysis of the intermediate iminium salt. This process is exothermic and should be performed with caution.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. This step completes the hydrolysis to the aldehyde.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume).
-
If the product has some water solubility, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-methyl-1H-pyrazole-4-carbaldehyde.
-
Diagram 2: Experimental Workflow for Vilsmeier-Haack Formylation
Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis.
Troubleshooting the Vilsmeier-Haack Reaction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Moisture contamination. | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere. |
| 2. Decomposed reagents. | 2. Use freshly distilled POCl₃ and high-quality anhydrous DMF. | |
| 3. Incomplete Vilsmeier reagent formation. | 3. Ensure slow addition of POCl₃ at 0°C and allow sufficient time for the reagent to form before adding the pyrazole. | |
| 4. Insufficient reaction temperature or time. | 4. Gradually increase the reaction temperature and monitor by TLC to determine the optimal conditions. | |
| Difficulty in Product Isolation | 1. Product is water-soluble. | 1. Saturate the aqueous layer with brine before extraction. Perform multiple extractions.[1] |
| 2. Emulsion formation during extraction. | 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite®.[1] | |
| Formation of Side Products | 1. Reaction temperature is too high. | 1. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring by TLC. |
| 2. Incorrect stoichiometry. | 2. Experiment with the molar ratios of the Vilsmeier reagent to the pyrazole substrate. An excess of the reagent is generally used. |
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: Decision-making process for troubleshooting low product yield.
The Duff Reaction: An Alternative Formylation Method
While the Vilsmeier-Haack reaction is generally preferred, the Duff reaction presents a viable, albeit often less efficient, alternative for the formylation of certain aromatic compounds.[2] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a mixture of glycerol and boric acid.[3]
The Duff reaction is typically suited for highly activated aromatic systems, such as phenols.[2] Its application to N-alkylpyrazoles is less common but can be considered, especially for substrates that may be sensitive to the conditions of the V-H reaction.
Protocol for the Duff Reaction on an N-Alkylpyrazole
Materials and Reagents:
-
1-Methyl-1H-pyrazole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid
-
Standard work-up and purification reagents as described for the V-H reaction.
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methyl-1H-pyrazole (1.0 equivalent), hexamethylenetetramine (HMTA) (1.5-2.0 equivalents), and trifluoroacetic acid as the solvent.[3]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 100-160 °C) and maintain this temperature for several hours (often 12 hours or more).[3]
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and carefully pour it into water.
-
Neutralize with a suitable base and extract the product with an organic solvent.
-
Follow the standard wash, dry, concentrate, and purify procedures as outlined in the Vilsmeier-Haack protocol.
-
Comparative Summary of Formylation Methods
| Parameter | Vilsmeier-Haack Reaction | Duff Reaction |
| Formylating Agent | In-situ generated Vilsmeier reagent (e.g., POCl₃/DMF) | Hexamethylenetetramine (HMTA) |
| Typical Solvents | DMF, DCM | Trifluoroacetic acid, glycerol/boric acid |
| Reaction Temperature | 0 °C to 90 °C | 100-160 °C (reflux) |
| Reaction Time | A few hours to overnight | Often 12 hours or more |
| Yield | Generally good to excellent | Generally lower and more variable |
| Substrate Scope | Broad for electron-rich heterocycles | More limited, typically for highly activated aromatics |
| Key Advantages | High efficiency, broad applicability, good regioselectivity | Milder for certain sensitive substrates, avoids POCl₃ |
| Key Disadvantages | Harsh reagents (POCl₃), moisture-sensitive | Lower yields, longer reaction times, high temperatures |
Conclusion
The formylation of 1-methyl-1H-pyrazole is a critical transformation for the synthesis of valuable chemical intermediates. The Vilsmeier-Haack reaction stands as the most robust and widely applicable method, consistently providing the desired 1-methyl-1H-pyrazole-4-carbaldehyde in good yields with high regioselectivity. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively troubleshoot and optimize this powerful synthetic tool. The Duff reaction, while less efficient, offers a useful alternative for specific applications. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and successfully perform this important synthetic step.
References
-
ResearchGate. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Retrieved from [Link]
-
El-Gharably, A. A., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(45), 29473-29500. [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 136-153. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 85, 179-188. [Link]
-
Humphries, P. S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Organic Letters, 7(12), 2443–2446. [Link]
-
Patil, S. A., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Science and Research, 3(4), 980-992. [Link]
-
Sereda, G., & Rajpara, V. (2011). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 76(24), 10254-10260. [Link]
-
de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633-1641. [Link]
-
Li, J., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14649-14660. [Link]
-
ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Retrieved from [Link]
-
Chem-Station. (2016). Duff Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). synthesis of n-alkylpyrazoles by phase transfer catalysis. Retrieved from [Link]
-
da Silva, F. L., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 78(15), 7629-7637. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Sources
Purity Assessment of Pyrazole Derivatives: A Guide to Orthogonal Analytical Methods and Validated Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the critical analytical methodologies for the purity assessment of pyrazole derivatives, a scaffold of immense importance in the pharmaceutical industry. Recognizing that a single method is insufficient for a complete purity profile, this document champions an orthogonal approach, integrating chromatographic, spectroscopic, and thermal analysis techniques. We provide not only the theoretical grounding for method selection but also detailed, field-proven protocols designed for immediate application in a drug development or quality control setting. The methodologies are framed within the context of international regulatory guidelines, ensuring that the data generated is robust, reliable, and suitable for regulatory submissions.
The Imperative for Purity in Pyrazole-Based Drug Development
Pyrazole derivatives are foundational scaffolds in a multitude of approved drugs and clinical candidates, valued for their diverse pharmacological activities. The purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug safety and efficacy. Impurities, even in trace amounts, can impact the stability, bioavailability, and safety of the final drug product, potentially introducing toxicity or reducing the therapeutic effect.[1]
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities based on defined thresholds, which are typically linked to the maximum daily dose of the drug.[3][4] This necessitates the use of highly sensitive and specific analytical methods to build a comprehensive impurity profile.
An effective purity assessment strategy is not linear but cyclical, integrating various techniques to build a complete picture of the drug substance.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole
Welcome to the technical support guide for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this versatile heterocyclic building block. Our goal is to provide you with not only solutions to common problems but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical challenge in purifying 3-(dimethoxymethyl)-1-methyl-1H-pyrazole?
The primary challenge is the acid-sensitivity of the dimethoxymethyl group, which is an acetal functional group. Acetals are stable under neutral to basic conditions but are readily hydrolyzed back to their corresponding aldehyde and alcohol components in the presence of acid.[1][2][3] In this case, exposure to acid, even the mild acidity of standard silica gel, can catalyze the hydrolysis of the target compound to form 1-methyl-1H-pyrazole-3-carbaldehyde and two equivalents of methanol. This not only results in yield loss but also introduces a significant impurity that can be challenging to separate.
Q2: Besides the hydrolysis byproduct, what other impurities should I be aware of?
Impurities largely depend on the synthetic route used. For pyrazoles synthesized via the common Knorr condensation of a 1,3-dicarbonyl equivalent with methylhydrazine, potential byproducts include:
-
Unreacted Starting Materials: Such as the 1,3-dicarbonyl precursor or methylhydrazine.
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the reaction can produce a mixture of pyrazole regioisomers, which often have very similar chromatographic properties.[4]
-
Incompletely Cyclized Intermediates: Pyrazoline intermediates may be present if the final aromatization step is incomplete.[4]
-
Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, DMSO) used in the synthesis.
Q3: How can I effectively assess the purity of my crude and purified material?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable first-pass technique. Staining with potassium permanganate (KMnO₄) is highly effective, as the aldehyde byproduct will readily oxidize, appearing as a yellow spot on a purple background, while the acetal may be less responsive. Co-spotting with a reference standard of the desired product is crucial.
-
¹H NMR Spectroscopy: This is the most definitive method. Look for the characteristic signals:
-
Product: A singlet for the acetal proton (-CH(OMe)₂) around 5.5-6.0 ppm and a singlet for the two methoxy groups (-OCH₃) around 3.3-3.5 ppm.
-
Aldehyde Impurity: A distinct singlet for the aldehyde proton (-CHO) downfield, typically between 9.5-10.0 ppm. The absence of this signal is a strong indicator of purity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the mass of the product and byproducts. It can readily separate the target compound from the lower-boiling aldehyde impurity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification workflow.
Issue 1: My NMR spectrum shows a sharp singlet around 9.7 ppm after column chromatography on silica gel.
-
Symptom: The appearance of a new peak in the aldehyde region of the ¹H NMR spectrum, and often a new, more polar spot on TLC, after attempting purification via standard flash column chromatography.
-
Root Cause: This is a classic sign of on-column acetal hydrolysis.[5][6] Standard silica gel is inherently acidic (pH ≈ 4-5), which is sufficient to catalyze the cleavage of the dimethoxymethyl group during the extended contact time of chromatography.
-
Proposed Solution: Neutralized Flash Chromatography. To prevent hydrolysis, the acidity of the stationary phase must be neutralized. This is a robust, self-validating system: if the aldehyde is not formed, the neutralization was successful.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your desired mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Neutralization: While stirring the slurry, add triethylamine (Et₃N) dropwise until the amount added is approximately 1% of the total solvent volume (e.g., 5 mL of Et₃N for 500 mL of eluent).
-
Equilibration (Optional but Recommended): Stir the neutralized slurry for 15-30 minutes to ensure thorough mixing and deactivation of acidic sites.
-
Column Packing: Pack the column with the neutralized slurry as you normally would.
-
Eluent Preparation: Prepare your running eluent with the same 1% (v/v) concentration of triethylamine.
-
Chromatography: Load your crude material and run the column. The basic environment will protect the acetal from hydrolysis.
-
Post-Purification: After collecting fractions, the triethylamine can be removed under reduced pressure (rotary evaporation) as it is volatile.
| Chromatography System | Stationary Phase | Mobile Phase Modifier | Expected Outcome for Acetal |
| Standard | Silica Gel (pH 4-5) | None | High risk of hydrolysis to aldehyde |
| Recommended | Silica Gel | ~1% Triethylamine | Stable, no hydrolysis |
| Alternative | Alumina (Basic or Neutral) | None | Generally stable, but resolution may differ |
| Alternative | Reversed-Phase (C18) | Acetonitrile/Water | Stable, but may require method development |
Issue 2: My product yield is consistently low after aqueous work-up.
-
Symptom: Significant loss of material after performing an extraction, particularly if an acidic wash (e.g., 1M HCl) was used to remove basic impurities.
-
Root Cause: The acetal group can be hydrolyzed during acidic aqueous work-up, not just on silica gel.[1][2] Furthermore, the pyrazole ring possesses basic nitrogen atoms, which can be protonated, potentially increasing the compound's solubility in the aqueous layer and leading to physical loss.
-
Proposed Solution: pH-Controlled Work-up. Avoid strongly acidic conditions during extraction.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Neutral/Mildly Basic Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution or brine (saturated NaCl) instead of acid. This will remove acidic byproducts without risking acetal hydrolysis.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Issue 3: I am struggling to separate my product from a similarly non-polar impurity.
-
Symptom: TLC shows two or more spots with very close Rf values. NMR may indicate the presence of a regioisomer.
-
Root Cause: Regioisomers formed during synthesis often have nearly identical polarities, making them very difficult to separate using standard chromatography.[4]
-
Proposed Solutions:
-
Chromatography Optimization:
-
Shallow Gradient: Use a very slow, shallow gradient of a polar solvent in a non-polar solvent (e.g., 0-15% ethyl acetate in hexanes over 20 column volumes).
-
Solvent System Change: Switch to a different solvent system that may offer different selectivity, such as dichloromethane/methanol.[7]
-
-
Fractional Recrystallization: If the product is a solid and the isomeric impurity is present in a smaller amount, fractional recrystallization can be effective. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, diethyl ether, toluene) to find one where the desired product has lower solubility at cold temperatures.
-
Salt Formation and Crystallization: Pyrazoles can be converted into acid addition salts (e.g., with phosphoric acid or HCl), which can then be selectively crystallized to achieve high purity.[8] The freebase can be regenerated by subsequent neutralization.
-
Purification Workflow Decision Diagram
This diagram outlines a logical pathway for selecting the appropriate purification strategy based on initial analysis of the crude product.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,3-Substituted Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing 1,3-substituted pyrazoles. Pyrazoles are a cornerstone of medicinal chemistry and materials science, forming the core of drugs like Celecoxib and Sildenafil.[1] However, their synthesis, particularly the classic Knorr condensation of a 1,3-dicarbonyl compound with a hydrazine, is often plagued by side reactions, the most significant of which is the formation of regioisomeric mixtures.[2][3]
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic outcomes.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most frequent challenges encountered during the synthesis of 1,3-substituted pyrazoles. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the issue.
Q1: My reaction yielded a mixture of 1,3- and 1,5-isomers. How can I improve the regioselectivity for the 1,3-isomer?
A1: This is the most common problem in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls. The formation of two regioisomers, the 1,3- and 1,5-substituted products, arises from the initial nucleophilic attack of the hydrazine at one of the two non-equivalent carbonyl carbons.[4][5] The final ratio of isomers is determined by a combination of electronic, steric, and reaction condition factors.
Causality: The Competing Reaction Pathways
When a substituted hydrazine (R¹-NHNH₂) reacts with an unsymmetrical 1,3-dicarbonyl (R³-CO-CH₂-CO-R⁵), the more nucleophilic terminal nitrogen (-NH₂) of the hydrazine initiates the attack. The reaction can proceed via two competing pathways, as illustrated below.
Caption: Stepwise workflow to promote pyrazole cyclization.
Q3: I'm observing N-alkylation of my pyrazole product as an unwanted side reaction. How can I prevent this?
A3: The N-H proton of the pyrazole ring is acidic and can be deprotonated by a base, creating a nucleophilic anion that readily reacts with electrophiles. [6]Unwanted N-alkylation can occur if electrophilic reagents or solvents (like alkyl halides) are present, especially under basic conditions.
Preventative Measures:
-
Choice of Reagents and Solvents: Avoid using alkylating agents (e.g., dimethyl sulfate, alkyl halides) or solvents that can act as electrophiles if the N-H pyrazole is your desired product.
-
Control of Basicity: If a base is required for another step, use a non-nucleophilic or sterically hindered base, and maintain the lowest possible temperature to minimize the rate of the side reaction.
-
Post-Synthesis N-Alkylation: If N-alkylation is a desired subsequent step, it is best performed in a controlled, separate reaction after the pyrazole has been synthesized and purified. Note that alkylating an unsymmetrical N-H pyrazole can itself lead to a mixture of regioisomers (e.g., N1 vs. N2 alkylation), the selectivity of which can be controlled by tuning the substituents on the pyrazole ring. [7]
Q4: I have an inseparable mixture of 1,3- and 1,5-isomers. What are the best strategies for purification?
A4: Separating pyrazole regioisomers is notoriously difficult due to their very similar polarities and physical properties. [8][9]While optimizing the reaction for selectivity is the best approach, if you already have a mixture, here are some purification strategies:
-
Flash Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is the go-to choice. [9] * Mobile Phase: A shallow gradient of a polar solvent (like ethyl acetate) in a nonpolar solvent (like hexane or petroleum ether) is typically required. [9]You may need to run multiple columns or use a very long column to achieve baseline separation. Monitor fractions carefully by TLC or LC-MS.
-
-
Recrystallization: This can be effective if one isomer is significantly more abundant or has a much lower solubility in a particular solvent system than the other. This often requires screening multiple solvents and a bit of trial and error.
-
High-Performance Liquid Chromatography (HPLC): For analytical separation or small-scale preparative work, reverse-phase HPLC (e.g., with a C18 column) can provide the high resolution needed to separate closely related isomers. [9]
Frequently Asked Questions (FAQs)
-
Q: What is the most reliable and common method for synthesizing 1,3-substituted pyrazoles?
-
Q: Are there alternative synthetic routes that inherently avoid regioselectivity problems?
-
A: Yes. While more complex, certain methods build the ring in a way that predefines the position of the substituents. These include the [3+2] cycloaddition of diazo compounds with alkynes or the use of α,β-acetylenic ketones, where the reaction mechanism often provides much stricter regiochemical control. [2][10]
-
Detailed Experimental Protocol: Regioselective Synthesis of 1-Phenyl-3-(trifluoromethyl)-5-methyl-1H-pyrazole
This protocol is adapted from the improved conditions reported by Gosselin et al. and is designed to maximize the formation of the 1,3-isomer by leveraging strong electronic directing effects and optimized solvent conditions. [2] Reactants:
-
1,1,1-Trifluoro-2,4-pentanedione (1.0 eq.)
-
Phenylhydrazine hydrochloride (1.05 eq.)
-
N,N-Dimethylacetamide (DMAc)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To a solution of 1,1,1-trifluoro-2,4-pentanedione in DMAc (approx. 0.5 M), add phenylhydrazine hydrochloride at room temperature under magnetic stirring.
-
Acid Addition: Carefully add one drop of concentrated HCl to the reaction mixture. The reaction is often exothermic, and a color change may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMAc and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product should show high regioselectivity (>98:2). If necessary, purify the product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-phenyl-3-(trifluoromethyl)-5-methyl-1H-pyrazole.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 17, 2026, from [Link]
-
Wan, J.-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01211A. Retrieved January 17, 2026, from [Link]
-
Fliurh, O., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6654. Retrieved January 17, 2026, from [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 17, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 17, 2026, from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved January 17, 2026, from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Retrieved January 17, 2026, from [Link]
-
Tang, M., et al. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 15(18), 4782-4785. Retrieved January 17, 2026, from [Link]
-
Russian Journal of General Chemistry. (2010). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Pleiades Publishing, 80(8), 1667-1671. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9572-9581. Retrieved January 17, 2026, from [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7247. Retrieved January 17, 2026, from [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health (NIH). (2019). Synthesis of new pyrazolot[1][2][11]riazines by cyclative cleavage of pyrazolyltriazenes. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2007). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health (NIH). (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved January 17, 2026, from [Link]
-
Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(16), 8758-8764. Retrieved January 17, 2026, from [Link]
Sources
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Acetal Deprotection on Nitrogen-Containing Heterocycles
Welcome to the Technical Support Center for scientists and researchers navigating the complexities of organic synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of acetals on molecules containing nitrogen heterocycles. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you overcome common challenges in your synthetic workflows.
The core issue when deprotecting acetals on these substrates is a fundamental conflict: acetal cleavage typically requires acidic conditions, yet nitrogen-containing heterocycles are often basic or sensitive to strong acids.[1][2] This guide is structured to help you diagnose reaction failures and select the optimal deprotection strategy that preserves the integrity of your target molecule.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental failures in a question-and-answer format, focusing on causality and providing actionable solutions.
Q1: My acetal deprotection has stalled. TLC analysis shows a mixture of starting material and product, even after extended reaction time. What's going wrong and how can I fix it?
A1: Stalled or incomplete reactions are the most common issue. The root cause is often an insufficient concentration of the active catalytic species, which can happen for several reasons when a nitrogen heterocycle is present.
-
Causality—Catalyst Neutralization: The basic nitrogen atom(s) in your heterocycle (e.g., pyridine, imidazole) can sequester the acid catalyst (H⁺), effectively neutralizing it and halting the reaction. You may have simply added too little acid to overcome the basicity of your substrate.
-
Causality—Poor Solubility: If your substrate is not fully dissolved, the reaction becomes diffusion-controlled, leading to a dramatic slowdown.
Troubleshooting Steps:
-
Increase Catalyst Loading (with caution): For Brønsted acid-catalyzed reactions (e.g., HCl, TFA, p-TsOH), a stoichiometric or even excess amount of acid relative to the heterocyclic nitrogen may be required. However, this increases the risk of substrate degradation. A better approach is often to switch to a Lewis acid.
-
Switch to a Lewis Acid Catalyst: Lewis acids like Bismuth(III) nitrate[3], Cerium(III) triflate[4], or Erbium(III) triflate[5] are highly effective. They activate the acetal by coordinating to one of the oxygen atoms, bypassing the need for strong Brønsted acidity and are less prone to permanent sequestration by the basic nitrogen.
-
Optimize the Solvent System:
-
Ensure Solubility: Change or add a co-solvent (e.g., THF, Dioxane) to fully dissolve the starting material.
-
Introduce Water: For hydrolytic deprotections, water is a necessary reagent. Using a "wet" solvent or a biphasic system like THF/H₂O can drive the reaction to completion.[6]
-
-
Increase Reaction Temperature: Gently heating the reaction can often provide the activation energy needed to overcome a sluggish conversion. For instance, refluxing in acetone for iodine-catalyzed reactions can be effective for stubborn acetals.[6]
Q2: The deprotection is working, but I'm seeing significant decomposition of my starting material or product. How can I improve the yield and purity?
A2: Decomposition indicates that your reaction conditions are too harsh for the sensitive functionalities on your molecule, particularly the nitrogen heterocycle itself.
-
Causality—Acid-Sensitivity: Many heterocyclic systems, especially electron-rich ones like indoles and pyrroles, are unstable in strong acid.[7] This can lead to polymerization, rearrangement, or other unwanted side reactions.
Solutions for Minimizing Degradation:
-
Abandon Strong Brønsted Acids: Immediately switch from reagents like concentrated HCl, H₂SO₄, or neat TFA. These are often incompatible with complex, sensitive substrates.
-
Employ Mild, Catalytic Lewis Acids: Bismuth and Cerium salts are known for their mildness and can be used in catalytic amounts, often at room temperature.[4][8] For example, Bismuth nitrate pentahydrate is effective and often tolerates other sensitive groups like TBDMS ethers.[3][8]
-
Use Neutral, Non-Hydrolytic Conditions: This is the safest approach for highly acid-intolerant molecules. The premier method in this class is using catalytic iodine in acetone .[9]
-
Mechanism: This reaction does not proceed via hydrolysis. Instead, it operates through a substrate exchange mechanism where acetone acts as both the solvent and a scavenger for the diol, driving the equilibrium towards the deprotected carbonyl.[6] This method is exceptionally mild and compatible with furans, t-butyl ethers, and acetates.[6][9]
-
Q3: I need to remove an acetal, but my molecule also contains other acid-labile protecting groups like Boc, t-butyl ethers, or silyl ethers (TBDMS, TIPS). How can I achieve selective deprotection?
A3: This is a classic chemoselectivity challenge. Success hinges on choosing a deprotection method with an orthogonal mechanism to that of the other protecting groups. Standard acidic hydrolysis will almost certainly cleave a Boc or silyl group.[10]
-
Causality—Orthogonality: Protecting groups are categorized by the conditions under which they are removed (e.g., acid-labile, base-labile, fluoride-labile).[11] To deprotect one selectively, you must use conditions to which the others are stable.
Chemoselective Deprotection Strategies:
| Method/Reagents | Conditions | Compatible With | Incompatible With |
| Iodine (cat.) in Acetone | Room Temp, 5-30 min | Boc, TBDMS, TBDPS, THP ethers, Acetates, Furans[6][9] | Highly sensitive substrates that may react with I₂ |
| Bi(NO₃)₃·5H₂O | THF/H₂O, Room Temp | TBDMS ethers, THP ethers[3][8] | Substrates sensitive to mild Lewis acidity |
| Ce(OTf)₃ | Wet Nitromethane, Room Temp | Acid-sensitive substrates[5] | May cleave very labile silyl ethers |
| TESOTf & 2,6-Lutidine | CH₂Cl₂, 0°C to RT | Ketals, most silyl ethers[6] | Highly acid-sensitive groups |
| Electrochemical Deprotection | LiClO₄, 1,3,5-trioxane | A wide range of groups | Requires specialized equipment |
-
Top Recommendation: Catalytic iodine in acetone is often the first choice due to its exceptional mildness and broad functional group tolerance.[6][9]
-
For Aldehyde vs. Ketone Differentiation: A combination of triethylsilyl triflate (TESOTf) and 2,6-lutidine has been shown to selectively deprotect acetals derived from aldehydes while leaving the more acid-labile ketals (from ketones) intact—a rare and powerful reversal of typical reactivity.[6]
Frequently Asked Questions (FAQs)
Q1: Why is deprotecting acetals on N-heterocycles so problematic?
The fundamental issue is the dual nature of the substrate. The acetal group requires an electrophilic catalyst (typically a proton or a Lewis acid) for cleavage.[1][12] However, the nitrogen atom in the heterocycle is a nucleophile and a base, which can react with and consume the acid catalyst, rendering it ineffective.[2] Furthermore, protonation of the heterocycle can deactivate it or, if the ring is electron-rich, lead to decomposition.
Q2: What are the "standard" acidic conditions and when should I avoid them?
Standard conditions typically involve Brønsted acids like HCl, H₂SO₄, or trifluoroacetic acid (TFA) in a solvent mixture containing water (e.g., TFA/H₂O/DCM).[5] These conditions should be considered the harshest and should be avoided if:
-
Your heterocycle is known to be acid-sensitive (e.g., indoles, pyrroles).[7]
-
Your molecule contains other acid-labile protecting groups (Boc, Trt, silyl ethers).[10]
-
You have experienced low yields or decomposition in initial trials.
Q3: How do Lewis acids work in this context and which are best?
Lewis acids activate the acetal without requiring a low pH. They coordinate to one of the acetal oxygen atoms, making it a better leaving group and facilitating nucleophilic attack by water.[13] This avoids protonating the nitrogen heterocycle.
-
Gentle and Effective Lewis Acids:
-
Erbium(III) triflate (Er(OTf)₃): A very gentle Lewis acid for cleavage in wet nitromethane.[5]
-
Bismuth(III) triflate (Bi(OTf)₃) or Bismuth(III) nitrate (Bi(NO₃)₃·5H₂O): Inexpensive, non-toxic, and highly effective, often with excellent chemoselectivity.[3][14]
-
Cerium(III) triflate (Ce(OTf)₃): Another mild option that works well in wet nitromethane at nearly neutral pH.[6]
-
Q4: Can I perform an acetal deprotection under basic or neutral conditions?
Yes, and this is often the best strategy for sensitive nitrogen heterocycles.
-
Neutral Conditions: The iodine/acetone system is the gold standard for neutral deprotection.[6][9] Electrochemical methods using an electrolyte like LiClO₄ also operate under neutral conditions and represent a green chemistry alternative.[15]
-
Basic Conditions: Direct hydrolysis of acetals under basic conditions is generally not feasible as they are stable to bases.[1][9] However, some specialized supramolecular "nanozymes" have been shown to catalyze hydrolysis in strongly basic solutions, though this is not a common laboratory method.[1][16]
Visualized Workflows and Decision Guides
The following diagrams provide a logical framework for troubleshooting and method selection.
Caption: Troubleshooting workflow for common acetal deprotection issues.
Caption: Decision guide for selecting a deprotection method.
Experimental Protocols
Protocol 1: Mild Deprotection using Bismuth Nitrate Pentahydrate [3]
This protocol is suitable for substrates that are sensitive to strong acids but can tolerate mild Lewis acidity. It is often compatible with silyl ethers.
-
Materials:
-
Acetal-protected substrate (1.0 mmol)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.05-0.2 mmol, 5-20 mol%)
-
Solvent: THF/H₂O mixture (e.g., 10:1 v/v)
-
-
Procedure:
-
Dissolve the acetal-protected compound in the THF/H₂O solvent system (e.g., 11 mL for a 1.0 mmol scale).
-
Add the bismuth nitrate pentahydrate catalyst to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 2: Neutral Deprotection using Iodine in Acetone [9]
This is the method of choice for highly acid-sensitive substrates containing other acid-labile protecting groups.
-
Materials:
-
Acetal-protected substrate (1.0 mmol)
-
Molecular Iodine (I₂) (0.1 mmol, 10 mol%)
-
Reagent-grade acetone
-
-
Procedure:
-
Dissolve the substrate in acetone (10-20 mL).
-
Add the catalytic amount of iodine. The solution will turn light brown.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. Acyclic acetals often react within minutes, while cyclic dioxolanes may take 30-90 minutes.
-
-
Work-up:
-
Once the reaction is complete, quench by adding a few drops of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color disappears.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.
-
References
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. (n.d.). Retrieved from [Link]
-
Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl. (n.d.). National Library of Medicine. Retrieved from [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. Retrieved from [Link]
-
Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399–8401. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. OSTI.GOV. Retrieved from [Link]
-
Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate | Request PDF. (2004). ResearchGate. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Lubbe, A. S., & Rapoport, H. (2004). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Wikipedia contributors. (2023). Protecting group. Wikipedia. Retrieved from [Link]
-
A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate | Request PDF. (2000). ResearchGate. Retrieved from [Link]
-
Unlock Myste(Che)ry. (2021, January 7). Unlocking the Mystery: No Acetal Deprotection with HCl? Discovering Cis-Stereochemistry in Pyridine! [Video]. YouTube. [Link]
-
Boruah, A., et al. (2014). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Advances, 4, 22396-22400. [Link]
-
da Silva, F. M., et al. (2021). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Journal of the Brazilian Chemical Society, 32(8), 1665-1675. [Link]
-
Wikipedia contributors. (2023). Dioxolane. Wikipedia. Retrieved from [Link]
-
Nicewicz, D. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. Retrieved from [Link]
-
Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Various Authors. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Retrieved from [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Scribd. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]
-
American Chemical Society. (2019). Green Chemistry: Principles and Case Studies. Retrieved from [Link]
-
Various Authors. (2013, September 13). I have a problem with boc deprotection of pyridinium salts. ResearchGate. Retrieved from [Link]
-
Nitrogen Protecting Groups: Recent Developments and New Applications. (2019). ResearchGate. Retrieved from [Link]
-
Reddit User. (2023, April 8). Deprotection of acetal - Stupidly easy ? or complicated story ? Reddit. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 9: Nitrogen Heterocycles. Retrieved from [Link]
-
Reddit User. (2025, January 7). Do I need to work up HF-Pyridine TBS deprotection? Or can I throw it on the column? Reddit. Retrieved from [Link]
-
Williams, R. M., & Sinclair, P. J. (1986). Amino Acid Derived Heterocycles: Lewis Acid Catalyzed and Radical Cyclizations from Peptide Acetals. The Journal of Organic Chemistry, 51(26), 5323–5325. [Link]
-
Organic Chemistry Portal. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]
-
Hayashi, R., et al. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 23, 943-948. [Link]
-
Sun, Z., et al. (2018). The Combination of Lewis Acid with N-Heterocyclic Carbene (NHC) Catalysis. Molecules, 23(10), 2462. [Link]
-
U.S. National Library of Medicine. (n.d.). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. PubMed. Retrieved from [Link]
-
Chan, A., & Scheidt, K. A. (2005). Cooperative Lewis acid/N-heterocyclic carbene catalysis. Organic Letters, 7(5), 905–908. [Link]
Sources
- 1. digital.library.unt.edu [digital.library.unt.edu]
- 2. youtube.com [youtube.com]
- 3. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Lewis Acids - Wordpress [reagents.acsgcipr.org]
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- 15. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. osti.gov [osti.gov]
Technical Support Center: Optimization of Pyrazole N-Methylation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the optimization of pyrazole N-methylation. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this important reaction. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you achieve your desired outcomes with confidence.
Introduction: The Challenge of Pyrazole N-Methylation
Pyrazole N-methylation is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] However, the seemingly straightforward addition of a methyl group is often complicated by the inherent electronics of the pyrazole ring. The two nitrogen atoms (N1 and N2) can exhibit similar nucleophilicity, leading to the formation of regioisomeric mixtures that can be difficult to separate.[3][4] This guide will equip you with the knowledge to control this regioselectivity and optimize your reaction conditions for high yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your pyrazole N-methylation experiments. We provide not just solutions, but also the scientific reasoning behind them to empower your experimental design.
Problem 1: Poor Regioselectivity - "I'm getting a mixture of N1 and N2 methylated pyrazoles. How can I favor one isomer over the other?"
This is the most common challenge in pyrazole N-methylation. The ratio of N1 to N2 isomers is influenced by a delicate interplay of steric and electronic factors of both the pyrazole substrate and the methylating agent, as well as the reaction conditions.
Root Causes & Solutions:
-
Steric Hindrance: The regioselectivity of N-alkylation can be significantly influenced by the steric bulk of the substituents on the pyrazole ring and the alkylating agent.
-
Solution 1: Employ Sterically Bulky Methylating Agents. Traditional methylating agents like methyl iodide or dimethyl sulfate are small and often show poor selectivity.[1] Consider using α-halomethylsilanes, which are "masked" methylating reagents. The bulky silyl group directs the initial alkylation to the less sterically hindered nitrogen. A subsequent protodesilylation step then reveals the methyl group with high regioselectivity.[1][5][6][7] Selectivities of 92:8 to >99:1 (N1/N2) have been achieved with this method.[1][5][6][7]
-
Solution 2: Leverage Substituent Effects. The steric bulk of substituents at the C3 and C5 positions of the pyrazole ring can direct methylation to the more accessible nitrogen atom.
-
-
Solvent Effects: The solvent can play a crucial role in modulating the reactivity of the pyrazole nitrogens.
-
Solution: Use Fluorinated Alcohols. Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation, which can be extrapolated to N-methylation.[3] These solvents can stabilize intermediates and influence the transition state energies, favoring the formation of one regioisomer.
-
-
Base and Counter-ion Effects: The choice of base and the nature of the resulting counter-ion can influence the site of methylation.
-
Solution: Experiment with Different Bases. The regioselectivity of N-alkylation can be controlled by the nature of the base used.[8] Consider screening a variety of bases (e.g., K₂CO₃, NaH, KHMDS) to determine the optimal conditions for your specific substrate.
-
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Problem 2: Low or No Yield - "My reaction is not proceeding to completion, or I'm getting a low yield of the desired product."
Low yields can be attributed to several factors, including incomplete reaction, side reactions, or product degradation.
Root Causes & Solutions:
-
Insufficient Reactivity: The N-H proton of pyrazole is acidic, but a strong enough base is required for complete deprotonation to form the more nucleophilic pyrazolate anion.
-
Solution 1: Optimize the Base. Ensure you are using a base with a pKa high enough to deprotonate your pyrazole substrate. For less acidic pyrazoles, stronger bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) may be necessary.
-
Solution 2: Increase the Temperature. If the reaction is sluggish at room temperature, gently heating the reaction mixture can increase the rate of reaction. However, be mindful that excessive heat can lead to side reactions or decomposition. A temperature screening is often beneficial.
-
-
Side Reactions: Besides N-methylation, other reactive sites on the pyrazole ring or functional groups on your substrate may compete for the methylating agent.
-
Solution: Protect Sensitive Functional Groups. If your pyrazole contains other nucleophilic groups (e.g., amines, thiols), consider protecting them before performing the N-methylation.[4]
-
-
Poor Solubility: If your pyrazole starting material or the base is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.
-
Solution: Choose an Appropriate Solvent. Select a solvent that dissolves all reaction components. Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used for N-alkylation reactions.
-
Experimental Protocol: General Procedure for Pyrazole N-Methylation
-
To a solution of the pyrazole (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF, THF, or acetonitrile), add the base (1.1-1.5 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the methylating agent (1.0-1.2 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the best methylating agent for pyrazole N-methylation?
There is no single "best" methylating agent, as the optimal choice depends on your specific substrate and desired outcome.
| Methylating Agent | Pros | Cons |
| Methyl Iodide (MeI) | Highly reactive, readily available. | Often leads to poor regioselectivity, can be toxic. |
| Dimethyl Sulfate (DMS) | Cost-effective, reactive. | Highly toxic, can also result in poor regioselectivity.[1] |
| α-Halomethylsilanes | Excellent for achieving high N1-selectivity.[1][5][6][7] | Requires a two-step process (alkylation and desilylation). |
| Biocatalysts | Can provide high regioselectivity under mild conditions.[2] | May require specialized enzymes and optimization of biological conditions. |
Q2: How can I determine the N1/N2 ratio of my product mixture?
The most common and reliable method for determining the regioisomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H NMR: The chemical shifts of the pyrazole ring protons and the N-methyl protons will be different for the N1 and N2 isomers. Integration of these distinct signals allows for the quantification of the ratio.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also sensitive to the position of the methyl group.[9]
-
NOESY/HOESY NMR: For unambiguous assignment, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between the N-methyl protons and the protons on the pyrazole ring.[10]
Q3: Can I use phase-transfer catalysis for pyrazole N-methylation?
Yes, phase-transfer catalysis (PTC) can be an effective method for pyrazole N-methylation, often providing high yields without the need for a solvent.[11] This technique is particularly useful for large-scale reactions as it can simplify workup procedures.
Q4: What is the mechanism of regioselectivity in pyrazole N-methylation?
The regioselectivity is governed by a combination of factors:
-
Tautomerism: Unsymmetrically substituted pyrazoles exist as a mixture of tautomers in solution. The position of this equilibrium can be influenced by the solvent and substituents, affecting which nitrogen is more readily deprotonated and alkylated.[9]
-
Steric Effects: As discussed earlier, bulky substituents on the pyrazole ring or a bulky alkylating agent will favor reaction at the less sterically hindered nitrogen.
-
Electronic Effects: Electron-donating groups on the pyrazole ring can increase the nucleophilicity of the nitrogen atoms, while electron-withdrawing groups can decrease it. The relative electron density at N1 and N2 will influence the site of methylation.
Visualizing the Mechanistic Considerations:
Caption: Key factors governing regioselectivity in pyrazole N-methylation.
References
- Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condens
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
- Selective N-Methyl Pyrazole Synthesis Enabled by Utopia Point Bayesian Optimiz
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
- N-methyl
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. PubMed.
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central.
- (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Selective Biocatalytic N‐Methylation of Unsatur
- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
preventing decomposition of pyrazole aldehydes
A Guide to Stability, Handling, and Troubleshooting
Welcome to the technical support center for pyrazole aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile heterocyclic building blocks. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to help you anticipate, prevent, and resolve issues related to the stability of pyrazole aldehydes. The inherent reactivity that makes these compounds valuable also renders them susceptible to decomposition, which can compromise reaction yields, introduce impurities, and complicate purification.
This resource provides field-proven insights and troubleshooting frameworks to ensure the integrity of your starting materials and the success of your synthetic campaigns.
Frequently Asked Questions (FAQs) on Pyrazole Aldehyde Instability
This section addresses the most common initial queries regarding the stability and handling of pyrazole aldehydes.
Q1: Why are my pyrazole aldehyde samples turning yellow or brown over time?
This is a classic visual indicator of decomposition. The primary cause is the high susceptibility of the aldehyde's formyl group (-CHO) to oxidation. Atmospheric oxygen can readily convert the aldehyde to the corresponding pyrazole carboxylic acid. This process can be accelerated by light, moisture, and trace metal impurities. Over time, further degradation and potential oligomerization of reactive intermediates can lead to the formation of colored polymeric byproducts.
Q2: Besides a color change, what are the signs of decomposition?
Beyond visual cues, decomposition can be identified by:
-
Thin Layer Chromatography (TLC): The appearance of a new, more polar spot (often at the baseline) corresponding to the carboxylic acid, in addition to the main aldehyde spot.
-
NMR Spectroscopy: In the ¹H NMR spectrum, you may observe a diminishing integral for the characteristic aldehyde proton (typically δ 9.5-10.5 ppm) and the appearance of a broad peak corresponding to the carboxylic acid proton.
-
LC-MS Analysis: The emergence of a new peak in the chromatogram with a mass corresponding to the oxidized product (M+16 relative to the aldehyde).
Q3: Are all pyrazole aldehydes equally unstable?
No, the stability is significantly influenced by the substituents on the pyrazole ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups can decrease the electron density of the ring and the formyl group, sometimes making them more susceptible to nucleophilic attack but potentially less prone to simple oxidation.
-
Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy moieties increase electron density, which can make the aldehyde group more susceptible to oxidation.
-
Steric Hindrance: Bulky groups near the formyl group can provide steric protection, slowing the rate of decomposition by hindering the approach of oxygen or other reagents.
Preventative Handling & Storage Protocols
Proactive measures are the most effective strategy for preventing decomposition. The following protocols are designed to maintain the integrity of your pyrazole aldehyde samples.
Protocol 1: Recommended Storage Conditions
Proper storage is the first line of defense against degradation.
Objective: To minimize exposure to atmospheric oxygen, moisture, and light.
Materials:
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
-
Parafilm or vinyl electrical tape
-
-20°C freezer
Procedure:
-
If possible, do not open the manufacturer's container until you are ready to use the reagent.
-
For long-term storage, dispense the required amount for immediate use into a separate vial and store the main stock bottle under an inert atmosphere.
-
To do this, flush the headspace of the stock bottle with a gentle stream of argon or nitrogen for 30-60 seconds.
-
Quickly and tightly seal the vial with the PTFE-lined cap.
-
Wrap the cap and neck of the vial with Parafilm to create a secondary seal against moisture and air ingress.
-
Place the sealed vial in a -20°C freezer. The low temperature significantly reduces the rate of oxidative and thermal degradation.
Table 1: Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Slows the kinetic rate of all decomposition pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the formyl group to a carboxylic acid. |
| Container | Amber Glass Vial | Protects from light, which can catalyze radical-mediated decomposition. |
| Solvent | Store Neat (as solid) | Avoids solvent-mediated degradation pathways. If a stock solution is needed, use a dry, aprotic solvent like anhydrous THF or Dioxane and store under inert gas. |
| Additives | BHT (Butylated hydroxytoluene) | For solution-based storage, a radical scavenger like BHT (100-200 ppm) can be added to inhibit autoxidation. |
Troubleshooting Guide for Experimental Workflows
Even with proper storage, issues can arise during reactions. This section provides a framework for diagnosing and solving common problems.
Diagram 1: Decomposition Pathway of a Pyrazole Aldehyde
This diagram illustrates the most common degradation route for pyrazole aldehydes.
Caption: Oxidation of the formyl group is the primary decomposition route.
Q4: My reaction is giving low yields, and I suspect the pyrazole aldehyde is the culprit. How do I proceed?
When a reaction fails, it's crucial to systematically validate the integrity of your starting materials.
Diagram 2: Troubleshooting Workflow
Use this decision tree to diagnose the issue.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Protocol 2: Assessing the Purity of a Pyrazole Aldehyde Sample
Objective: To quantitatively and qualitatively assess the purity of a pyrazole aldehyde before use in a reaction.
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the aldehyde in a suitable solvent (e.g., ethyl acetate).
-
Spot on a silica gel TLC plate.
-
Elute with a solvent system that gives the aldehyde an Rf of ~0.4-0.5 (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize under UV light and then with a potassium permanganate stain.
-
Expected Result: A single major spot. The presence of a spot at the baseline is a strong indicator of carboxylic acid formation.
-
-
¹H NMR Spectroscopy:
-
Prepare a sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Locate the aldehyde proton signal (δ ~9.5-10.5 ppm). Its integration should correspond to one proton relative to other known protons on the molecule.
-
Check for the absence of a broad singlet between δ 11-13 ppm, which would indicate the presence of the carboxylic acid byproduct.
-
The sharpness and correct chemical shifts of the aromatic protons are also indicators of purity.
-
-
Q5: I've confirmed my aldehyde has partially decomposed. Can I still use it?
It is strongly discouraged. The carboxylic acid impurity can interfere with many reactions. For example:
-
In base-catalyzed reactions (e.g., Aldol, Knoevenagel), the acidic impurity will quench the base, thereby inhibiting the reaction.
-
In organometallic reactions (e.g., Grignard, organolithium additions), the acid will destroy the nucleophilic reagent.
The best course of action is to purify the aldehyde. Flash column chromatography on silica gel is typically effective. Use a non-polar solvent system and work quickly to minimize contact time on the acidic silica.
References
-
Title: Oxidation of Aldehydes to Carboxylic Acids Source: Organic Chemistry, 6th Edition, by Marc Loudon and Jim Parise. A foundational textbook explaining the susceptibility of the C-H bond in aldehydes to oxidation. URL: [Link]
-
Title: The Oxidation of Aldehydes Source: Master Organic Chemistry. An online resource detailing the mechanisms of aldehyde oxidation, including autoxidation by atmospheric oxygen. URL: [Link]
-
Title: Stability of pharmaceutical products Source: World Health Organization (WHO) Technical Report Series. This report outlines the principles of stability testing, emphasizing the role of temperature in chemical degradation kinetics, which is directly applicable to research chemicals. URL: [Link]
-
Title: Acid-Base Chemistry in Nonaqueous Solvents Source: Chemical Reviews, American Chemical Society. While a broad review, it provides the fundamental principles of how acidic impurities can neutralize bases, which is critical for understanding why pyrazole carboxylic acid impurities interfere with base-catalyzed reactions. URL: [Link]
Technical Support Center: Synthesis of Pyrazole Carboxaldehydes
Introduction
Welcome to the technical support center for the synthesis of pyrazole carboxaldehydes. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these critical heterocyclic building blocks. Pyrazole carboxaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. While their synthesis is often conceptually straightforward, the reality in the lab can present challenges, primarily concerning the formation of stubborn impurities that complicate purification and compromise yield and final product quality.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple procedural lists to explain the underlying chemical principles governing the formation of common impurities, providing you with the expert insights needed to diagnose, mitigate, and resolve these issues effectively.
Part 1: Troubleshooting the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most prevalent method for the formylation of pyrazoles. It involves the use of a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. While effective, this reaction is notorious for producing a characteristic set of impurities if not performed under optimal conditions.
Q1: My reaction has low conversion, and I'm recovering a significant amount of my starting pyrazole. What are the likely causes and how can I fix this?
A1: Low conversion is a common issue often traced back to the Vilsmeier reagent itself or the reaction conditions.
Core Causality: The electrophilicity of the Vilsmeier reagent [(CH₃)₂N=CHCl]⁺Cl⁻ is paramount for the formylation of the electron-rich pyrazole ring. If the reagent is not formed efficiently or is consumed by side reactions, the main reaction will stall.
Troubleshooting Protocol:
-
Reagent Quality & Stoichiometry:
-
DMF: Use anhydrous DMF. Water aggressively consumes the Vilsmeier reagent. A common impurity in DMF is formic acid, which can also interfere with the reaction. It is recommended to use a freshly opened bottle of anhydrous DMF or DMF distilled over a suitable drying agent.
-
POCl₃: Use fresh, colorless POCl₃. Over time, POCl₃ can hydrolyze to phosphoric acid and HCl, which will appear as a yellow or brown liquid. This degradation reduces its effectiveness.
-
Stoichiometry: For simple pyrazoles, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is typically sufficient. Increasing the excess of the Vilsmeier reagent can sometimes drive the reaction to completion, but may also lead to the formation of other impurities.
-
-
Reaction Temperature & Time:
-
Reagent Formation: The Vilsmeier reagent is typically formed at 0 °C. Ensure the DMF and POCl₃ are allowed to react for a sufficient amount of time (usually 30-60 minutes) at this temperature before adding the pyrazole.
-
Formylation Step: The formylation of the pyrazole is often conducted at elevated temperatures (e.g., 60-100 °C). If you are experiencing low conversion, a modest increase in temperature or an extension of the reaction time may be necessary. Monitor the reaction progress by TLC or LCMS to avoid decomposition.
-
-
Activation of the Pyrazole:
-
The pyrazole must be sufficiently nucleophilic to attack the Vilsmeier reagent. If your pyrazole contains strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently under standard conditions. In such cases, more forcing conditions (higher temperatures, longer reaction times) may be required, but this also increases the risk of side reactions.
-
Workflow for Optimizing Conversion
Technical Support Center: Column Chromatography Techniques for Purifying Pyrazole Intermediates
Welcome to the Technical Support Center for the purification of pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for challenges encountered during column chromatography. Our focus is on providing practical, field-proven insights rooted in scientific principles to empower you to overcome purification hurdles and achieve high-purity pyrazole intermediates.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the column chromatography of pyrazole intermediates, offering quick and actionable solutions.
Q1: My pyrazole regioisomers are co-eluting on the silica gel column. What is the first step to improve separation?
A1: The initial and most critical step is to re-optimize your mobile phase using Thin Layer Chromatography (TLC). The separation you observe on a TLC plate is a direct indicator of the potential separation on a column. If the spots are not well-resolved on the TLC plate, they will not separate on the column. Experiment with solvent systems of varying polarity and selectivity. For instance, if a standard hexane/ethyl acetate system fails, consider trying dichloromethane/methanol or toluene/acetone mixtures. These changes in solvent can alter the solute-stationary phase and solute-mobile phase interactions, often leading to improved resolution.
Q2: I'm observing significant tailing of my pyrazole compound on the TLC plate and column. What is the likely cause and how can I fix it?
A2: Tailing is often a consequence of strong interactions between the basic nitrogen atoms of the pyrazole ring and the acidic silanol groups on the surface of the silica gel. Pyrazoles are weakly basic, with pKa values typically in the range of 2.5, making them susceptible to such interactions.[1] To mitigate this, you can deactivate the silica gel by adding a small percentage of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent.[2][3][4] This modifier will compete with your pyrazole for the acidic sites on the silica, leading to more symmetrical peak shapes.
Q3: My pyrazole intermediate appears to be degrading on the silica gel column, as I'm seeing multiple new spots in my collected fractions. What can I do?
A3: Degradation on silica gel is a common issue for sensitive organic molecules. The acidic nature of silica can catalyze decomposition. The first step is to confirm the instability by running a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it degrades, new spots will appear off the diagonal.
If instability is confirmed, you have a few options:
-
Deactivate the silica gel: As mentioned in the previous answer, adding a base like triethylamine to the mobile phase can neutralize the acidic sites.[2][3][5]
-
Switch to a different stationary phase: Consider using neutral or basic alumina, or other less acidic adsorbents like Florisil.[4][6]
-
Minimize contact time: Use flash chromatography with higher flow rates to reduce the time your compound spends on the column.
Q4: What is the best method for loading a crude pyrazole sample onto the column?
A4: For optimal separation, dry loading is highly recommended. This involves pre-adsorbing your crude sample onto a small amount of silica gel (or the chosen stationary phase) before loading it onto the column. This technique prevents band broadening that can occur with wet loading, especially if the sample is not very soluble in the initial mobile phase. To dry load, dissolve your sample in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of complex purification problems, offering systematic approaches to resolving them.
Guide 1: Resolving Closely Eluting Pyrazole Isomers
The separation of regioisomers or other closely related pyrazole intermediates is a frequent challenge due to their similar polarities and chemical properties.
The Underlying Science: Successful chromatographic separation depends on exploiting subtle differences in the physicochemical properties of the analytes. For pyrazole isomers, these differences can arise from variations in dipole moments, hydrogen bonding capabilities, and steric hindrance around the pyrazole core, all of which influence their interaction with the stationary and mobile phases.
Troubleshooting Workflow:
Sources
Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity, a common hurdle in the synthesis of unsymmetrically substituted pyrazoles. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you gain precise control over your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What exactly is regioselectivity in the context of pyrazole synthesis?
Regioselectivity refers to the preferential formation of one constitutional isomer over other possibilities. In the classic Knorr synthesis, reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can theoretically produce two different pyrazole regioisomers.[1][2] This happens because the two carbonyl groups of the dicarbonyl are chemically distinct, and the two nitrogen atoms of the substituted hydrazine have different nucleophilicities. The initial condensation can occur at either carbonyl group, leading down two potential reaction pathways.[1][3] Achieving high regioselectivity means directing the reaction to form predominantly or exclusively one of these isomers.
Q2: What are the primary factors that influence the regiochemical outcome?
The regioselectivity of pyrazole synthesis, particularly from 1,3-dicarbonyls, is a delicate balance of several interconnected factors:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is paramount. Electron-withdrawing groups (like -CF₃) near one carbonyl will make it a harder electrophile, often directing the initial attack of the more nucleophilic nitrogen of the hydrazine to the other carbonyl group.[2][4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction site, thereby favoring attack at the less sterically hindered position.[2]
-
Reaction Conditions (pH, Solvent, Temperature): This is often the most powerful tool for controlling the outcome. The pH of the medium can alter the protonation state and, consequently, the nucleophilicity of the hydrazine nitrogens.[1][2] Solvents can stabilize or destabilize reaction intermediates and transition states, shifting the equilibrium between the two pathways.[4]
Q3: How can I reliably determine the regiochemistry of my synthesized pyrazole(s)?
Unambiguous structure determination is critical. A combination of techniques is often employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques are invaluable. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between protons on the N-substituent and protons on the C3 or C5 substituent, confirming their proximity.[5] Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range (2-3 bond) couplings between the N-substituent and the C3/C5 carbons of the pyrazole ring.[5]
-
Single-Crystal X-Ray Crystallography: This is the gold standard for structure elucidation, providing definitive proof of the atomic connectivity and three-dimensional arrangement of the molecule.[6][7][8] If you can grow a suitable crystal, this method removes all ambiguity.[6][8]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Scenario 1: My reaction of an unsymmetrical 1,3-diketone with methylhydrazine is giving a nearly 1:1 mixture of regioisomers. How can I favor one over the other?
Problem Analysis: This is a classic challenge. When the electronic and steric differences between the two carbonyls are minimal, the reaction lacks a strong intrinsic bias. Methylhydrazine's two nitrogen atoms also have comparable nucleophilicity under neutral conditions. The key to solving this is to externally manipulate the reaction conditions to create a significant energy difference between the two competing pathways.
Solution Workflow: Manipulating Reaction Conditions
The following diagram illustrates a logical workflow for troubleshooting poor regioselectivity.
Caption: Troubleshooting workflow for improving pyrazole regioselectivity.
Solution 1: Control via pH Adjustment
-
Causality: The regioselectivity of the reaction between a substituted hydrazine and a 1,3-dicarbonyl can be highly dependent on the reaction's pH.[1]
-
Under Acidic Conditions: Using the hydrazine hydrochloride salt can alter the relative nucleophilicity of the two nitrogen atoms. The N1 nitrogen (attached to the substituent) is less basic and less likely to be protonated, thus remaining more nucleophilic. This often directs the initial attack to the more reactive carbonyl.
-
Under Neutral/Basic Conditions: Using the free hydrazine base can reverse this preference. The terminal -NH₂ group is typically more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon.
-
-
Experimental Protocol (Example): A study by Carretero et al. demonstrated a dramatic reversal of selectivity by switching from phenylhydrazine hydrochloride to free phenylhydrazine.[9]
-
Acidic Conditions (Favors 1,3-isomer):
-
Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in methanol (10 mL).
-
Add arylhydrazine hydrochloride (1.2 mmol).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Basic/Neutral Conditions (Favors 1,5-isomer):
-
Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in methanol (10 mL).
-
Add the free arylhydrazine base (1.2 mmol).
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Solution 2: Leverage Solvent Effects
-
Causality: The solvent can profoundly influence which regioisomer is formed. Non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[4] These solvents can activate the carbonyl group through hydrogen bonding without competing with the hydrazine as a nucleophile, unlike ethanol which can form hemiacetals. This ensures the reaction outcome is governed purely by the interaction between the diketone and the hydrazine.[4]
-
Data Summary:
| Entry | Diketone (R¹) | Solvent | Ratio (5-Aryl : 3-Aryl) | Yield (%) | Reference |
| 1 | 2-Furyl | EtOH | 48:52 | 75 | [4] |
| 2 | 2-Furyl | TFE | 87:13 | 93 | [4] |
| 3 | 2-Furyl | HFIP | 97:3 | 92 | [4] |
| 4 | Phenyl | EtOH | 24:76 | 60 | [4] |
| 5 | Phenyl | HFIP | 99:1 | 96 | [4] |
As demonstrated, switching from ethanol to HFIP can completely reverse and perfect the regioselectivity.
Scenario 2: My target molecule requires absolute regiocontrol. How can I design a synthesis that avoids forming the undesired isomer altogether?
Problem Analysis: When reaction condition optimization is insufficient, or for applications requiring >99:1 isomeric purity (e.g., pharmaceuticals), a strategy that pre-ordains the reaction pathway is necessary. This involves using starting materials where the reactivity of the two sites is fundamentally different and cannot be interchanged.
Solution: Synthesis via Enaminones
-
Causality: Using an enaminone, a β-amino unsaturated ketone, as a precursor instead of a 1,3-dicarbonyl provides absolute regiocontrol.[10][11] The enamine part of the molecule is much less electrophilic than the ketone. The reaction with hydrazine proceeds via a predictable pathway: the terminal -NH₂ of the hydrazine attacks the electrophilic ketone carbonyl, followed by cyclization and elimination of the amine, yielding a single pyrazole regioisomer.[12][13]
-
General Reaction Scheme:
Caption: Regiospecific pyrazole synthesis using an enaminone precursor.
-
Experimental Protocol (General):
-
To a solution of the enaminone (1.0 equiv) in a suitable solvent (e.g., ethanol or acetic acid), add the substituted hydrazine (1.1-1.2 equiv).[10]
-
Add a catalytic amount of acid, such as acetic acid, if required.[10]
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, and isolate the product by precipitation or extraction followed by column chromatography.
-
This method has been successfully used to synthesize various substituted pyrazoles, including the COX-2 inhibitor Celecoxib, with excellent yields and complete regioselectivity.[10]
-
References
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. PubMed. Available from: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available from: [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available from: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH. Available from: [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. Available from: [Link]
-
Various methods for the synthesis of pyrazole. ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. N.A. Available from: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available from: [Link]
-
Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. PubMed. Available from: [Link]
-
X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available from: [Link]
-
Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. OUCI. Available from: [Link]
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ACS Publications. Available from: [Link]
-
Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC - NIH. Available from: [Link]
-
Enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities. PubMed. Available from: [Link]
-
Enaminone participated synthesis of pyrazoles in water. ResearchGate. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available from: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. Available from: [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH. Available from: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. N.A. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. PubMed. Available from: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. N.A. Available from: [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Available from: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. PubMed. Available from: [Link]
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Technical Support Center: Alternative Protecting Groups for Pyrazole Aldehydes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for the strategic use of protecting groups with pyrazole aldehydes. The complexities of multistep synthesis demand a nuanced understanding of protecting group chemistry to ensure selectivity, stability, and high yields. This resource is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is protecting a pyrazole aldehyde necessary?
A1: Pyrazole aldehydes contain two key reactive sites: the aldehyde carbonyl group and the N-H proton of the pyrazole ring. The aldehyde is susceptible to nucleophilic attack and oxidation/reduction, while the N-H proton is acidic and can interfere with organometallic reagents or act as a nucleophile.[1][2][3] Protecting groups are employed to temporarily mask one or both of these functionalities, allowing for selective reactions at other positions on the molecule. This is crucial in multi-step syntheses to prevent unwanted side reactions and ensure the desired chemical transformations occur.[4][5]
Q2: What are the most common protecting groups for aldehydes?
A2: Acetals and dithioacetals are the most prevalent choices for protecting aldehydes.[5][6][7]
-
Acetals: Formed by reacting the aldehyde with an alcohol or a diol (commonly ethylene glycol) under acidic conditions. They are stable to basic and nucleophilic reagents but are readily removed with aqueous acid.[8][9]
-
Dithioacetals: Formed using a thiol or a dithiol (e.g., 1,3-propanedithiol). They are robust and stable to both acidic and basic conditions, offering a more resilient protecting group option.[10][11]
Q3: What are common protecting groups for the pyrazole N-H?
A3: The choice of N-H protecting group depends on the desired stability and the conditions of subsequent reactions. Common options include:
-
tert-Butoxycarbonyl (Boc): Widely used due to its ease of introduction and removal. It is generally stable to a range of conditions but can be cleaved with strong acids (e.g., TFA) or under specific reductive conditions.[12][13]
-
Tetrahydropyranyl (THP): A good choice when acidic conditions are not involved in subsequent steps. It is stable to strongly basic conditions.[13][14][15]
-
para-Methoxybenzyl (PMB): Offers robust protection and can be removed under oxidative conditions or with strong acids like trifluoroacetic acid.[16]
-
Phenylsulfonyl (PhSO2): Provides very stable protection, but its removal requires harsh reductive conditions.[13]
Q4: What is an "orthogonal" protecting group strategy and why is it important for pyrazole aldehydes?
A4: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[17][18][19] For a pyrazole aldehyde, this means selecting an aldehyde protecting group and an N-H protecting group that can be cleaved independently. For example, you could use an acid-labile acetal to protect the aldehyde and a base-labile Fmoc group on the pyrazole nitrogen. This allows for selective deprotection and reaction at either site without affecting the other.
Troubleshooting Guides
Issue 1: Incomplete Acetal Protection of the Aldehyde
Q: I am trying to protect my pyrazole aldehyde with ethylene glycol and p-toluenesulfonic acid (pTSA) in toluene, but the reaction is sluggish and I'm getting low yields. What could be the problem?
A: Incomplete acetal formation is a common issue. Here are several factors to consider and troubleshoot:
-
Water Removal: Acetal formation is a reversible equilibrium reaction that produces water.[8] Efficient removal of water is critical to drive the reaction to completion.
-
Troubleshooting Step: Ensure your Dean-Stark trap is functioning correctly and that the toluene is refluxing at a sufficient rate to azeotropically remove water. Using freshly distilled, anhydrous toluene is also recommended.
-
-
Catalyst Activity: The acid catalyst (pTSA) may be old or hydrated, reducing its effectiveness.
-
Troubleshooting Step: Use fresh, anhydrous pTSA. Alternatively, consider a different Lewis or Brønsted acid catalyst.
-
-
Steric Hindrance: If the pyrazole ring has bulky substituents near the aldehyde, this can sterically hinder the approach of ethylene glycol.
-
Troubleshooting Step: Consider using a less sterically demanding diol or alcohol. In some cases, increasing the reaction time and/or temperature may be necessary.
-
Issue 2: Difficulty with Dithioacetal Deprotection
Q: I've protected my pyrazole aldehyde as a 1,3-dithiane, but now I'm struggling to remove it without affecting other functional groups in my molecule. What are some milder deprotection methods?
A: While dithianes are very stable, their removal can sometimes require harsh conditions.[10] Here are some alternative, milder deprotection protocols:
-
Oxidative Deprotection:
-
Method 1: Iodine and Hydrogen Peroxide: A mild and environmentally friendly method uses a catalytic amount of iodine with 30% aqueous hydrogen peroxide in an aqueous micellar system (using a surfactant like SDS).[20] This protocol is known to tolerate various sensitive functional groups.[20]
-
Method 2: Photochemical Deprotection: In some cases, photodeprotection in the presence of a sensitizer can be a very mild way to cleave the dithiane.[21]
-
-
Electrochemical Methods: Indirect electrochemical oxidation can also be a very mild method for dithiane removal.[21]
Issue 3: Unexpected Deprotection of N-Boc Group
Q: I was performing a reduction on another part of my molecule using NaBH4 in ethanol, and my N-Boc protected pyrazole was unexpectedly deprotected. Why did this happen and how can I avoid it?
A: While the Boc group is typically considered stable to NaBH4, it has been reported that N-Boc protected pyrazoles, imidazoles, and benzimidazoles can be deprotected using NaBH4 in ethanol.[12] This is a known chemoselectivity issue.
-
Causality: The combination of the specific heterocyclic system (pyrazole) and the solvent system (ethanol with NaBH4) facilitates this unexpected cleavage. The exact mechanism is complex but highlights that protecting group stability can be highly context-dependent.
-
Avoidance Strategies:
-
Change the Solvent: The deprotection is impeded in aprotic solvents like THF.[12]
-
Choose a Different N-H Protecting Group: If reductive steps are planned, consider a protecting group known to be stable under those conditions, such as a THP or PMB group.
-
Alter the Reducing Agent: Depending on the functional group to be reduced, a different, less reactive reducing agent might be compatible with the N-Boc group.
-
Experimental Protocols
Protocol 1: Acetal Protection of a Pyrazole Aldehyde
Objective: To protect the aldehyde functionality of a pyrazole derivative using ethylene glycol.
Materials:
-
Pyrazole aldehyde
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (pTSA, 0.05 equivalents)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the pyrazole aldehyde, toluene, and ethylene glycol.
-
Add the pTSA to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography if necessary.
Protocol 2: Deprotection of a 1,3-Dithiane using I2/H2O2
Objective: To mildly deprotect a 1,3-dithiane to regenerate the pyrazole aldehyde.
Materials:
-
1,3-Dithiane-protected pyrazole aldehyde
-
30% Aqueous hydrogen peroxide
-
Iodine (catalytic amount, ~5 mol%)
-
Sodium dodecyl sulfate (SDS)
-
Water
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the dithiane-protected pyrazole in a minimal amount of ethyl acetate.
-
Add an aqueous solution of SDS.
-
Add the catalytic amount of iodine, followed by the dropwise addition of 30% aqueous hydrogen peroxide.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any remaining iodine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Data and Diagrams
Table 1: Stability of Common Protecting Groups
| Protecting Group | Aldehyde/N-H | Stable to | Labile to |
| Acetal | Aldehyde | Bases, Nucleophiles, Reductants (e.g., LiAlH4), Oxidants | Aqueous Acid |
| 1,3-Dithiane | Aldehyde | Acids, Bases, Nucleophiles, Reductants | Oxidative/Reductive Cleavage (e.g., Hg(II), I2/H2O2) |
| Boc | N-H | Bases, Nucleophiles, Catalytic Hydrogenation | Strong Acids (TFA), NaBH4 in EtOH[12] |
| THP | N-H | Bases, Nucleophiles, Reductants | Acids |
| PMB | N-H | Bases, Nucleophiles, Reductants | Strong Acids, Oxidative Conditions (e.g., DDQ, CAN) |
Diagrams
Caption: Illustration of an orthogonal deprotection strategy, allowing for the selective removal of either the aldehyde or the N-H protecting group.
References
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. Available at: [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24401-24413. Available at: [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available at: [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
Pearson Education. (2022). Acetal Protecting Group Explained. Available at: [Link]
-
Holzer, W., & Mereiter, K. (2004). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. HETEROCYCLES, 63. Available at: [Link]
-
Various Authors. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. Available at: [Link]
-
Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Available at: [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
-
Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Protecting group. Available at: [Link]
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Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Available at: [Link]
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Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4933. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]
-
Robert, M., & Peñéñory, A. B. (2018). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. ResearchGate. Available at: [Link]
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. Available at: [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II. Available at: [Link]
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- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Formyl-1-methyl-1H-pyrazole: An In-Depth Analysis for Researchers
The strategic synthesis of 3-formyl-1-methyl-1H-pyrazole, also known as 1-methyl-1H-pyrazole-3-carbaldehyde, is a critical consideration for researchers in medicinal chemistry and materials science. This pyrazole derivative serves as a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Its aldehyde functionality allows for a wide array of chemical modifications, making it a versatile building block in organic synthesis.[1][2] This guide provides a comprehensive comparison of the most prevalent synthetic routes to this key intermediate, offering an objective analysis of their respective advantages and limitations, supported by experimental data and mechanistic insights.
Introduction to 3-Formyl-1-methyl-1H-pyrazole
3-Formyl-1-methyl-1H-pyrazole (C₅H₆N₂O) is a colorless to yellowish liquid that is soluble in various organic solvents.[1] The pyrazole core is a significant pharmacophore, and its derivatives are known to exhibit a range of biological activities.[3][4][5] The formyl group at the 3-position provides a reactive handle for constructing more complex molecular architectures, making the efficient synthesis of this compound a topic of considerable interest.
Comparative Analysis of Synthetic Routes
This guide will explore three primary synthetic pathways to 3-formyl-1-methyl-1H-pyrazole:
-
Vilsmeier-Haack Formylation of 1-Methylpyrazole
-
Ring Formation from Acyclic Precursors
-
Directed ortho-Metalation (DoM) of 1-Methylpyrazole followed by Formylation
Each route will be evaluated based on yield, purity, cost-effectiveness, scalability, and safety considerations.
Route 1: Vilsmeier-Haack Formylation of 1-Methylpyrazole
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[9]
Mechanism and Rationale
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt). 1-Methylpyrazole, being an electron-rich heterocycle, then undergoes electrophilic aromatic substitution, primarily at the position most susceptible to electrophilic attack. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[9]
Experimental Protocol
A representative procedure for the Vilsmeier-Haack formylation of 1-methylpyrazole is as follows:
-
To a stirred solution of N,N-dimethylformamide (3 equivalents) in a suitable solvent such as dichloromethane, phosphorus oxychloride (1.2 equivalents) is added dropwise at 0 °C.
-
The mixture is stirred for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
A solution of 1-methylpyrazole (1 equivalent) in the reaction solvent is then added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the reaction progress monitored by TLC.[10]
-
Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to afford 3-formyl-1-methyl-1H-pyrazole.
Performance Analysis
The Vilsmeier-Haack reaction is a robust and generally high-yielding method for the synthesis of pyrazole-4-carbaldehydes.[4][11][12] However, the regioselectivity can be an issue with substituted pyrazoles. For 1-methylpyrazole, formylation can potentially occur at both the 3- and 5-positions. The reaction conditions can be optimized to favor the desired 3-isomer.
Route 2: Ring Formation from Acyclic Precursors
This approach involves the construction of the pyrazole ring from acyclic starting materials that already contain the necessary carbon and nitrogen atoms. A notable example is the reaction of 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one with methylhydrazine.[13]
Mechanism and Rationale
This synthesis is a classic example of a cyclocondensation reaction to form a heterocyclic ring.[3] The methylhydrazine acts as a binucleophile, reacting with the diketone equivalent to form the pyrazole ring in a regioselective manner. The subsequent hydrolysis of the acetal and elimination of dimethylamine, followed by acidification, leads to the formation of the aldehyde.
Experimental Protocol
The following protocol is adapted from a reported synthesis:[13]
-
Methylhydrazine is slowly added to an aqueous solution of sodium hydroxide under ice bath cooling.
-
4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one is then added dropwise at room temperature, and the reaction mixture is stirred overnight.
-
After the reaction is complete, the mixture is cooled, and hydrochloric acid is added.
-
The reaction mixture is extracted with dichloromethane, and the combined organic phases are dried.
-
The solvent is removed, and the residue is dissolved in aqueous HCl and stirred for several hours to effect hydrolysis.
-
The pH is adjusted to 10 with an aqueous potassium carbonate solution, and the product is extracted with dichloromethane.
-
The organic layer is dried, and the solvent is evaporated. The final product is purified by vacuum distillation.
Performance Analysis
This method has been reported to provide a good yield of 70%.[13] The starting materials are commercially available, making this a viable route. The multi-step nature of the workup, involving pH adjustments and extractions, may be a drawback for large-scale production.
Route 3: Directed ortho-Metalation (DoM) of 1-Methylpyrazole
Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. This strategy relies on a directing group to position a strong base for deprotonation at an adjacent position.[14] For 1-methylpyrazole, the N1-methyl group can direct lithiation to the 5-position under thermodynamic control, while kinetic conditions can favor lithiation of the methyl group.[15] To achieve 3-formylation, a different directing group or a subsequent isomerization step would be necessary, or one would have to rely on the inherent acidity of the 3-proton, which is less favorable.
A more direct approach involves the metalation of 1-methylpyrazole with a strong base like n-butyllithium (n-BuLi), followed by quenching with a formylating agent such as DMF. The regioselectivity of this reaction is a critical factor.[15]
Mechanism and Rationale
The reaction proceeds via the deprotonation of the pyrazole ring by a strong base. The resulting lithiated intermediate is a potent nucleophile that readily reacts with an electrophilic formylating agent like DMF. The regioselectivity of the initial deprotonation is influenced by factors such as the base used, the solvent, and the temperature.[15]
Experimental Protocol
A general procedure for the metalation and formylation of 1-methylpyrazole is as follows:
-
A solution of 1-methylpyrazole in a dry aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a period to allow for metalation.
-
N,N-dimethylformamide is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then quenched with an aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by chromatography.
Performance Analysis
The success of this route is highly dependent on achieving the desired regioselectivity during the metalation step. While metalation at the 5-position is often favored thermodynamically, conditions can be tuned to influence the outcome.[15] This method offers a direct approach but may suffer from the formation of isomeric byproducts, complicating purification and reducing the overall yield of the desired 3-formyl isomer.
Quantitative Comparison of Synthesis Routes
| Parameter | Vilsmeier-Haack Formylation | Ring Formation from Acyclic Precursors | Directed ortho-Metalation (DoM) |
| Starting Materials | 1-Methylpyrazole, DMF, POCl₃ | 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one, Methylhydrazine | 1-Methylpyrazole, n-BuLi, DMF |
| Reported Yield | Moderate to High | ~70%[13] | Variable, dependent on regioselectivity |
| Reagent Cost | Moderate | Moderate | High (n-BuLi) |
| Scalability | Good | Moderate | Challenging due to cryogenic conditions |
| Safety Concerns | POCl₃ is corrosive and reacts violently with water. | Methylhydrazine is toxic and carcinogenic. | n-BuLi is pyrophoric. |
| Key Advantage | Well-established and robust method. | Good reported yield and readily available starting materials. | Direct functionalization approach. |
| Key Disadvantage | Potential for isomeric byproduct formation. | Multi-step workup. | Poor regioselectivity can be a major issue. |
Conclusion and Recommendations
For laboratory-scale synthesis where a reliable and well-documented procedure is preferred, the Ring Formation from Acyclic Precursors offers a good balance of yield and accessibility of starting materials.[13] The Vilsmeier-Haack Formylation is also a strong contender, particularly if the regioselectivity can be effectively controlled to favor the 3-isomer. For industrial applications, the Vilsmeier-Haack reaction may be more amenable to scale-up, provided that the safety concerns associated with POCl₃ are adequately addressed. The Directed ortho-Metalation route, while elegant in concept, presents significant challenges in controlling regioselectivity and requires the handling of hazardous reagents, making it the least practical of the three for the routine synthesis of 3-formyl-1-methyl-1H-pyrazole.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale, available resources, and tolerance for process optimization and purification challenges.
Visualizing the Synthetic Pathways
Figure 1. Comparative overview of the synthetic routes to 3-formyl-1-methyl-1H-pyrazole.
References
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ChemBK. (2024). 1-Methyl-1H-pyrazole-3-carbaldehyde. Retrieved from [Link]
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 134-155.
- Hitchcock, P. B., et al. (2012). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 36(12), 2534-2543.
- Barakat, A., et al. (2016). Recent advances in the synthesis of new pyrazole derivatives. Journal of Heterocyclic Chemistry, 53(4), 991-1018.
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
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AllChem. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]
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- Deshmukh, M. B., et al. (2001). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes. Asian Journal of Chemistry, 13(2), 731-733.
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- Guedes, G. P., et al. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Molecules, 29(4), 859.
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-3-carboxaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
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A Researcher's Guide to Reactivity: Dimethoxymethyl (DMM) vs. Diethoxymethyl (DEM) Protecting Groups
In the precise world of multi-step organic synthesis, the selection of a protecting group is a critical decision that can dictate the success or failure of a complex reaction sequence. Among the arsenal of choices for hydroxyl protection, acetals like dimethoxymethyl (DMM) and diethoxymethyl (DEM) offer a valuable balance of stability and mild cleavage conditions. This guide provides an in-depth comparison of DMM and DEM groups, grounded in mechanistic principles and experimental observations, to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.
The Foundation: Understanding Acetal Lability
At their core, both DMM and DEM are acetal protecting groups. Their removal is typically achieved under acidic conditions, proceeding through a well-understood acid-catalyzed hydrolysis mechanism.[1] The stability of these groups is inversely related to the stability of the carbocation intermediate formed during this process.[2][3] Electron-donating groups or structural features that stabilize this positive charge will accelerate the rate of cleavage.
The cleavage mechanism begins with the protonation of one of the ether oxygens by an acid catalyst.[1] This is followed by the departure of an alcohol molecule (methanol for DMM, ethanol for DEM) to generate a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and a final deprotonation step liberates the protected alcohol and yields a hemiacetal, which further hydrolyzes to an aldehyde and two equivalents of the corresponding alcohol.
Caption: General mechanism of acid-catalyzed acetal deprotection.
Reactivity Face-Off: DMM vs. DEM
The primary distinction in reactivity between DMM and DEM ethers arises from a combination of steric and electronic effects.
-
Steric Effects : The ethyl groups of the DEM protector are bulkier than the methyl groups of the DMM. This increased steric hindrance around the acetal carbon can slightly impede the approach of the acid catalyst and water, potentially slowing down the hydrolysis reaction compared to the DMM group.[4]
-
Electronic Effects : Alkyl groups are weakly electron-donating. The ethyl groups in DEM are slightly more electron-donating than the methyl groups in DMM. This subtle increase in electron density could offer a marginal stabilization to the developing positive charge on the adjacent oxygen during protonation, making the DEM group a slightly weaker base and thus, fractionally less reactive towards protonation.
Experimental Insights
While extensive kinetic studies directly comparing DMM and DEM are not abundant in readily available literature, the general principles of physical organic chemistry and observations from related acetal systems provide a strong basis for comparison. It is widely accepted in the synthetic community that for simple acetals, the rate of hydrolysis decreases as the size of the alkoxy group increases. Therefore, the DMM group is generally considered to be more labile and will be cleaved under milder acidic conditions or at a faster rate than the DEM group .
This difference in lability allows for potential chemoselective deprotection in complex molecules where both protecting groups might be present. By carefully titrating the acid strength and temperature, it is often possible to remove a DMM group while leaving a DEM group intact.
| Protecting Group | Structure | Relative Lability | Typical Deprotection Conditions |
| Dimethoxymethyl (DMM) | -CH(OCH₃)₂ | Higher | Mildly acidic (e.g., PPTS, AcOH) |
| Diethoxymethyl (DEM) | -CH(OCH₂CH₃)₂ | Lower | Moderately acidic (e.g., TFA, HCl) |
Practical Guidance: Experimental Protocols
The choice between DMM and DEM protection should be guided by the overall synthetic strategy, particularly the conditions of subsequent reaction steps and the desired level of stability.
Protocol 1: Protection of an Alcohol with Dimethoxymethyl Acetate
This procedure illustrates a common method for the formation of a DMM ether.
-
Setup: To a flame-dried, inert-atmosphere flask, add the alcohol substrate (1.0 equiv.) and an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).
-
Protecting Group Introduction: Cool the mixture to 0 °C. Add dimethoxymethyl acetate (1.2 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Deprotection of a DMM Ether
This protocol describes conditions for the removal of a DMM group, which can often be tuned for selectivity over more robust groups like DEM.
-
Setup: Dissolve the DMM-protected substrate in a protic solvent, such as methanol or a THF/water mixture.
-
Acid Catalyst: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS, 0.1 equiv.).
-
Reaction: Stir the reaction at room temperature, monitoring carefully by TLC for the disappearance of the starting material.
-
Workup: Once complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate). Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting alcohol via flash column chromatography if necessary.
Caption: A typical synthetic workflow involving DMM protection.
Strategic Selection: DMM or DEM?
The decision to use DMM versus DEM hinges on the required stability profile for your synthetic route.
-
Choose DMM when:
-
You require a protecting group that can be removed under very mild acidic conditions.
-
You are performing a synthesis where late-stage deprotection needs to be gentle to preserve sensitive functional groups.
-
Orthogonality with more robust acid-labile groups (like silyl ethers or DEM) is desired.
-
-
Choose DEM when:
-
The protected alcohol needs to withstand mildly acidic conditions that would cleave a DMM group.
-
Your synthetic route involves steps where a more robust protecting group is necessary for survival.
-
You are not concerned with the slightly harsher conditions required for its eventual removal.
-
Caption: Decision flowchart for selecting between DMM and DEM.
Conclusion
Both dimethoxymethyl (DMM) and diethoxymethyl (DEM) are effective and useful protecting groups for alcohols. The key difference lies in their relative lability under acidic conditions, with DMM being the more sensitive of the two . This reactivity differential is not a drawback but rather a feature that can be exploited by the discerning synthetic chemist. By understanding the mechanistic underpinnings and carefully considering the stability requirements of the overall synthetic plan, researchers can leverage DMM and DEM to navigate complex molecular architectures with greater precision and control.
References
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- BenchChem. (n.d.). Diethoxymethylsilane in Organic Synthesis.
- BenchChem. (n.d.). A Comparative Analysis of DMB and Other Acid-Labile Protecting Groups.
- Sturgeon, M. R., et al. (2014). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. National Renewable Energy Laboratory.
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
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A Senior Application Scientist's Guide to Pyrazole Functionalization: A Comparative Study of Catalytic Systems
Welcome, researchers, to a comprehensive exploration of catalytic strategies for pyrazole functionalization. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and agrochemicals.[1][2][3] However, the selective and efficient modification of the pyrazole ring remains a significant synthetic challenge. This guide provides an in-depth, data-driven comparison of the predominant catalytic systems, moving beyond mere protocols to explain the causality behind experimental choices. Our goal is to equip you with the insights needed to select the optimal catalyst for your specific synthetic goals.
The Pyrazole Core: A Canvas of Tunable Reactivity
Before delving into catalysis, understanding the inherent electronic nature of the pyrazole ring is crucial for predicting its reactivity. The five-membered ring with two adjacent nitrogen atoms creates a unique electronic landscape.
-
N1-Position: The pyrrole-like nitrogen, which can be readily functionalized, typically via N-arylation or N-alkylation.
-
N2-Position: The pyridine-like nitrogen, which is Lewis basic and a key player in directing C-H functionalization reactions.[4]
-
C3 and C5-Positions: These positions are electron-deficient due to the adjacent nitrogen atoms. The C5-proton is generally the most acidic, making it a prime target for deprotonation and subsequent functionalization.[4]
-
C4-Position: This position is the most electron-rich and behaves as the nucleophilic center of the ring, making it susceptible to electrophilic substitution.[4]
This inherent reactivity profile dictates the strategies we employ for selective functionalization, where the choice of catalyst becomes paramount in overriding or harnessing these natural tendencies.
Transition Metal Catalysis: The Workhorses of Pyrazole Functionalization
Transition metals have revolutionized pyrazole modification, offering powerful tools for direct C-H functionalization and N-arylation, thereby circumventing the need for pre-functionalized starting materials.[4][5][6] We will compare the three leading catalytic systems: Palladium, Rhodium, and Copper.
Palladium Catalysis: The Versatile Tool for C-C and C-Heteroatom Bond Formation
Palladium catalysis is arguably the most versatile and widely studied method for the C-H functionalization of pyrazoles, enabling arylation, alkenylation, allylation, and benzylation.[7][8][9][10]
Mechanism of Action: The C-H Activation Cycle
Most palladium-catalyzed C-H functionalizations of pyrazoles proceed through a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle. The N2 atom of the pyrazole often acts as a directing group, facilitating the formation of a cyclopalladated intermediate, which is the key to achieving high regioselectivity.[8][11]
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation of pyrazoles.
Performance Comparison of Palladium Catalysts
The choice of palladium source, ligand, base, and solvent significantly impacts reaction efficiency. Below is a comparative summary for the C5-arylation of N-substituted pyrazoles.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Cat. Loading (mol%) | Reference |
| PdCl(C3H5)(dppb) | KOAc | DMA | 150 | 24 | 88 | 5 | [12] |
| Pd(OAc)₂ | KOAc | DMA | 150 | 24 | 85 | 5 | [12] |
| Pd(OAc)₂ / CD₃-AntPhos | - | Toluene | - | - | Good | 1 | [7] |
| Pd(OAc)₂ | Ag₂O | Acetic Acid | - | - | - | 5-10 | [8] |
| PdCl₂ / Ph₂tBuP | K₂CO₃ | DMF | - | - | 83 | - | [13] |
Expert Insights & Causality:
-
Ligand Choice: The use of specific phosphine ligands like dppb or chiral ligands like CD₃-AntPhos is critical.[7][12] These ligands stabilize the palladium center, promote oxidative addition, and can induce asymmetry in the product, which is vital for drug development.[7]
-
Directing and Blocking Groups: Often, high regioselectivity at the C5 position is achieved by installing a substituent at the C4 position to block it.[10][12] Furthermore, the pyrazole's N2 atom or an externally installed directing group is crucial for guiding the palladium catalyst to the desired C-H bond.[8]
-
Oxidant/Additive: Reactions involving C-H/C-H cross-coupling require an oxidant (like Ag₂O or benzoquinone) to regenerate the active Pd(II) catalyst from the Pd(0) state.[8][11]
Representative Protocol: Pd-Catalyzed C5-Arylation [12]
-
Setup: To an oven-dried reaction vial, add the pyrazole substrate (1.0 equiv), aryl bromide (1.2 equiv), PdCl(C₃H₅)(dppb) (5 mol%), and KOAc (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon). Add anhydrous DMA via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 150 °C.
-
Monitoring: Stir the reaction for 24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Rhodium Catalysis: The Specialist in C-H Activation and Annulation
Rhodium catalysts, particularly Rh(III) complexes, are highly effective for C-H activation, often leading to annulation reactions where new rings are fused to the pyrazole core.[14][15][16] This strategy provides rapid access to complex, polycyclic heterocyclic systems.
Mechanism of Action: Concerted Metalation-Deprotonation
Rhodium(III)-catalyzed C-H activation typically involves a concerted metalation-deprotonation (CMD) pathway. The pyrazole's N-H or a directing group coordinates to the rhodium center, followed by C-H bond cleavage to form a five-membered rhodacycle intermediate. This intermediate then reacts with a coupling partner, like an alkyne or an olefin.[17]
Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H annulation with pyrazoles.
Performance Comparison of Rhodium Catalysts
| Catalyst System | Coupling Partner | Additive/Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| [RhCl₂Cp]₂ | Diazopyrazolones | AgSbF₆ | DCE | 60 | Moderate | [14][16] |
| [RhCl₂Cp]₂ | Allyl Alcohols | NaOAc | tAmylOH | 100 | High | [15] |
| [Rh(MeCN)₃Cp*][PF₆]₂ | Alkynes | Cu(OAc)₂ | tAmylOH | 80 | Efficient | [17] |
Expert Insights & Causality:
-
Catalyst Precursor: Cationic rhodium complexes, often generated in situ with silver salts (e.g., AgSbF₆), are generally more reactive than their neutral counterparts.[14][16]
-
Oxidant's Role: In many Rh-catalyzed reactions, an oxidant like Cu(OAc)₂ is required. It serves to regenerate the active Rh(III) species, making the catalytic cycle possible.[17]
-
Reaction Selectivity: The reaction outcome can be highly sensitive to conditions. For instance, in the coupling of pyrazolones with allyl alcohols, changing the reaction conditions can switch the product from a γ-ketone substituted derivative to a pyrazolo[1,2-α]cinnoline.[15] This highlights the importance of precise experimental control.
Representative Protocol: Rh(III)-Catalyzed Annulation with an Alkyne [17]
-
Setup: In a sealed tube, combine the 3-phenylpyrazole substrate (1.0 equiv), the alkyne (1.2 equiv), [Rh(MeCN)₃Cp*][PF₆]₂ (2.5 mol%), and Cu(OAc)₂ (2.0 equiv).
-
Solvent Addition: Add t-AmylOH as the solvent.
-
Reaction: Seal the tube and heat at 80 °C for 12-24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the pyrazoloisoquinoline product.
Copper Catalysis: The Economical Choice for N-Arylation
For functionalizing the N1 position, copper-catalyzed N-arylation (a modified Ullmann condensation) is a highly reliable and cost-effective method.[18] It provides excellent yields for coupling pyrazoles with a wide range of aryl halides.[19][20][21][22]
Mechanism of Action: The Ullmann Coupling Pathway
While the precise mechanism is still debated, the reaction is generally believed to involve the formation of a Cu(I)-pyrazolate species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the N-aryl bond and regenerate a Cu(I) species. The diamine ligand accelerates the reaction, likely by stabilizing the copper intermediates and increasing their solubility.
Performance Comparison of Copper Catalysts
| Catalyst System | Base | Solvent | Temp (°C) | Aryl Halide | Yield (%) | Reference |
| CuI / Diamine | K₃PO₄ or Cs₂CO₃ | Toluene or DMF | 110 | Aryl Iodide | Good-Excellent | [19][21][22] |
| CuI / Diamine | K₃PO₄ | Toluene | 110 | Aryl Bromide | Good | [19][21] |
| CuO nanospheres | K₂CO₃ | DMF | 110 | Iodobenzene | 96 (conversion) | [18] |
Expert Insights & Causality:
-
Ligand is Key: The breakthrough for making the Ullmann reaction more general and mild was the introduction of ligands, particularly diamines.[19][21] These ligands prevent copper salt precipitation and accelerate the catalytic turnover.
-
Base and Solvent: The choice of base and solvent is critical and often interdependent. For instance, the coupling of purine was found to be more efficient with Cs₂CO₃ in DMF.[21] K₃PO₄ is a commonly used base that is effective and easy to handle.[19][21]
-
Aryl Halide Reactivity: As with many cross-coupling reactions, the reactivity order is Ar-I > Ar-Br >> Ar-Cl. While methods for aryl bromides are well-established, coupling with aryl chlorides remains more challenging.[19][21]
Representative Protocol: Copper-Diamine Catalyzed N-Arylation [19][21]
-
Setup: Add CuI (5 mol%), the pyrazole (1.2 equiv), and K₃PO₄ (2.0 equiv) to an oven-dried, argon-flushed reaction tube.
-
Reagent Addition: Add the aryl iodide (1.0 equiv), the diamine ligand (20 mol%), and anhydrous toluene.
-
Reaction: Seal the tube and stir the mixture vigorously in a 110 °C oil bath for the specified time (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by recrystallization or flash chromatography.
Catalyst Selection: A Strategic Workflow
Choosing the right catalyst is a function of the desired transformation. This workflow provides a logical decision-making process for selecting a starting point for your investigation.
Caption: A decision workflow for selecting a catalyst for pyrazole functionalization.
Conclusion and Future Outlook
The functionalization of pyrazoles has been profoundly advanced by transition metal catalysis. Palladium offers unparalleled versatility for a wide range of C-H functionalizations, Rhodium provides elegant pathways to complex fused systems through C-H activation and annulation, and Copper remains the economical and robust choice for N-arylation.
The future of this field lies in the development of more sustainable and efficient catalysts. This includes using earth-abundant metals, designing catalysts that operate under milder conditions, and achieving higher levels of selectivity to functionalize C-H bonds without the need for directing groups. As our understanding of mechanistic pathways deepens, we can expect the rational design of next-generation catalysts that will continue to empower researchers in their quest to synthesize novel pyrazole-containing molecules for a myriad of applications.
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Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]
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Organic & Biomolecular Chemistry. (2020). Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. Royal Society of Chemistry. [Link]
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Zhang, J., et al. (2023). Enantioselective C–H Arylation for Axially Chiral Heterobiaryls. Organic Letters, 25(38), 7004–7008. [Link]
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Shabashov, D., & Daugulis, O. (2010). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Organic Letters, 12(10), 2246–2249. [Link]
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Organic Chemistry Frontiers. (2019). Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols. Royal Society of Chemistry. [Link]
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Organic & Biomolecular Chemistry. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry. [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
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Semantic Scholar. (2020). Rhodium(III)-catalyzed direct C-H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. [Link]
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Scilit. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
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Gembus, V., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. [Link]
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Kuwata, S. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(7), 3209. [Link]
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Jones, C., et al. (2014). Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. The Journal of Organic Chemistry, 79(22), 10971–10984. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
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Naeimi, H., & Kiani, F. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5168–5177. [Link]
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Aggarwal, N., et al. (2023). Recent Synthetic Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
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Alam, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6393. [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 4(10), 1089-1107. [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
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A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Pyrazole Derivatives
Introduction: The Critical Role of Method Validation for Pyrazole Moiety
The pyrazole ring is a cornerstone scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs, from the anti-inflammatory celecoxib to the erectile dysfunction agent sildenafil. Its unique chemical properties, however, present distinct challenges for analytical chemists. Ensuring the identity, purity, and strength of these active pharmaceutical ingredients (APIs) is non-negotiable, making robust, validated analytical methods paramount.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolving power, sensitivity, and adaptability. However, an HPLC method is only as reliable as its validation. This guide provides an in-depth comparison of validated HPLC methods for prominent pyrazole derivatives and offers a universal, field-tested protocol for validating your own methods, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Part 1: Foundational Principles for HPLC Method Development
Before validation can begin, a robust and reliable chromatographic method must be developed. The choices made here are critical and directly impact the ease and success of the validation process. For pyrazole derivatives, several key considerations must be addressed.
The "Why" Behind Experimental Choices
-
Column Selection: The vast majority of pyrazole analyses utilize a reversed-phase C18 column, which effectively separates molecules based on their hydrophobicity.[4][5] However, the basic nitrogen atoms in the pyrazole ring can lead to undesirable interactions with residual silanol groups on the silica support, causing peak tailing.[6] For highly basic pyrazoles or challenging separations, consider a modern, end-capped C18 column or even a phenyl-hexyl phase, which can offer alternative selectivity through π-π interactions with the aromatic pyrazole ring.
-
Mobile Phase Optimization: This is arguably the most critical factor.
-
pH Control: The pKa of the pyrazole ring means its ionization state is highly dependent on pH. Operating without a buffer, or at a pH close to the analyte's pKa, will result in poor peak shape and shifting retention times. A buffer is essential. For many pyrazoles, a slightly acidic pH (e.g., pH 3.0-4.0 using a phosphate or acetate buffer) ensures the molecule is consistently protonated, leading to sharp, symmetrical peaks.[5][7]
-
Organic Modifier: Acetonitrile is generally preferred over methanol for pyrazole analysis as it often provides better peak shape and lower UV cutoff. The ratio of buffer to acetonitrile is adjusted to achieve the desired retention time, typically aiming for a k' (retention factor) between 2 and 10.
-
-
Detector Selection: A Photodiode Array (PDA) or UV-Vis detector is the workhorse for routine assay and impurity quantification.[4][8] The wavelength is selected at the absorbance maximum (λ-max) of the pyrazole derivative to ensure maximum sensitivity. For stability-indicating methods where degradation products must be identified and quantified, or for trace-level analysis, a Mass Spectrometer (MS) detector provides unparalleled specificity and sensitivity.
Part 2: A Comparative Analysis of Validated HPLC Methods
To illustrate the practical application of these principles, the following table compares validated HPLC methods for two prominent pyrazole-containing drugs: Celecoxib (an anti-inflammatory drug) and Sildenafil Citrate (used for erectile dysfunction).[4][8] This data, derived from published studies, provides a clear benchmark for performance.
| Parameter | Method 1: Celecoxib Assay[4] | Method 2: Sildenafil Citrate Assay[8] | Method 3: Pyrazoline Derivative[9] |
| Analyte | Celecoxib | Sildenafil Citrate | Novel Pyrazoline Derivative |
| Column | Reversed-phase C18 | Inertsil C18 (150 mm x 4.6 mm, 5µ) | Eclipse XDB C18 (150mm X 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile:Water:Triethylamine:Orthophosphoric Acid (600:400:1:1) | Acetonitrile:Phosphate Buffer (pH 7.0) (70:30, v/v) | 0.1% Trifluoroacetic Acid:Methanol (20:80) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection (UV) | 220 nm | 228 nm | 206 nm |
| Linearity Range | 14000-26000 mcg | 0.1-30 µg/mL | 50-150 µg/mL |
| Correlation Coeff. (R²) | Not Specified, but validated | > 0.999 | > 0.9995 |
| Accuracy (% Recovery) | 99.53%–99.75%[4] | 99.15-101.85%[8] | Not Specified, but validated |
| Precision (%RSD) | 0.65%[4] | Intra-day: 0.13-1.56%, Inter-day: 0.30-1.60%[8] | < 2.0% |
| LOD | Not Specified | 1.80 ng/mL[8] | 4 µg/mL[9] |
| LOQ | Not Specified | 5.60 ng/mL[8] | 15 µg/mL[9] |
Disclaimer: This table is a synthesis of data from multiple sources for comparative purposes. Always refer to the original publications for complete details.
Part 3: A Universal Protocol for HPLC Method Validation
The objective of analytical validation is to demonstrate that the method is suitable for its intended purpose.[3] The following step-by-step protocol is based on the authoritative ICH Q2(R1) guidelines.[1][2][10]
Experimental Workflow for Validation
Caption: Logical workflow for HPLC method validation as per ICH guidelines.
Step-by-Step Methodologies
1. System Suitability Testing (SST)
-
Why: This is a mandatory initial check to ensure the HPLC system itself is performing correctly before you even begin validating the method.[10][11] It verifies that the system's precision and resolution are adequate for the analysis.
-
Protocol:
-
Prepare a standard solution of your pyrazole derivative.
-
Inject the solution five or six consecutive times.[11]
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak area, retention time, and other chromatographic parameters like tailing factor and theoretical plates.
-
Acceptance Criteria: Typically, %RSD for peak area should be ≤ 2.0%.[11][12] Tailing factor should be ≤ 2.0.
-
2. Specificity
-
Why: To prove that the analytical signal belongs solely to the analyte of interest, without interference from other components like impurities, degradation products, or matrix components (excipients).[3]
-
Protocol:
-
Inject a blank (mobile phase or placebo).
-
Inject the analyte standard solution.
-
Inject a solution containing the analyte spiked with known impurities or degradation products (if available).
-
Acceptance Criteria: The blank should show no peak at the retention time of the analyte. The analyte peak should be well-resolved from all other peaks (Resolution > 2.0).
-
3. Linearity and Range
-
Why: To demonstrate a direct, proportional relationship between the concentration of the analyte and the detector's response over a defined range.[11]
-
Protocol:
-
Prepare a series of at least five standard solutions of the pyrazole derivative at different concentrations. For an assay, this typically covers 80% to 120% of the expected test concentration.[13]
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
4. Accuracy (Recovery)
-
Why: To determine how close the measured value from the method is to the true value. It's a measure of the method's exactness.
-
Protocol:
-
Prepare a placebo (formulation without the API).
-
Spike the placebo with known amounts of the pyrazole API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate for each level (9 determinations total).
-
Analyze the samples and calculate the percentage recovery for each.
-
Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0%.[4]
-
5. Precision
-
Why: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the method's reproducibility.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or six replicates at 100% of the test concentration, all performed on the same day, by the same analyst, on the same instrument.[12]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the sets of measurements should be ≤ 2.0%.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Why: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. These are critical for impurity analysis.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise ratio by comparing the analyte signal from solutions with known low concentrations to the noise of the baseline.
-
Acceptance Criteria: LOD is typically where the signal-to-noise ratio is 3:1. LOQ is where the signal-to-noise ratio is 10:1.
-
7. Robustness
-
Why: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[11][13]
-
Protocol:
-
Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.
-
Typical variations include:
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly change from the nominal conditions.
-
Part 4: Troubleshooting Common Issues
Even with a validated method, problems can arise. The basic nature of the pyrazole ring is a common source of chromatographic issues.
Caption: Common HPLC issues with pyrazoles and their root causes.
-
Peak Tailing: Often caused by the basic pyrazole nitrogen interacting with acidic silanol groups on the column packing.[6][14]
-
Solution: Ensure the mobile phase pH is low enough (e.g., < 3) to fully protonate the silanols. Alternatively, add a competing base like Triethylamine (TEA) to the mobile phase at a low concentration (~0.1%) to mask the silanols.[15]
-
-
Shifting Retention Times: This is a classic sign of an unbuffered or improperly prepared mobile phase. As the mobile phase composition or pH changes slightly over time, the ionization state of the pyrazole changes, affecting its retention.[16]
-
Solution: Always use a high-quality buffer within its effective buffering range and prepare the mobile phase fresh daily. Ensure the column is properly equilibrated before starting a sequence.
-
-
Loss of Resolution: If peaks that were once well-separated start to merge, it could indicate column degradation. The harsh pH and organic solvents can, over time, degrade the stationary phase.[16]
-
Solution: Use a guard column to protect the analytical column. If performance degrades, try a column wash procedure as recommended by the manufacturer. If that fails, the column must be replaced.
-
Conclusion
The successful analysis of pyrazole derivatives by HPLC is an exercise in precision and foresight. By understanding the underlying chemistry of the pyrazole moiety and its interaction with the chromatographic system, one can develop a robust method. Following a systematic validation protocol grounded in ICH guidelines is not merely a regulatory requirement; it is a scientific imperative that ensures the data generated is accurate, reliable, and trustworthy.[11][17] This guide serves as a framework for both developing new methods and critically evaluating existing ones, empowering researchers to produce high-quality analytical data for this vital class of compounds.
References
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- Development and validation of RP-HPLC method for celecoxib. (2011).
- RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF CELECOXIB AND TRAMADOL HYDROCHLORIDE. (n.d.). World Journal of Pharmaceutical and Life Sciences.
- Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. (n.d.). SciELO.
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- Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
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- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemico-Pharmaceutical Analysis.
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- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube.
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A Comparative Guide to the Stability of Pyrazole Isomers for Researchers and Drug Development Professionals
Introduction: The Pyrazole Scaffold - A Locus of Stability Questions
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs, kinase inhibitors for cancer therapy, and agents targeting central nervous system disorders.[1][3] Beyond the realm of medicine, pyrazole-based compounds are pivotal in the development of energetic materials, where stability is a critical determinant of performance and safety.[4][5]
The synthetic accessibility of pyrazoles often yields a mixture of isomers, or the potential for tautomerization, which can profoundly impact the molecule's physicochemical properties, biological activity, and material performance.[3][6] For researchers and drug development professionals, a thorough understanding of the relative stability of different pyrazole isomers is not merely an academic exercise; it is a prerequisite for rational molecular design, predictable synthesis, and the interpretation of experimental outcomes.[7]
This guide provides an in-depth technical comparison of pyrazole isomer stability, grounded in both computational and experimental evidence. It is designed to equip you with the foundational knowledge and practical methodologies to assess and predict the stability of pyrazole isomers in your own research endeavors.
The Fundamentals of Pyrazole Isomer Stability
The stability of a pyrazole isomer is not a monolithic property but rather the result of a delicate interplay of several structural and environmental factors.
Types of Isomers: A Focus on Tautomerism
While pyrazoles can exist as various constitutional isomers depending on substituent placement, the most dynamic and often most critical aspect of their isomerism is annular prototropic tautomerism . For an unsubstituted pyrazole, three potential tautomers can be envisioned:
-
1H-pyrazole: The hydrogen atom is on one of the nitrogen atoms. This form possesses a delocalized 6π-electron system, rendering it aromatic.
-
3H-pyrazole: The hydrogen atom is on the C3 carbon, adjacent to a nitrogen atom. This breaks the aromaticity.
-
4H-pyrazole: The hydrogen atom is on the C4 carbon. This isomer is also non-aromatic.
The Decisive Role of Aromaticity
The paramount factor governing the relative stability of the parent pyrazole isomers is aromaticity . The 1H-pyrazole tautomer is exceptionally more stable than its non-aromatic counterparts, 3H- and 4H-pyrazole. Computational studies consistently demonstrate a substantial energy gap between the aromatic and non-aromatic forms, indicating that under typical experimental conditions, only 1H-pyrazole is likely to be observed.[7] This stability is attributed to the cyclic, planar arrangement of p-orbitals containing 6 π-electrons, which satisfies Hückel's rule for aromaticity.
Electronic Effects of Substituents
When the pyrazole ring is unsymmetrically substituted (at positions 3 and 5), the two nitrogen atoms become non-equivalent, leading to two distinct and observable 1H-tautomers. The equilibrium between these tautomers is profoundly influenced by the electronic nature of the substituents.
-
Electron-Donating Groups (EDGs): Groups such as amino (-NH2) or alkyl groups tend to favor the tautomer where the hydrogen is on the nitrogen atom distal to the substituent (the 5-substituted tautomer).[8]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or trifluoromethyl (-CF3) generally stabilize the tautomer with the hydrogen on the nitrogen adjacent to the substituent (the 3-substituted tautomer).[7][8]
This phenomenon can be rationalized by considering the electronic distribution within the ring and the stability of the resulting conjugate base.
The Influence of the Solvent
The tautomeric equilibrium of pyrazoles can be sensitive to the solvent environment.[8] Polar solvents may stabilize one tautomer over another through hydrogen bonding or dipole-dipole interactions. For instance, in solution, water molecules can facilitate intermolecular proton transfer, lowering the energy barrier between tautomers.[8]
Computational Assessment of Pyrazole Stability: A Predictive Powerhouse
Density Functional Theory (DFT) has emerged as a robust and widely-used computational method for accurately predicting the relative stabilities of isomers.[7][9]
The Causality Behind the Computational Protocol
The goal of a computational assessment is to locate the global minimum on the potential energy surface for each isomer and compare their energies. A multi-step approach ensures both accuracy and computational efficiency. We start with a geometry optimization to find the most stable conformation, followed by a frequency calculation to confirm it is a true minimum. Finally, a higher-level single-point energy calculation provides a more accurate energy value. This self-validating system ensures that the calculated energies correspond to stable structures.
Detailed Protocol for DFT Calculations
This protocol outlines a standard workflow for comparing the energetics of pyrazole isomers using DFT.
Software: Gaussian, ORCA, or other quantum chemistry software package. Methodology:
-
Structure Generation:
-
Build the 3D structures of the pyrazole isomers of interest (e.g., 1H-, 3H-, and 4H-pyrazole, or different tautomers of a substituted pyrazole).
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation for each isomer.
-
Rationale: This step ensures that the energy comparison is made between the most stable structures of each isomer.
-
Typical Method: B3LYP functional with the 6-311++G(d,p) basis set.[8][10][11] This combination offers a good balance of accuracy and computational cost for organic molecules.
-
Inclusion of Solvent Effects (Optional but Recommended): To model stability in a specific medium, use a continuum solvation model like the Polarizable Continuum Model (PCM). Specify the solvent of interest (e.g., water, DMSO).[10]
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization.
-
Rationale: This step serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Self-Validation: If imaginary frequencies are present, it indicates a saddle point, and the structure needs to be re-optimized.
-
-
Single-Point Energy Calculation (Optional for Higher Accuracy):
-
For even greater accuracy, a single-point energy calculation can be performed on the optimized geometry using a more sophisticated method or a larger basis set.
-
-
Relative Energy Determination:
-
Compare the Gibbs free energies (or electronic energies + ZPVE) of the isomers. The isomer with the lowest energy is the most stable.
-
The relative energy (ΔG or ΔE) is calculated as the difference between the energy of a given isomer and the energy of the most stable isomer (which is set to 0.0 kJ/mol).
-
Data Presentation: Relative Stability of Parent Pyrazole Isomers
The following table summarizes computational data on the relative energies of the parent pyrazole tautomers, highlighting the significant instability of the non-aromatic forms.
| Pyrazole Isomer | Tautomer Description | Relative Energy (kJ/mol) |
| 1H-pyrazole (PyA) | Aromatic, NH group in the ring | 0.00 (Reference) [7] |
| 3H-pyrazole (PyB) | Non-aromatic, CH2 group adjacent to a nitrogen atom | ~100 [7] |
| 4H-pyrazole (PyC) | Non-aromatic, CH2 group as far as possible from nitrogen atoms | Higher than PyB [7] |
Data derived from DFT and ab initio calculations with the 6-311++G** basis set.[7]
Visualization: Computational Workflow
Caption: A flowchart illustrating the computational workflow for a DFT study on pyrazole isomer energetics.
Experimental Determination of Pyrazole Stability
While computational methods are predictive, experimental techniques provide tangible data on the stability and behavior of pyrazole isomers.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for assessing the thermal stability of compounds.
-
DSC measures the heat flow into or out of a sample as a function of temperature, revealing melting points, phase transitions, and decomposition temperatures.
-
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition and volatilization events.
These techniques are particularly valuable in the field of energetic materials, where the decomposition temperature is a key indicator of thermal stability.[12][13]
Detailed Protocol for Thermal Stability Analysis using DSC/TGA
Instrument: Simultaneous Thermal Analyzer (STA) capable of performing DSC and TGA concurrently. Methodology:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the pyrazole isomer into an aluminum or ceramic crucible.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Rationale: An inert atmosphere prevents oxidative degradation, allowing for the study of the intrinsic thermal decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, or 20 °C/min) to a final temperature well above the expected decomposition point.
-
Rationale: Using multiple heating rates allows for the application of kinetic models (e.g., Kissinger method) to determine the activation energy of decomposition.
-
-
Data Analysis:
-
TGA Curve: Analyze the mass loss steps to determine the onset temperature of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).
-
DSC Curve: Identify endothermic peaks (melting) and exothermic peaks (decomposition). The onset of the exothermic peak is another indicator of thermal stability.
-
Data Presentation: Experimental Thermodynamic Data for 1H-Pyrazole
| Property | Value | Source |
| Enthalpy of Formation (Solid, 298.15 K) | 104.5 ± 1.1 kJ/mol | NIST Chemistry WebBook[14] |
| Enthalpy of Combustion (Solid, 298.15 K) | -1841.8 ± 1.0 kJ/mol | NIST Chemistry WebBook[14] |
NMR Spectroscopy for Tautomer Equilibrium
For substituted pyrazoles that exist as a mixture of tautomers in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. At room temperature, proton exchange between the nitrogen atoms is often fast on the NMR timescale, resulting in averaged signals. However, at low temperatures, this exchange can be slowed, allowing for the observation and integration of distinct signals for each tautomer.[15] The ratio of the integrals directly corresponds to the tautomeric equilibrium constant (KT).[8]
Case Study: The Influence of Substituents on Tautomer Stability
As previously mentioned, the electronic properties of substituents at the C3 and C5 positions dictate the preferred tautomeric form.
A trifluoromethyl (-CF3) group, being strongly electron-withdrawing, will favor the tautomer where the NH proton is on the adjacent nitrogen (N1). Conversely, an electron-donating methyl (-CH3) group will favor the tautomer where the NH proton is on the distal nitrogen (N2).
Data Presentation: Tautomer Ratios
| Substituent at C3 | Favored Tautomer | Rationale |
| -CF3 (EWG) | 3-CF3-1H-pyrazole | The EWG stabilizes the negative charge that develops on the adjacent nitrogen in the transition state for deprotonation.[8] |
| -CH3 (EDG) | 5-CH3-1H-pyrazole | The EDG destabilizes the negative charge on the adjacent nitrogen, thus favoring the other tautomer.[8] |
Visualization: Substituent Effects on Tautomerism
Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images for rendering. Caption: Schematic representation of how electron-withdrawing and electron-donating groups at C3 influence the tautomeric equilibrium.
Practical Implications in Drug Development and Materials Science
-
Drug Development: The specific tautomer of a drug molecule can exhibit different hydrogen bonding patterns, lipophilicity, and overall shape, leading to significant differences in binding affinity for its biological target.[3][6] Furthermore, the metabolic stability of a drug can be influenced by its isomeric form.[1] Therefore, controlling or at least understanding the tautomeric preference is crucial for developing effective and safe pharmaceuticals.
-
Energetic Materials: The stability of pyrazole-based energetic materials is directly linked to their safety and performance. Positional isomerism can dramatically alter the thermal stability of these compounds.[4] For instance, a simple shift in the position of a substituent on the pyrazole ring can lead to a significant increase in the decomposition temperature, resulting in a more robust and safer energetic material.[4][12]
Conclusion
The assessment of pyrazole isomer stability is a multifaceted challenge that requires a synergistic approach, combining the predictive power of computational chemistry with the empirical validation of experimental techniques. The principles of aromaticity and electronic effects provide a solid foundation for understanding the intrinsic stability of these fascinating heterocycles. For researchers in drug development and materials science, a deep appreciation of these principles and the practical application of the methodologies outlined in this guide are essential for the rational design and successful development of novel pyrazole-based molecules.
References
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A Senior Application Scientist's Guide to Pyrazole Derivatives as Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the landscape of kinase inhibitor discovery is both vast and intricate. Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, they have become one of the most important classes of therapeutic targets.[2][3] Within the arsenal of small molecule inhibitors, compounds built around a pyrazole scaffold have emerged as a "privileged" structure, forming the core of several clinically successful drugs.[4][5][6][7]
This guide provides an in-depth comparison of pyrazole derivatives as kinase inhibitors, moving beyond a simple catalog of compounds. We will explore the underlying structural biology, delve into structure-activity relationships (SAR), and provide detailed, validated experimental protocols to empower your own discovery efforts.
The Pyrazole Scaffold: An Anchor for Potency and Selectivity
The pyrazole ring's success is not accidental. Its chemical properties make it an ideal anchor for binding within the ATP-binding pocket of kinases. The arrangement of its nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, forming critical interactions with the "hinge region" of the kinase—a conserved backbone segment that connects the N- and C-terminal lobes of the enzyme.[6][8] This hinge interaction is a cornerstone of ATP-competitive inhibition.
Furthermore, the planar nature of the pyrazole ring allows for favorable pi-pi stacking interactions with aromatic residues in the active site.[4] Its structure can be readily and diversely functionalized at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties like aqueous solubility and metabolic stability.[4][7]
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The versatility of the pyrazole core is evident in the diversity of kinases it can be engineered to target. Below, we compare several key examples, highlighting differences in target profile, mechanism, and clinical application.
Crizotinib: A Multi-Targeted Inhibitor for NSCLC
-
Mechanism of Action: Crizotinib is an ATP-competitive inhibitor that targets receptor tyrosine kinases.[10][12] In non-small cell lung carcinoma (NSCLC), chromosomal rearrangements can create fusion genes like EML4-ALK.[10][11] This results in a constitutively active kinase that drives tumor growth.[9][10][11] Crizotinib binds to the ATP pocket of the ALK fusion protein, blocking its signaling and inducing tumor shrinkage.[9][10]
-
Clinical Significance: Approved for the treatment of ALK-positive or ROS1-positive metastatic NSCLC.[10][12] It demonstrated a remarkable response rate in patients whose tumors harbor these specific genetic alterations.[10]
Ruxolitinib: A JAK Inhibitor for Myeloproliferative Neoplasms
-
Mechanism of Action: Ruxolitinib inhibits the Janus kinases (JAKs), which are central to signaling pathways for a host of cytokines and growth factors. In myeloproliferative neoplasms like myelofibrosis and polycythemia vera, a common mutation (V617F) in the JAK2 pseudokinase domain leads to constitutive activation of the kinase domain (JH1), driving uncontrolled cell proliferation.[14] Ruxolitinib binds to the ATP-binding site in the JH1 domain, competitively inhibiting its activity.[14][15] Its pyrrolopyrimidine moiety forms key hydrogen bonds with the hinge region residues Glu930 and Leu932 in JAK2.[16]
-
Clinical Significance: FDA-approved for treating myelofibrosis and polycythemia vera, significantly reducing spleen size and symptom burden.[6][14]
Encorafenib: A BRAF Inhibitor for Melanoma
-
Primary Target: BRAF (specifically V600E mutant).
-
Mechanism of Action: Encorafenib is a potent and selective inhibitor of the BRAF kinase, a key component of the MAPK signaling pathway. The V600E mutation in BRAF leads to its constitutive activation, promoting melanoma cell growth. The 1,3,4-triarylpyrazole structure of encorafenib is crucial for its activity, with the aryl rings at positions 3 and 4 playing a key role in binding to the active kinase domain through hydrophobic and hydrogen bond interactions.[6]
-
Clinical Significance: Approved for the treatment of BRAF V600E-mutant unresectable or metastatic melanoma, typically in combination with a MEK inhibitor like binimetinib.
Table 1: Comparative Overview of Key Pyrazole-Based Kinase Inhibitors
| Inhibitor | Primary Kinase Target(s) | Approved Indication(s) | Mechanism of Action | Key Structural Feature |
| Crizotinib | ALK, ROS1, c-Met[10][11] | ALK/ROS1-positive NSCLC[10] | ATP-competitive, Type I | Aminopyridine structure[10] |
| Ruxolitinib | JAK1, JAK2[6] | Myelofibrosis, Polycythemia Vera[6] | ATP-competitive, Type I[16] | Pyrrolopyrimidine-pyrazole core |
| Encorafenib | BRAF (V600E)[6] | BRAF-mutant Melanoma | ATP-competitive | 1,3,4-triarylpyrazole[6] |
| Afuresertib | Akt1[4] | Clinical trials (various cancers) | ATP-competitive | Pyrazole-based Akt1 inhibitor[4] |
Structure-Activity Relationship (SAR) Insights
The development of potent and selective inhibitors is guided by understanding how chemical modifications affect biological activity.
-
Hinge Binding: For many pyrazole derivatives, a key interaction involves hydrogen bonding with the kinase hinge region. For example, in a series of Bcr-Abl inhibitors, a pyridine ring on the pyrazole derivative was shown to accept a hydrogen bond from Met318 in the hinge region, mimicking the interaction of the blockbuster drug imatinib.[4]
-
Substituent Effects: Small changes can have big impacts. In one series of Aurora A kinase inhibitors, adding a nitro group was found to be more optimal for activity than hydrogen, methyl, or chloro substituents.[4] Similarly, for a series of CDK inhibitors, a cyclobutyl group was more favorable for activity than various other alkyl or aryl groups.[4]
-
Improving Selectivity: Medicinal chemistry can be used to exploit subtle differences between kinase active sites. For instance, highly planar aminopyrazole structures were found to better occupy the smaller active site of JNK3, leading to over 2800-fold selectivity against the closely related p38 kinase.[17]
Experimental Protocols for Comparative Evaluation
Objectively comparing kinase inhibitors requires robust and reproducible experimental data. Here, we provide step-by-step protocols for core assays.
Protocol 1: In Vitro Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme by quantifying ATP consumption. The ADP-Glo™ assay is a common example.[18][19][20]
Causality: The amount of ADP produced is directly proportional to the kinase's enzymatic activity. An effective inhibitor will reduce ADP production, resulting in a lower luminescent signal in the ADP-Glo™ format.[19][20] The IC50 value derived from this assay represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Methodology:
-
Compound Preparation:
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.[19]
-
Add 2.5 µL of kinase solution (containing the purified enzyme in kinase assay buffer, e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[19]
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[19]
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure the measured IC50 approximates the inhibitor's true affinity (Ki).[21]
-
Incubate the plate at 30°C for 60 minutes.[19]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[19]
-
Incubate for 40 minutes at room temperature.[19]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP produced into ATP and initiate the luciferase reaction.[19]
-
Incubate for 30 minutes at room temperature to develop the luminescent signal.[19]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]
-
Workflow: From Biochemical Hit to Cellular Candidate
Caption: A typical workflow for identifying and validating pyrazole-based kinase inhibitors.
Protocol 2: Cell-Based Assay for Target Engagement (Western Blot)
This protocol determines if the inhibitor can engage and inhibit its target kinase within a cellular environment by measuring the phosphorylation status of a known downstream substrate.[2][22]
Causality: An active kinase phosphorylates its substrates. An effective cell-permeable inhibitor will enter the cell, bind to the target kinase, and reduce the phosphorylation of its downstream substrates. This reduction, detected by a phospho-specific antibody, confirms target engagement.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line known to depend on the target kinase) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the pyrazole inhibitor (and DMSO control) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by boiling at 95°C for 5 minutes.[23]
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[23]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Re-probe the blot with an antibody against the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensity using software like ImageJ. A dose-dependent decrease in the phospho-specific signal relative to the total protein and loading control indicates effective target inhibition.
-
Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK)
Caption: Pyrazole inhibitors block RTK autophosphorylation, halting downstream signaling.
Kinase Selectivity Profiling
A critical step in drug development is determining an inhibitor's selectivity. A "dirty" drug that hits many off-target kinases can lead to toxicity. Conversely, targeting multiple specific kinases can sometimes be beneficial (polypharmacology).[21]
Approach:
-
Large Panel Screening: Test the inhibitor against a large panel of purified kinases (often >300) at a fixed concentration (e.g., 1 µM).[18][24] This provides a broad overview of its selectivity.[21]
-
Data Interpretation: The results are often visualized as a "kinome map" or tree, showing which kinases are inhibited. This helps identify potential off-target liabilities and can reveal unexpected therapeutic opportunities.
-
Causality: While biochemical assays are cost-effective for large-scale screening, they don't always predict cellular effects.[25] It is crucial to use multiple techniques to confirm observed activities.[21] Cellular selectivity can be assessed using panels of cell lines, each dependent on a different kinase for survival.[2]
Conclusion and Future Perspectives
The pyrazole scaffold is a validated and highly fruitful starting point for the design of potent and selective kinase inhibitors.[4][5] Success stories like Crizotinib and Ruxolitinib underscore its clinical and commercial importance. The future of pyrazole-based inhibitor design will likely focus on several key areas:
-
Targeting Resistance Mutations: As tumors evolve resistance to first-generation inhibitors, new pyrazole derivatives are being designed to inhibit these mutated kinases.
-
Allosteric Inhibition: Moving beyond the highly conserved ATP pocket to target less-conserved allosteric sites offers a promising route to achieving greater selectivity.
-
Covalent Inhibitors: Designing pyrazoles with reactive "warheads" that can form a permanent covalent bond with a non-catalytic cysteine near the active site can lead to inhibitors with increased potency and duration of action.
By combining rational structure-based design with the robust experimental validation methods outlined in this guide, researchers can continue to leverage the power of the pyrazole scaffold to develop the next generation of targeted therapies.
References
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Available at: [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Available at: [Link]
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Crizotinib: A comprehensive review. (n.d.). PMC - PubMed Central. Available at: [Link]
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Crizotinib. (n.d.). Wikipedia. Available at: [Link]
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Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). CancerNetwork. Available at: [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics | Oxford Academic. Available at: [Link]
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Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. (n.d.). Minicule. Available at: [Link]
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Crizotinib. (n.d.). PubChem - NIH. Available at: [Link]
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Comprehensive analysis of kinase inhibitor selectivity. (2011). PubMed. Available at: [Link]
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Cell-based test for kinase inhibitors. (2020). INiTS. Available at: [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Available at: [Link]
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Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. Available at: [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Available at: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Available at: [Link]
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Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed. Available at: [Link]
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How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Available at: [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Available at: [Link]
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In vitro kinase assay. (2023). Protocols.io. Available at: [Link]
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Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. (2022). MDPI. Available at: [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One - Research journals. Available at: [Link]
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Can anyone suggest a protocol for a kinase assay?. (2015). ResearchGate. Available at: [Link]
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Kinase assays. (2020). BMG LABTECH. Available at: [Link]
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Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (n.d.). NIH. Available at: [Link]
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Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. (2025). PubMed. Available at: [Link]
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Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. (n.d.). MDPI. Available at: [Link]
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c-Src Binds to the Cancer Drug Ruxolitinib with an Active Conformation. (2014). PubMed Central. Available at: [Link]
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The Pivotal Role of the 3-Position: A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-Pyrazole Analogs
The 1-methyl-pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a versatile scaffold for three-dimensional exploration have cemented its importance in drug discovery. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-substituted-1-methyl-pyrazoles, with a particular focus on how modifications at this critical position dictate potency and selectivity against key biological targets. We will delve into comparative data from seminal studies, provide detailed experimental protocols for assessing activity, and visualize the complex interplay of structure and function.
The 3-Position: A Gateway to Modulating Biological Activity
The C3 position of the 1-methyl-pyrazole ring is a key vector for interacting with biological targets. Substituents at this position can profoundly influence a compound's steric and electronic profile, thereby modulating its binding affinity, selectivity, and pharmacokinetic properties. Our exploration will focus on two well-documented areas where 3-substituted pyrazoles have shown significant promise: kinase inhibition and anticancer activity.
I. Kinase Inhibition: Tuning Selectivity and Potency
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The pyrazole core is a common feature in many potent and selective kinase inhibitors.[2] The substituent at the 3-position often plays a critical role in establishing key interactions within the ATP-binding pocket of the kinase.
Comparative Analysis of 3-Substituents in Kinase Inhibition
The nature of the substituent at the 3-position—be it a small alkyl group, a larger aryl moiety, or a hydrogen-bonding heterocycle—can dramatically alter the inhibitory profile of a 1-methyl-pyrazole analog.
A study on 3-alkyl-1,5-diaryl-1H-pyrazoles as analogs of the tubulin polymerization inhibitor combretastatin A-4 provides insightful SAR data on the C3-position.[1][4] While the core scaffold in this study is not exclusively a 1-methyl-pyrazole, the findings regarding the 3-position substituent are highly relevant. The study revealed that a methyl group at the C3 position was optimal for potent antiproliferative activity.[1][4] Replacement of the methyl group with larger alkyl groups, such as ethyl or propyl, led to a significant decrease in activity, suggesting that the size of the substituent at this position is a critical determinant of potency.[1]
| Compound ID | 3-Substituent | 5-Substituent | 1-Substituent | Antiproliferative Activity (SGC-7901, IC50 in µM) | Reference |
| 7k | -CH3 | 3-amino-4-methoxyphenyl | 3,4,5-trimethoxyphenyl | 0.076 | [1][4] |
| 7r | -CH2CH3 | 3-amino-4-methoxyphenyl | 3,4,5-trimethoxyphenyl | >10 | [1] |
| 7s | -CH2CH2CH3 | 3-amino-4-methoxyphenyl | 3,4,5-trimethoxyphenyl | >10 | [1] |
This table illustrates the impact of the 3-alkyl substituent size on antiproliferative activity, a downstream effect of targeting cellular components like tubulin.
In the context of MALT1 protease inhibition, a study on 1,5-bisphenylpyrazoles demonstrated that derivatization of the 3-position was crucial for achieving potent cellular activity. This highlights the general importance of the 3-position as a handle for optimizing the biological activity of pyrazole-based inhibitors.
The following diagram illustrates a generalized SAR trend for the 3-position in kinase inhibition based on a synthesis of findings from multiple studies.
Caption: Generalized SAR at the C3 position for kinase inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To quantitatively assess the inhibitory potential of novel 3-substituted-1-methyl-pyrazole analogs, a robust in vitro kinase inhibition assay is essential. The following protocol describes a common method for determining the IC50 value of a test compound.
Objective: To determine the concentration of a test compound that inhibits 50% of the activity of a target kinase.
Materials:
-
Target kinase (e.g., recombinant human Aurora A)
-
Kinase substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA)
-
Radiolabeled ATP ([(\gamma)-32P]ATP or [(\gamma)-33P]ATP)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This self-validating system ensures that the measured inhibition is directly attributable to the test compound's effect on the kinase's catalytic activity.
II. Anticancer Activity: Beyond Kinase Inhibition
The anticancer properties of 3-substituted-1-methyl-pyrazoles are not limited to kinase inhibition. These compounds can induce apoptosis, arrest the cell cycle, and interfere with other crucial cellular processes in cancer cells.
Comparative Analysis of 3-Substituents in Anticancer Assays
The antiproliferative data presented earlier for the combretastatin A-4 analogs demonstrates a clear SAR for the 3-alkyl substituent.[1] Further studies on various pyrazole derivatives have shown that the introduction of different heterocyclic rings at the 3-position can lead to potent anticancer activity. For instance, pyrazole-based compounds bearing a thiazole or oxadiazole moiety have shown promising cytotoxic effects against various cancer cell lines.[5][6]
A study on ferrocene-pyrazole hybrids revealed that a compound with an amino group at the para position of a phenyl ring attached to the pyrazole core exhibited high anticancer activity against several cancer cell lines.[6] While this study does not focus on the 1-methyl-pyrazole core, it underscores the potential of incorporating diverse chemical functionalities at the periphery of the pyrazole scaffold to enhance anticancer efficacy.
The following workflow illustrates the process of evaluating the anticancer activity of novel 3-substituted-1-methyl-pyrazole analogs.
Caption: Workflow for evaluating the anticancer activity of novel compounds.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This protocol provides a reliable and high-throughput method for the initial screening of the anticancer potential of 3-substituted-1-methyl-pyrazole derivatives.
Conclusion
The 3-position of the 1-methyl-pyrazole scaffold is a critical determinant of biological activity. As demonstrated through the lens of kinase inhibition and anticancer activity, strategic modifications at this position can lead to significant improvements in potency and selectivity. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. By understanding the nuanced structure-activity relationships of 3-substituted-1-methyl-pyrazoles, we can continue to design and synthesize novel therapeutic agents with enhanced efficacy and safety profiles.
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Xu, Q., Qi, H., Sun, M., Zuo, D., Jiang, X., Wen, Z., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLOS ONE, 10(6), e0128710. [Link]
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A Comparative Guide to Pyrazole Synthesis: Benchmarking Modern Microwave-Assisted Methods Against the Established Knorr Synthesis
For decades, the Knorr pyrazole synthesis has been a cornerstone in heterocyclic chemistry, providing a reliable route to a scaffold of immense pharmacological importance. However, the evolution of synthetic methodology, driven by the principles of green chemistry and the demand for higher efficiency, has introduced powerful new techniques. This guide offers an in-depth comparison of the traditional Knorr synthesis with a modern, microwave-assisted approach, providing researchers, scientists, and drug development professionals with the experimental data and mechanistic insights needed to make informed decisions in their synthetic strategies.
The pyrazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The enduring relevance of this heterocycle necessitates the continued development and evaluation of its synthetic routes. This guide will dissect a classic and a contemporary method, evaluating them on key performance indicators such as reaction time, yield, operational simplicity, and adherence to green chemistry principles.
The Enduring Standard: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] It is a robust and versatile method that has been a workhorse in organic synthesis for over a century. The reaction is typically catalyzed by acid or base and can often be performed at room temperature or with gentle heating.[2]
A significant drawback of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomeric mixtures.[3] The regioselectivity is influenced by factors such as the steric and electronic properties of the substituents and the reaction pH.[3]
Mechanistic Pathway of the Knorr Synthesis
The reaction proceeds through a well-established mechanism involving the initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol is a classic example of the Knorr synthesis, utilizing acetylacetone and hydrazine to produce 3,5-dimethylpyrazole.
Materials:
-
Acetylacetone
-
Hydrazine hydrate or Hydrazine sulfate
-
Sodium hydroxide (if using hydrazine sulfate)
-
Ethanol or Water
-
Glacial acetic acid (catalyst)
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve hydrazine hydrate (or a mixture of hydrazine sulfate and sodium hydroxide) in the chosen solvent (e.g., ethanol or water).
-
Add a catalytic amount of glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetylacetone dropwise to the cooled solution with stirring.
-
After the addition is complete, continue stirring at room temperature or heat under reflux for a specified time (typically 1-2 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction and purified by crystallization or distillation to afford the 3,5-dimethylpyrazole product.
The Modern Challenger: Microwave-Assisted Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.[4][5] For pyrazole synthesis, microwave irradiation can be applied to various reaction types, including the condensation of chalcones (α,β-unsaturated ketones) with hydrazines, multicomponent reactions, and even solvent-free preparations.[6][7][8]
The primary advantage of MAOS lies in its efficient and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively than conventional heating methods.[4] This often translates to dramatic reductions in reaction times, from hours to mere minutes.[9]
Mechanistic Versatility of Microwave-Assisted Synthesis
The underlying mechanism of pyrazole formation in microwave-assisted synthesis is often analogous to conventional methods (e.g., cyclocondensation). However, the microwave energy can also enable novel reaction pathways and facilitate multicomponent reactions where three or more reactants combine in a single pot to form a complex product.
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Safety Operating Guide
Navigating the Disposal of 3-(Dimethoxymethyl)-1-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Just as crucial as the synthesis itself is the safe and compliant disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, a substituted pyrazole derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are grounded in the known hazards of analogous pyrazole structures and established best practices for laboratory chemical waste management, ensuring a high margin of safety.
The Scientific Rationale: Understanding the Risks of Pyrazole Derivatives
Pyrazole and its derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, making them valuable in pharmaceutical research.[1][2] However, this biological activity also necessitates a cautious approach to their disposal. Studies have indicated that some pyrazole derivatives can be toxic to aquatic organisms, highlighting the environmental risk of improper disposal.[1] Furthermore, certain substituted pyrazoles have demonstrated acute toxicity in animal studies, suggesting potential health hazards to humans upon exposure.[3]
Given these potential risks, it is imperative to treat 3-(dimethoxymethyl)-1-methyl-1H-pyrazole as a hazardous waste stream. The primary objective of the following disposal protocol is to prevent the release of this compound into the environment and to ensure the safety of all laboratory personnel.
Immediate Safety and Handling: The First Line of Defense
Proper disposal begins with safe handling during and after use. Adherence to standard laboratory safety protocols is non-negotiable.
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate PPE. When handling 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, the following should be worn:
-
Safety Goggles or Glasses: To protect the eyes from splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing from contamination.
Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for 3-(Dimethoxymethyl)-1-methyl-1H-pyrazole
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department. The following steps provide a universal framework for preparing the waste for collection.
Step 1: Waste Segregation - A Critical First Step
Proper segregation is crucial to prevent accidental chemical reactions within waste containers.
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled container for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole waste.
-
Avoid Mixing: Do not mix this waste with other waste streams, such as halogenated solvents, strong acids or bases, or oxidizers.
Step 2: Waste Collection and Container Management
The integrity of the waste container is paramount to preventing leaks and spills.
-
Container Type: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "3-(dimethoxymethyl)-1-methyl-1H-pyrazole ". Include the approximate concentration and date.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or contaminated solid 3-(dimethoxymethyl)-1-methyl-1H-pyrazole should be collected in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container.
-
Contaminated Materials: Items such as weighing boats, contaminated gloves, and absorbent paper should be collected in a separate, sealed bag labeled as "Contaminated Debris with 3-(dimethoxymethyl)-1-methyl-1H-pyrazole" and placed in the solid waste container.
-
Step 3: Temporary Storage in the Laboratory
Proper temporary storage within the laboratory is a key aspect of maintaining a safe work environment.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA. This area should be under the direct control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Storage Conditions: The storage area should be cool, dry, and away from sources of ignition or incompatible chemicals.
Step 4: Arranging for Final Disposal
The final disposal of chemical waste must be handled by trained professionals.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
-
Documentation: Complete any required waste disposal forms accurately and completely.
-
Professional Disposal: Your institution's EHS department will arrange for the transportation and disposal of the waste by a licensed hazardous waste management company. The most common and recommended method for organic compounds of this nature is high-temperature incineration.
Visualizing the Disposal Workflow
To aid in understanding the procedural flow, the following diagram illustrates the decision-making process for the proper disposal of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole.
Caption: Disposal workflow for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole.
Quantitative Data Summary: Hazard Profile of Structurally Similar Pyrazole Derivatives
| Hazard Category | Finding |
| Acute Oral Toxicity | Some pyrazole derivatives exhibit moderate to high acute toxicity in rodent models.[3] |
| Skin and Eye Irritation | Many pyrazole compounds are classified as skin and eye irritants. |
| Environmental Hazards | Pyrazole and its derivatives can be toxic to aquatic organisms.[1] |
| Reactivity | Generally stable, but should be kept away from strong oxidizing agents. |
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, fostering a culture of safety and regulatory compliance within the laboratory.
References
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). Retrieved from [Link]
-
Pyrazole Removal From Water. (n.d.). Arvia Technology. Retrieved from [Link]
- Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (2022). Materials Chemistry and Physics, 278, 125607.
-
The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. Retrieved from [Link]
- 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2020). Journal of Medicinal Chemistry.
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Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed. Retrieved from [Link]
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2023). MDPI.
- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021).
- ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. (2018). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. (n.d.). ResearchGate. Retrieved from [Link]
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
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Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2015). ResearchGate. Retrieved from [Link]
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI.
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Thermal Decomposition of Nitropyrazoles. (2017). ResearchGate. Retrieved from [Link]
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A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Retrieved from [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (n.d.). ResearchGate. Retrieved from [Link]
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
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New "green" approaches to the synthesis of pyrazole derivatives. (2007). PubMed. Retrieved from [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Retrieved from [Link]
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Personal protective equipment for handling 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE
An In-Depth Guide to Personal Protective Equipment for Handling 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE. The following procedures are synthesized from established safety protocols for structurally similar pyrazole derivatives and are designed to ensure the highest level of safety and experimental integrity. Given the absence of specific toxicological data for this exact compound, it is imperative to handle it with the assumption that it is hazardous.
Hazard Assessment: An Evidence-Based Approach
The hazard profile for this class of compounds necessitates stringent adherence to personal protective equipment (PPE) protocols to prevent dermal, ocular, and respiratory exposure.[6]
Table 1: Presumptive Hazard Classification Based on Structurally Similar Pyrazole Compounds
| Hazard Class | Category | Signal Word | Hazard Statement Codes | Primary Target Organs |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed | - |
| Acute Toxicity (Dermal) | Category 3 | Danger | H311: Toxic in contact with skin | - |
| Skin Corrosion / Irritation | Category 2 | Warning | H315: Causes skin irritation | Skin |
| Serious Eye Damage / Irritation | Category 1 / 2A | Danger / Warning | H318/H319: Causes serious eye damage/irritation | Eyes |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | Respiratory System |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 / 2 | Danger / Warning | H372/H373: Causes/May cause damage to organs | Spleen, Thyroid, Liver |
This data is compiled from SDSs for pyrazole and its derivatives and should be used as a precautionary guideline.[1][2][3][7]
Core Directive: Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks associated with handling 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE. The selection of PPE must be appropriate for the specific task and the potential for exposure.
Eye and Face Protection
Due to the risk of serious eye irritation or damage, robust eye protection is non-negotiable.[6][7]
-
Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times in the laboratory where the chemical is handled.[3][7]
-
High-Risk Operations: When there is a significant risk of splashing or aerosol generation (e.g., during solution transfers or heating), a full-face shield must be worn in addition to safety goggles.[7][8]
Skin and Body Protection
Protecting the skin from direct contact is critical, as pyrazole derivatives can cause irritation and may be toxic upon absorption.[1]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable minimum requirement for incidental contact. For prolonged handling or immersion, consider double-gloving or using heavier-duty gloves (e.g., butyl rubber).[6][7] Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid contaminating your hands.[7]
-
Laboratory Coat: A standard laboratory coat should be worn and kept fully fastened.
-
Enhanced Protection: For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, a chemically impervious apron or a full protective suit is recommended.[7]
Respiratory Protection
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][9]
-
Standard Operations: If work is performed within a fume hood, respiratory protection is not typically required.
-
Outside of a Fume Hood: In the event of a ventilation failure or when handling the powder outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary.[7]
Operational Plan: A Step-by-Step Safe Handling Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring procedural consistency. All handling of hazardous materials should be performed in a designated area.[10]
Caption: Safe Handling Workflow for Pyrazole Derivatives.
Emergency Procedures: Immediate Response Plan
In Case of Accidental Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]
Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[11] Collect the material into a suitable, labeled container for disposal.[2][5][11] Do not allow the chemical to enter drains or waterways.[5][7][11]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.[12] All waste materials must be handled as hazardous.
Waste Segregation:
-
Solid Waste: Any unused compound and contaminated disposable materials (e.g., gloves, weigh paper, absorbent pads) must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE must be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1]
All chemical waste must be disposed of in accordance with local, regional, and national regulations.[1][2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Caption: Waste Disposal Protocol for Pyrazole Derivatives.
By adhering to these rigorous safety and handling protocols, you build a self-validating system of safety that protects personnel, ensures the integrity of your research, and maintains environmental compliance.
References
- BenchChem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
- BASF. (2025, July 28).
- Sigma-Aldrich. (2024, October 18).
- Angene Chemical. (2025, August 1).
- Sigma-Aldrich. (2022, November 15).
- Biosynth Carbosynth. (2021, May 18).
- Fisher Scientific. (2014, October 10).
- Padwa, A., et al. (2007).
- MedchemExpress. (2024, September 3).
- BenchChem. (n.d.). Personal protective equipment for handling 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (n.d.). Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Methylpiperidino Pyrazole.
- Fisher Scientific. (n.d.).
- MDPI. (2023, September 5).
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- MDPI. (n.d.). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.
- ResearchGate. (2025, October 31). (PDF)
- Arvia Technology. (n.d.).
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
